(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOXUFCZVBAXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661233 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-92-2 | |
| Record name | [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-cyclohexyl 5-borono-2-chlorobenzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Convergence of Structure and Function
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with high therapeutic potential is a constant endeavor. The strategic combination of distinct pharmacophores into a single molecular scaffold often yields compounds with unique biological activities. N-cyclohexyl 5-borono-2-chlorobenzamide represents such a molecule, integrating the structural rigidity and lipophilicity of a cyclohexylamide moiety with the versatile reactivity of a boronic acid and the electronic modulation of a chloro-substituent on the benzamide core. Although direct literature on this specific compound is sparse, this guide synthesizes established principles of organic synthesis and medicinal chemistry to provide a comprehensive technical overview. We will explore its logical synthesis, predict its physicochemical properties, and discuss its potential as a valuable tool in drug discovery and chemical biology, drawing insights from closely related and well-documented chemical structures.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of N-cyclohexyl 5-borono-2-chlorobenzamide can be logically approached through a convergent strategy, leveraging well-established reactions in organic chemistry. A plausible retrosynthetic analysis suggests a late-stage amide coupling reaction between a suitably functionalized benzoic acid and cyclohexylamine.
Proposed Synthetic Pathway
A robust and scalable synthesis can be envisioned starting from a commercially available brominated benzoic acid derivative. The key steps would involve an amide formation followed by a palladium-catalyzed borylation.
An In-depth Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: A Key Intermediate in IAP Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of a boronic acid moiety, a chloro substituent, and a cyclohexylcarbamoyl group, make it a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in the development of novel therapeutics, with a focus on its role in the creation of Inhibitor of Apoptosis Protein (IAP) antagonists.
Chemical Identity and Physical Properties
This compound is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871332-92-2 | [1] |
| Molecular Formula | C₁₃H₁₇BClNO₃ | [1] |
| Molecular Weight | 281.54 g/mol | [1] |
| Melting Point | 252-256 °C | --INVALID-LINK-- |
| Predicted Density | 1.28 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 7.68 ± 0.10 | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound, as detailed in patent literature, shows characteristic peaks corresponding to the aromatic, cyclohexyl, and amide protons.
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 1.10-1.45 (m, 5 H), 1.57 (d, J=11.87 Hz, 1 H), 1.67-1.87 (m, 4 H), 3.63-3.83 (m, 1 H), 7.49 (d, J=8.11 Hz, 1 H), 7.82 (dd, J=8.23, 1.88 Hz, 1 H), 8.02 (s, 2 H), 8.12 (d, J=1.76 Hz, 1 H), 8.29 (d, J=7.83 Hz, 1 H).
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction allows for the coupling of the aryl group of the boronic acid with various organic halides or triflates, enabling the synthesis of complex biaryl structures. The chloro-substituent on the phenyl ring of the title compound can also serve as a handle for further functionalization in orthogonal synthetic strategies.[3]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability
Boronic acids can undergo protodeboronation, particularly under harsh acidic or basic conditions, and oxidative degradation. The stability of this compound is influenced by its substituents. The electron-withdrawing nature of the chloro and carbamoyl groups can impact the reactivity and stability of the C-B bond. For long-term storage, it is recommended to keep the compound at 2-8°C in a dry, inert atmosphere to minimize degradation.
Synthesis
The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by a borylation reaction. A detailed protocol is provided in patent WO2008086029A1.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-5-iodobenzoyl chloride
A mixture of 2-chloro-5-iodobenzoic acid (15 g, 53.1 mmol) in thionyl chloride (50 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-cyclohexyl-2-chloro-5-iodobenzamide
To a solution of cyclohexylamine (6.6 g, 66.4 mmol) and triethylamine (14.8 mL, 106.2 mmol) in dichloromethane (200 mL) at 0°C, a solution of crude 2-chloro-5-iodobenzoyl chloride (53.1 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then washed with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-cyclohexyl-2-chloro-5-iodobenzamide.
Step 3: Synthesis of this compound
A solution of N-cyclohexyl-2-chloro-5-iodobenzamide (10 g, 27.5 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78°C. A 2.5 M solution of n-butyllithium in hexanes (12.1 mL, 30.3 mmol) is added dropwise, and the mixture is stirred at -78°C for 30 minutes. Triisopropyl borate (7.6 mL, 33.0 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of 1N HCl (50 mL) and the mixture is stirred for 1 hour. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by trituration with diethyl ether to afford this compound as a white solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[4][5]
IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous protein Smac/DIABLO, which binds to IAPs and promotes apoptosis. By inhibiting IAPs, these antagonists can sensitize cancer cells to apoptosis induced by chemotherapy or radiation.[5]
The title compound is utilized in the construction of more complex molecules that are designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their anti-apoptotic function. The specific structural motifs of this compound are likely crucial for achieving high-affinity binding to the target protein and for imparting favorable pharmacokinetic properties to the final drug candidate.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). --INVALID-LINK-- Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of IAP antagonists for cancer therapy. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its reactivity, particularly in cross-coupling reactions, and its handling requirements are essential for its effective and safe utilization in the synthesis of novel therapeutic agents.
References
- 1. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid. We will delve into its core physicochemical properties, explore robust synthetic and analytical methodologies, and contextualize its strategic importance as a building block in contemporary pharmaceutical research.
Core Physicochemical and Structural Properties
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its structural features—a reactive boronic acid moiety, a halogenated phenyl ring, and a bulky carbamoyl side chain—make it a versatile intermediate for constructing complex molecular architectures.
The fundamental properties of this reagent are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 871332-92-2 | CookeChem[1] |
| Molecular Formula | C13H17BClNO3 | CookeChem[1] |
| Molecular Weight | 281.54 g/mol | CookeChem[1] |
| MDL Number | MFCD07783884 | CookeChem[1] |
| Typical Purity | ≥98% | CookeChem[1] |
The Strategic Importance of Arylboronic Acids in Drug Development
The ascent of boronic acids in medicinal chemistry has been remarkable, transitioning from niche reagents to cornerstone building blocks. Their significance was unequivocally cemented with the regulatory approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma[2][3]. This success has spurred further research, leading to other approved boron-containing therapeutics such as ixazomib and vaborbactam[2][3].
The primary utility of arylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4]. This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a critical transformation for synthesizing the biaryl structures prevalent in many drug candidates[4]. The reaction's tolerance of a wide range of functional groups and its typically high yields make it a favored method in pharmaceutical development.
Caption: The Suzuki-Miyaura coupling reaction.
Synthesis, Purification, and Quality Control
The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to achieve high purity and yield. A plausible synthetic workflow is outlined below.
Caption: A logical two-stage synthetic pathway.
Authoritative Insight: The Critical Nature of Purity
Commercially available arylboronic acids often contain varying amounts of their corresponding anhydride trimers, known as boroximes[5]. These boroximes are significantly less reactive in coupling reactions. Therefore, for achieving maximal yield and reaction consistency, it is imperative to use the pure, monomeric boronic acid.
Protocol 1: Purification by Recrystallization
This protocol is adapted from established methods for purifying arylboronic acids to ensure the removal of boroxime impurities[5].
-
Dissolution: Suspend the crude this compound in a minimal amount of hot water or a suitable water/organic solvent mixture. Heat the suspension to boiling with vigorous stirring to fully dissolve the acid[5].
-
Hot Filtration: Quickly filter the hot solution through filter paper via gravity filtration to remove any insoluble impurities[5].
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature overnight. Subsequently, cool the solution in an ice bath for at least one hour to maximize crystal formation[5].
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. It is crucial to dry the product thoroughly, for instance, by analyzing small portions by NMR after short drying intervals, to ensure water is removed without reforming the boroxine anhydride[5]. Purity can be confirmed by the disappearance of characteristic boroxime signals in the NMR spectrum[5].
Analytical Methodologies
Robust and sensitive analytical methods are essential for characterizing and quantifying boronic acids, which can be challenging due to their reactivity[6]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.
Protocol 2: High-Sensitivity Quantitation by LC-MS/MS
The following is a representative methodology for the direct quantitation of phenylboronic acid derivatives at low pg/mL levels, adapted from a high-sensitivity approach[7].
1. Sample Preparation:
-
Prepare individual 1 mg/mL stock solutions of the boronic acid standard in methanol.
-
Create a mixed standard by diluting the stock solutions.
-
Prepare a calibration curve by performing serial dilutions of the mixed standard with a 50:50 (v/v) methanol/water solution[7].
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard High-Performance Liquid Chromatography System | Provides necessary separation and flow control. |
| Mobile Phase | Water and Acetonitrile | A simple mobile phase that provides good chromatographic performance for these analytes[7]. |
| Column | C18 Reverse-Phase Column | Standard for retaining and separating moderately polar organic molecules. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Boronic acids readily deprotonate, making negative ion mode highly efficient for their detection. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions[7]. |
| LLOQ Target | 2-10 pg/mL | Demonstrates the ultra-high sensitivity required for trace-level analysis in pharmaceutical development[7]. |
This LC-MS/MS method provides high throughput and specificity, with no interference observed in blank injections, making it suitable for rigorous quality control and metabolic studies[7].
Applications in Drug Discovery and Medicinal Chemistry
This compound is not just an intermediate; it is a carefully designed building block for creating libraries of novel compounds for drug screening. Each component of its structure serves a strategic purpose.
-
Boronic Acid Group: The reactive handle for Suzuki-Miyaura coupling, enabling the core synthesis of complex scaffolds[4].
-
Chloro Substituent: The presence of a halogen can enhance metabolic stability and provides a vector for modulating electronic properties and binding interactions within a target protein.
-
Cyclohexylcarbamoyl Group: This bulky, lipophilic group can explore hydrophobic pockets in an enzyme's active site and contribute to improved pharmacokinetic properties.
The primary application of this reagent is to serve as a foundational element in the synthesis of targeted therapies, particularly enzyme inhibitors for fields like oncology[4][8].
Caption: From building block to lead compound.
By coupling this boronic acid with a diverse set of aryl halides, researchers can rapidly generate a library of novel molecules. These libraries are then screened against biological targets to identify "hit" compounds, which serve as the starting point for developing new drug candidates.
References
- 1. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sciex.com [sciex.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid in Organic Solvents
Introduction
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a specialized boronic acid derivative with potential applications in pharmaceutical development and organic synthesis. Boronic acids are a class of compounds known for their versatility, particularly in Suzuki-Miyaura cross-coupling reactions, but their utility is often dictated by their solubility in various reaction media.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering a robust framework for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H17BClNO3 | --INVALID-LINK--[2] |
| Molecular Weight | 281.54 g/mol | --INVALID-LINK--[2] |
| Appearance | Expected to be a white to off-white crystalline powder | General property of boronic acids[1] |
| pKa | Not explicitly reported, but boronic acids are generally weakly acidic (pKa ~8.83 for phenylboronic acid) | --INVALID-LINK--[3] |
The presence of a chloro group, a cyclohexylcarbamoyl group, and a boronic acid moiety suggests a molecule with both lipophilic and polar characteristics, which will influence its solubility across a range of organic solvents. The amide linkage introduces hydrogen bonding capabilities, while the cyclohexyl and chloro-substituted phenyl groups contribute to its lipophilicity.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, its solubility in a given organic solvent will depend on the interplay of several factors:
-
Solvent Polarity: Polar solvents are more likely to solvate the polar boronic acid and amide functional groups, while nonpolar solvents will better accommodate the lipophilic cyclohexyl and phenyl rings.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the boronic acid hydroxyl groups and the amide group.
-
Temperature: Generally, solubility increases with temperature, although there can be exceptions.
Boronic acids can also undergo dehydration to form boroxines (trimeric anhydrides), which can complicate solubility measurements.[3] The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the presence of water.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by various regulatory bodies.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene, heptane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
- 1. nbinno.com [nbinno.com]
- 2. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]
1H NMR and 13C NMR spectra of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a molecule of interest in medicinal chemistry and drug development. As a bifunctional molecule incorporating an arylboronic acid, an amide, and a halogenated aromatic ring, its structural elucidation presents a unique set of spectroscopic challenges and learning opportunities. This document serves as a reference for researchers, scientists, and drug development professionals, offering not only a prediction and interpretation of the NMR spectra but also the underlying principles and practical methodologies required for accurate data acquisition and analysis. We delve into the causal relationships behind chemical shifts and coupling patterns, provide robust experimental protocols, and address common challenges associated with the NMR of boronic acids, such as solvent effects and anhydride formation.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₃H₁₇BClNO₃, Molecular Weight: 281.54) is a trisubstituted benzene derivative. A thorough NMR analysis requires deconstructing the molecule into its constituent spin systems: the aromatic ring, the cyclohexyl moiety, the amide linkage, and the boronic acid group. Each of these components imparts characteristic features to the ¹H and ¹³C NMR spectra.
The numbering scheme used throughout this guide for spectral assignment is presented below.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).
Theoretical Predictions and Interpretation
Aromatic Region (δ 7.5 - 8.5 ppm): The trisubstituted benzene ring contains three protons (H2, H5, H6), each in a unique chemical environment. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing and anisotropic effects of the carbonyl group, the inductive withdrawal of the chlorine atom, and the properties of the boronic acid group.
-
H2: This proton is ortho to the boronic acid and meta to the strongly electron-withdrawing amide group. It is expected to appear as a doublet of doublets (dd) due to coupling with both H6 (meta, ⁴J ≈ 2-3 Hz) and H5 (para, ⁵J ≈ 0.5 Hz, may not be resolved). Expected chemical shift: ~8.0-8.2 ppm.
-
H6: Positioned ortho to the boronic acid and meta to the chlorine, this proton will likely resonate as a doublet, coupled to H5 (ortho, ³J ≈ 8-9 Hz). Expected chemical shift: ~7.8-8.0 ppm.
-
H5: This proton is ortho to the chlorine and meta to the amide group. It is expected to be the most downfield of the aromatic protons due to the combined deshielding effects. It should appear as a doublet, coupled to H6 (ortho, ³J ≈ 8-9 Hz). Expected chemical shift: ~8.2-8.4 ppm.
Amide Proton (Hₙ, δ 8.5 - 9.5 ppm in DMSO-d₆): Amide N-H protons are characterized by their variable chemical shift and often broad signal shape due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[1][2] In a suitable solvent like DMSO-d₆, which forms hydrogen bonds with the amide proton, the exchange rate is slowed, allowing for the observation of coupling.
-
Hₙ: This proton is expected to appear as a doublet, coupled to the H1' proton of the cyclohexyl ring (³J ≈ 7-8 Hz). Its significant downfield shift is characteristic of a hydrogen-bonded amide proton.
Cyclohexyl Protons (δ 1.0 - 3.9 ppm): The cyclohexyl group protons present a complex system of overlapping signals. The chair conformation renders axial and equatorial protons diastereotopic, meaning they have different chemical shifts.[3]
-
H1' (methine, δ ~3.6 - 3.9 ppm): This proton, attached to the carbon bonded to the amide nitrogen, is the most deshielded of the cyclohexyl group. It will appear as a complex multiplet due to coupling with the adjacent axial and equatorial protons on C2' and C6', as well as the amide proton Hₙ.
-
H2'/H6' and H3'/H5' and H4' (methylene, δ ~1.0 - 2.0 ppm): These 10 protons will produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.[4][5] Differentiating individual axial and equatorial protons would typically require advanced 2D NMR techniques.
Boronic Acid Protons (B(OH)₂, δ variable): The two protons of the boronic acid group are acidic and undergo rapid chemical exchange with protic solvents (like water) or even trace moisture.
-
In aprotic, non-hygroscopic solvents like CDCl₃, they may be unobservable.
-
In DMSO-d₆, they can sometimes be observed as a single, broad resonance, the chemical shift of which is highly dependent on concentration and water content.
-
It is common practice to run the NMR in d₄-methanol to break up potential boroxine (trimeric anhydride) structures; in this case, the B-OH protons will exchange with the solvent's hydroxyl deuterons and become invisible.[6]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H5 | 8.2 - 8.4 | d | ³J ≈ 8-9 | Ortho to -Cl, meta to -C(O)NHR. |
| H2 | 8.0 - 8.2 | dd | ⁴J ≈ 2-3, ⁵J ≈ 0.5 | Ortho to -B(OH)₂, meta to -C(O)NHR. |
| H6 | 7.8 - 8.0 | d | ³J ≈ 8-9 | Ortho to -B(OH)₂, meta to -Cl. |
| Hₙ (Amide) | 8.5 - 9.5 | d | ³J ≈ 7-8 | Observable in DMSO-d₆; broad. |
| H1' (Cyclohexyl) | 3.6 - 3.9 | m | - | Deshielded by adjacent nitrogen. |
| H₂-H₆ (Cyclohexyl) | 1.0 - 2.0 | m | - | Complex, overlapping multiplets. |
| B(OH)₂ | Variable | br s | - | Often not observed due to exchange. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to solubilize the compound and slow the exchange of the N-H and B(OH)₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on concentration.
-
Spectral Width: 0-12 ppm.
-
Receiver Gain: Optimize automatically.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a carbon "fingerprint" and complementing the ¹H NMR data.
Theoretical Predictions and Interpretation
Carbonyl Carbon (δ ~165 ppm):
-
C7 (C=O): The amide carbonyl carbon is highly deshielded and will appear as a sharp singlet in the far downfield region of the spectrum, typically around δ 164-168 ppm.
Aromatic Carbons (δ ~125 - 140 ppm): The six aromatic carbons are all chemically non-equivalent and will give rise to six distinct signals. Their shifts are governed by substituent chemical shift (SCS) effects.[7][8]
-
C1 (C-B): The ipso-carbon attached to boron is often difficult to assign definitively. Its signal can be broadened due to quadrupolar coupling with the ¹¹B nucleus. Its chemical shift is typically in the δ 130-135 ppm range but can vary.[9]
-
C3 (C-C=O): This quaternary carbon will be found in the aromatic region, with its shift influenced by both the adjacent chlorine and the attached amide group.
-
C4 (C-Cl): The carbon atom bonded to chlorine experiences a direct deshielding effect, typically resonating around δ 135-140 ppm.
-
C2, C5, C6 (C-H): These protonated carbons will appear between δ 125-135 ppm. Their precise shifts depend on the cumulative electronic effects of all three substituents. Unambiguous assignment would require 2D NMR (HSQC/HMBC). Aromatic carbons generally absorb in the 120-150 ppm range.[10]
Cyclohexyl Carbons (δ ~25 - 50 ppm):
-
C1' (C-N): The carbon directly attached to the nitrogen is the most deshielded of the aliphatic carbons, expected around δ 48-52 ppm.
-
C2'/C6', C3'/C5', C4': The remaining five methylene carbons of the cyclohexyl ring are expected to produce three distinct signals in the δ 24-34 ppm range.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C7 (C=O) | 164 - 168 | Amide carbonyl. |
| C4 (C-Cl) | 135 - 140 | Quaternary carbon attached to chlorine. |
| Aromatic C (quat) | 130 - 140 | C1 (C-B) and C3 (C-C=O). C1 may be broad. |
| Aromatic CH | 125 - 135 | C2, C5, C6. |
| C1' (Cyclohexyl) | 48 - 52 | Methine carbon attached to nitrogen. |
| C₂-C₄ (Cyclohexyl) | 24 - 34 | Three distinct methylene carbon signals expected. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.
-
Spectral Width: 0-200 ppm.
-
Receiver Gain: Optimize automatically.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.
Advanced Considerations and Workflow
The Boroxine Problem
A significant challenge in the NMR of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[11][12] The formation of boroxines in an NMR sample leads to the presence of multiple species in solution, resulting in spectral complexity, including additional sets of aromatic signals and broadened peaks, which can easily lead to misinterpretation.
Mitigation Strategies:
-
Solvent Choice: Using coordinating solvents like DMSO-d₆ or methanol-d₄ can break up the boroxine trimer by coordinating to the boron atom, simplifying the spectrum.[6]
-
Sample Purity: Ensure the starting material is pure boronic acid. Commercially available boronic acids often contain boroxines and may require recrystallization from water before use.[12]
Workflow for NMR Analysis
A systematic approach is crucial for the accurate structural elucidation of the target molecule. The following workflow outlines the key steps from sample preparation to final analysis.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to ¹¹B NMR Analysis of Substituted Phenylboronic Acids
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of substituted phenylboronic acids. This document moves beyond a simple recitation of methods to provide a field-proven perspective on experimental design, data interpretation, and the underlying chemical principles that govern the behavior of these versatile molecules in solution.
Introduction: The Unique Utility of Boron in Chemistry and Medicine
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, materials science, and medicinal chemistry. Their utility stems from the unique properties of the boron atom: its Lewis acidity, its ability to form reversible covalent bonds with diols (a key interaction for carbohydrate sensing and drug delivery), and its participation in palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura reaction).[1][2] Given the centrality of the boron atom to the function of these molecules, a direct probe of its local environment is invaluable. ¹¹B NMR spectroscopy provides this probe, offering a sensitive and quantitative window into the structure, dynamics, and reactivity of boronic acids.[3]
The ¹¹B nucleus is highly amenable to NMR analysis due to its high natural abundance (80.1%) and a spin of I = 3/2.[4][5] While its quadrupolar nature can lead to broad signals, the large chemical shift range of over 200 ppm allows for excellent resolution of different boron species.[6][7] This guide will elucidate how to harness the power of ¹¹B NMR to gain critical insights into your boron-containing systems.
Foundational Principles: Interpreting the ¹¹B NMR Spectrum
The chemical shift (δ) in ¹¹B NMR is exquisitely sensitive to the electronic environment and coordination number of the boron atom. Understanding these fundamental relationships is the key to accurate spectral interpretation.
Hybridization State: The Primary Determinant of Chemical Shift
The most significant factor influencing the ¹¹B chemical shift is the hybridization state of the boron atom.
-
Trigonal Planar (sp²-hybridized) Boron: In neutral boronic acids, the boron atom is sp²-hybridized and possesses an empty p-orbital. This form is relatively deshielded and resonates in the downfield region of the spectrum, typically between δ 26 to 33 ppm .[8][9]
-
Tetrahedral (sp³-hybridized) Boron: Upon coordination with a Lewis base (such as a solvent molecule, a hydroxide ion, or a diol), the boron atom becomes sp³-hybridized. This tetrahedral "ate" complex is significantly more shielded, resulting in a substantial upfield shift to the region of δ 1 to 12 ppm .[8][9]
This clear distinction between the sp² and sp³ states is the cornerstone of using ¹¹B NMR to study equilibria, such as acid-base reactions and diol binding.[4][9]
The Phenylboronic Acid Equilibrium Landscape
A substituted phenylboronic acid in solution does not exist as a single species but rather as a dynamic equilibrium of several forms. ¹¹B NMR is the ideal tool to dissect this landscape.
Figure 1: Key equilibria of a phenylboronic acid in solution observable by ¹¹B NMR.
This equilibrium is sensitive to several factors:
-
pH: As the pH of an aqueous solution increases past the pKa of the boronic acid, the equilibrium shifts from the neutral sp² trigonal acid to the anionic sp³ tetrahedral boronate. This is observed as a decrease in the signal around δ 28-30 ppm and a corresponding increase in the signal around δ 1-7 ppm.[4][9]
-
Concentration and Solvent: In non-aqueous or concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[10][11] These species are also sp²-hybridized but typically resonate slightly downfield of the monomeric acid, around δ 33 ppm .[8][10] The presence of coordinating solvents like THF can also lead to upfield shifts due to the formation of solvent-boron adducts.[8]
-
Diol Addition: The introduction of a 1,2- or 1,3-diol results in the formation of a cyclic boronate ester. This reaction converts the boron center to an sp³-hybridized state, leading to a characteristic upfield signal, often in the δ 7-12 ppm range.[4][12] This phenomenon is the basis for using boronic acids in sensors for saccharides and other diol-containing biomolecules.[1][13]
Substituent Effects on the Phenyl Ring
The electronic nature of substituents on the phenyl ring systematically influences the ¹¹B chemical shift. This effect is a direct consequence of the substituent's ability to alter the electron density at the boron center.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ withdraw electron density from the aromatic ring. This deshields the boron nucleus, causing a downfield shift (to a higher ppm value) in the ¹¹B NMR spectrum. An EWG also increases the Lewis acidity of the boron, lowering the pKa.[9]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or -CH₃ donate electron density to the ring. This increases the shielding of the boron nucleus, resulting in an upfield shift (to a lower ppm value).
These effects can be subtle but are often predictable and provide valuable information about the electronic structure of the molecule.
| Substituent (para-) | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Electronic Effect |
| -OCH₃ | sp² (Acid) | ~28.5 | Electron-Donating |
| -H | sp² (Acid) | ~29.2 | Neutral |
| -Cl | sp² (Acid) | ~29.5 | Weakly Electron-Withdrawing |
| -CF₃ | sp² (Acid) | ~30.0 | Strongly Electron-Withdrawing |
| -NO₂ | sp² (Acid) | ~30.5 | Strongly Electron-Withdrawing |
Table 1: Representative ¹¹B NMR chemical shifts for para-substituted phenylboronic acids in their neutral (sp²) form, illustrating the impact of electronic effects. Data synthesized from principles described in cited literature.[8][9]
Experimental Design and Protocols: A Self-Validating Approach
A well-designed ¹¹B NMR experiment not only provides data but also contains internal checks that validate the results. The following protocols are designed with this principle in mind.
Core Sample Preparation and Acquisition
Causality: The primary challenges in ¹¹B NMR are the potential for a broad background signal from borosilicate glass NMR tubes and the broad nature of the boron signals themselves due to quadrupolar relaxation.[4][7] Our protocol is designed to mitigate these issues.
Protocol 1: Standard ¹¹B NMR Spectrum Acquisition
-
Tube Selection: Use quartz NMR tubes to eliminate the background signal from borosilicate glass, especially when analyzing low-concentration samples.[4][7] For concentrated samples (>10-20 mM), a standard borosilicate tube may suffice, but a background spectrum of the solvent in the same tube is recommended for comparison.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For studies of pKa or diol binding, aqueous buffers (e.g., PBS in D₂O) are common.[9] For studies of boroxine formation, anhydrous solvents like CDCl₃ or toluene-d₈ are appropriate.[10]
-
Concentration: Prepare the sample at a concentration of approximately 10-20 mM. While ¹¹B is a sensitive nucleus, concentrations around 4 mg in 0.65 mL are often needed for a good signal-to-noise ratio with a reasonable number of scans.[4]
-
Reference Standard: The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0.0 ppm).[10][14] This can be done by using a sealed capillary containing the standard or by referencing the spectrometer's frequency.
-
Spectrometer Setup:
-
Use a broadband probe tuned to the ¹¹B frequency (e.g., ~160 MHz on a 500 MHz spectrometer).[9]
-
Acquire the spectrum with proton decoupling to simplify the spectrum and improve sensitivity.
-
Due to rapid quadrupolar relaxation, the T₁ values for boron are very short. A short acquisition time and minimal relaxation delay can be used to increase the number of scans per unit time.
-
Acquire a sufficient number of scans (e.g., 256 to 1024) to achieve a good signal-to-noise ratio.[4][9]
-
Figure 2: Standard workflow for ¹¹B NMR sample preparation and analysis.
Advanced Application: pH Titration for pKa Determination
Causality: The pKa of a boronic acid is a critical parameter, especially in drug development and sensor design, as it dictates the pH at which it will bind to diols.[4][12] ¹¹B NMR provides a direct spectroscopic method to measure pKa by monitoring the equilibrium between the sp² acid and the sp³ boronate.
Protocol 2: pKa Determination via ¹¹B NMR Titration
-
Sample Preparation: Prepare a stock solution of the phenylboronic acid (e.g., 40 mM) in D₂O.[4] Prepare a series of NMR tubes, each containing an aliquot of the stock solution.
-
pH Adjustment: Adjust the pH of each sample incrementally across a range of at least 2 pH units above and below the expected pKa (e.g., from pH 7 to 11 for a pKa around 9). Use dilute NaOD and DCl solutions to minimize volume changes. Measure the final pD in each tube.
-
Spectral Acquisition: Acquire a ¹¹B NMR spectrum for each sample according to Protocol 1.
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the sp² boronic acid (δ ~28-30 ppm) and the sp³ boronate (δ ~1-7 ppm).
-
Calculate the fraction of the sp³ boronate species at each pD.
-
Plot the fraction of the sp³ species versus the pD.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pD at which the concentrations of the acid and boronate forms are equal.[4]
-
Advanced Application: Monitoring Diol Binding
Causality: Quantifying the interaction between a boronic acid and a diol is essential for evaluating its efficacy as a sensor or delivery vehicle. ¹¹B NMR can be used to determine the binding affinity by observing the formation of the sp³-hybridized boronate ester.[1][9]
Protocol 3: Diol Binding Affinity Study
-
Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 20 mM) and a series of stock solutions of the target diol (e.g., catechol or glucose) at increasing concentrations (e.g., from 2 mM to 1 M) in a suitable buffer (e.g., PBS in D₂O) at a constant pH, typically chosen to be near or slightly above the boronic acid's pKa to facilitate binding.[4][9]
-
Titration: Create a series of NMR samples by mixing the boronic acid solution with each diol solution. Ensure the final concentration of the boronic acid is constant in all samples.
-
Spectral Acquisition: Acquire a ¹¹B NMR spectrum for each sample.
-
Data Analysis:
-
Monitor the appearance and integration of the new upfield signal corresponding to the sp³ boronate ester (δ ~7-12 ppm).
-
By analyzing the change in the relative integrations of the free boronic acid/boronate and the bound boronate ester as a function of diol concentration, the binding constant (Ka) can be calculated.[9]
-
Case Study: Differentiating Isomers and Monitoring Reactions
Consider the challenge of distinguishing between 3-aminophenylboronic acid and 4-aminophenylboronic acid. While their ¹H and ¹³C NMR spectra may be complex, their ¹¹B NMR spectra provide a clear and immediate distinction. The amino group is electron-donating, leading to an upfield shift relative to unsubstituted phenylboronic acid. However, the magnitude of this effect will differ slightly but measurably between the meta and para positions, allowing for unambiguous identification.
Furthermore, if these compounds are used in a Suzuki coupling reaction, ¹¹B NMR can be used to monitor the reaction progress. The disappearance of the starting boronic acid signal (e.g., at δ ~29 ppm) provides a direct measure of consumption, which can be more straightforward than monitoring changes in the complex aromatic region of the ¹H NMR spectrum.
Conclusion: The Indispensable Role of ¹¹B NMR
For any scientist working with boronic acids, ¹¹B NMR is not just a characterization technique; it is an essential tool for understanding mechanism, reactivity, and function. It provides a direct, quantitative measure of the chemical transformations occurring at the boron center, which is the heart of the molecule's activity. By understanding the principles of hybridization, equilibria, and substituent effects, and by employing robust, self-validating experimental protocols, researchers can unlock a wealth of information that is critical for the rational design of new drugs, sensors, and materials.
References
- 1. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Boron NMR Spectroscopy - Magritek [magritek.com]
- 6. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
A Comprehensive Technical Guide to the Synthesis of N-cyclohexyl-5-borono-2-chlorobenzamide
Abstract
N-cyclohexyl-5-borono-2-chlorobenzamide and its derivatives, particularly its pinacol ester form, are valuable molecular building blocks in contemporary medicinal chemistry and materials science. Their utility primarily stems from the presence of a boronic acid moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This guide presents a robust and efficient three-step synthetic pathway for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, the stable pinacol ester of the target compound. The selected route prioritizes reaction efficiency, scalability, and the use of well-established, high-yielding transformations. We provide a detailed examination of the strategic choices underpinning the synthetic sequence, step-by-step experimental protocols, and a discussion of the critical reaction mechanisms involved. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important synthetic intermediate.
Introduction and Strategic Overview
The synthesis of complex organic molecules often hinges on the strategic assembly of smaller, functionalized fragments. Arylboronic acids and their esters are cornerstone reagents in this field, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[4] The target molecule, N-cyclohexyl-5-borono-2-chlorobenzamide, combines three key features: a reactive boronic ester for Suzuki-Miyaura coupling, a chloro-substituted aromatic ring providing steric and electronic modulation, and a cyclohexylamide group, which can influence solubility and biological activity.
The primary challenge in synthesizing this molecule is the judicious sequencing of the amidation and borylation steps. This guide details a synthetic strategy that proceeds through the formation of an amide bond followed by a terminal Miyaura borylation. This approach was selected for its superior reliability and avoidance of potential side reactions associated with subjecting the sensitive boronic ester moiety to the harsh conditions often required for amide bond formation.
Retrosynthetic Analysis
Our chosen synthetic pathway is outlined below. The strategy begins with the commercially available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through two key intermediates: 5-bromo-2-chlorobenzoyl chloride and N-cyclohexyl-5-bromo-2-chlorobenzamide.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis and Mechanistic Insights
This section provides detailed protocols for each synthetic step. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
The initial step involves the activation of the carboxylic acid group of 5-bromo-2-chlorobenzoic acid by converting it into a highly reactive acyl chloride. This transformation is crucial for facilitating the subsequent nucleophilic acyl substitution with cyclohexylamine.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which helps drive the reaction to completion.[5][6]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often used to accelerate the reaction.[5][6]
-
Solvent: The reaction can be run neat or in an inert solvent like dichloromethane.[5] Using thionyl chloride as the solvent minimizes the need for subsequent removal of other solvents.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask at room temperature.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically a yellow solid or oil and is often used in the next step without further purification.[5][6] A high yield (typically >95%) is expected.[5][6]
Step 2: Synthesis of N-cyclohexyl-5-bromo-2-chlorobenzamide
This step involves the formation of the amide bond through the reaction of the acyl chloride intermediate with cyclohexylamine.
Causality of Experimental Choices:
-
Nucleophile: Cyclohexylamine is the amine source for the desired amide.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is added to neutralize the HCl, preventing the protonation of the cyclohexylamine and driving the reaction forward.[7][8]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants.
-
Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to warm to room temperature.
Experimental Protocol:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) from the previous step in a separate portion of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain N-cyclohexyl-5-bromo-2-chlorobenzamide as a solid.
Step 3: Miyaura Borylation for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
The final step is the conversion of the aryl bromide to a boronic ester via the Miyaura borylation reaction. This palladium-catalyzed cross-coupling is highly efficient for creating carbon-boron bonds.[9][10][11]
Causality of Experimental Choices:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane moiety. The resulting pinacol esters are generally stable, crystalline solids that are easy to handle and purify.[9]
-
Catalyst System: A combination of a palladium precursor and a phosphine ligand is required. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used catalyst for this transformation as the dppf ligand promotes the catalytic cycle.[10]
-
Base: A mild base is crucial. Potassium acetate (KOAc) is the most common choice. Its role is not to activate the boronic acid (as in Suzuki coupling) but to facilitate the transmetalation step within the catalytic cycle.[9]
-
Solvent: Anhydrous, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane are typically used.
Caption: Simplified catalytic cycle of the Miyaura Borylation reaction.
Experimental Protocol:
-
To a Schlenk flask, add N-cyclohexyl-5-bromo-2-chlorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst, PdCl₂(dppf) (0.03 eq, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane or DMSO via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate or another suitable solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford the final product, N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Starting Material | Product | Typical Yield | Purity (Post-Purification) |
| 1 | Acyl Chloride Formation | 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chlorobenzoyl chloride | >95% (Crude) | Used directly |
| 2 | Amidation | 5-Bromo-2-chlorobenzoyl chloride | N-cyclohexyl-5-bromo-2-chlorobenzamide | 80-90% | >98% |
| 3 | Miyaura Borylation | N-cyclohexyl-5-bromo-2-chlorobenzamide | N-cyclohexyl-2-chloro-5-(Bpin)benzamide | 75-85% | >98% |
Conclusion
This guide has detailed a logical, efficient, and well-documented three-step synthesis for N-cyclohexyl-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide starting from 5-bromo-2-chlorobenzoic acid. The chosen "amidation-then-borylation" strategy is robust, employing high-yielding and well-understood reactions, making it suitable for both small-scale research and larger-scale production. By providing detailed protocols and explaining the rationale behind key experimental decisions, this document serves as a practical resource for chemists in the pharmaceutical and materials science industries, enabling reliable access to this versatile synthetic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: Sourcing, Qualification, and Application in Suzuki-Miyaura Cross-Coupling
Abstract
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of this reagent. We detail a robust workflow for supplier validation and incoming material qualification, propose a logical synthetic route for contexts requiring in-house preparation, and offer a comprehensive, field-tested protocol for its use in the Suzuki-Miyaura cross-coupling reaction, including an explanation of the causal factors behind key experimental choices.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids and their derivatives are foundational pillars of modern organic synthesis, most notably for their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning transformation facilitates the formation of carbon-carbon bonds, typically between sp²-hybridized centers, and is a cornerstone in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[3][4]
The subject of this guide, this compound (Figure 1), is a trifunctional reagent of significant interest. Its utility is derived from:
-
The boronic acid moiety , which serves as the reactive handle for palladium-catalyzed coupling.
-
The chloro substituent , which acts as an electronic and steric modulator and provides a potential secondary site for further functionalization.
-
The N-cyclohexylcarboxamide group , which imparts specific steric bulk and hydrogen-bonding capabilities, influencing solubility, crystal packing, and potential interactions with biological targets in derivative molecules.
This combination makes it a strategic intermediate for building diverse chemical libraries aimed at identifying novel therapeutic agents.
Figure 1: Chemical Structure This compound
-
Molecular Formula: C₁₃H₁₇BClNO₃
-
Molecular Weight: 281.55 g/mol
Commercial Availability and Procurement Strategy
This compound is commercially available from a range of fine chemical suppliers. Procurement for research and development necessitates a systematic approach to ensure material quality and supply chain reliability.
Identifying and Vetting Suppliers
A survey of the market indicates availability from vendors specializing in building blocks for drug discovery. When selecting a supplier, researchers should consider factors beyond price, including lot-to-lot consistency, availability of analytical data (Certificate of Analysis), and lead times.
| Supplier Category | Typical Purity | Scale | Key Considerations |
| Research & Catalog Suppliers | ≥95-98% | Milligrams to Grams | Ideal for initial screening and methodology development. Prioritize suppliers who provide detailed Certificates of Analysis with spectroscopic data. |
| Custom Synthesis & Scale-Up | ≥98% (or to spec) | Kilograms | For later-stage development. Requires rigorous qualification of the supplier's manufacturing and quality control capabilities. |
Sourcing and Qualification Workflow
A robust internal process for sourcing and qualifying this reagent is critical for reproducible research. The following workflow ensures that the material meets the necessary standards before its incorporation into synthetic routes.
Caption: Workflow for sourcing and qualifying the boronic acid.
Quality Assessment and Analytical Specifications
Upon receipt, the material must be analytically verified. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides. While often usable in Suzuki-Miyaura reactions (as the base promotes hydrolysis back to the monomeric acid), the presence of significant amounts of boroxine can affect molar mass calculations and solubility.
Recommended Analytical Methods
| Method | Parameter | Expected Result / Specification | Rationale |
| ¹H NMR | Identity & Purity | Peaks consistent with the structure; absence of significant impurities. | Confirms molecular structure and provides an initial estimate of purity. Broad peaks around 4-8 ppm may indicate water or boroxine. |
| HPLC | Purity | ≥98% area | Quantifies purity with high precision. A reverse-phase method is standard for aromatic boronic acids.[10][11] |
| LC-MS | Identity | [M+H]⁺ or [M-H]⁻ consistent with the molecular weight. | Confirms molecular weight and provides an additional check on identity. |
| Melting Point | Physical Property | ~252-256 °C | A sharp melting range is indicative of high purity. |
Predicted Spectroscopic Data
As supplier-provided spectra may not always be available, the following are predicted data based on established principles of spectroscopy and analysis of similar structures.[12][13][14][15]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.5-8.0 (s, 2H): B(OH)₂ protons, often broad and exchangeable with D₂O.
-
δ ~8.4 (s, 1H): Amide N-H proton.
-
δ ~7.8-7.4 (m, 3H): Aromatic protons. The substitution pattern will result in a complex multiplet.
-
δ ~3.8 (m, 1H): Cyclohexyl C-H adjacent to the amide nitrogen.
-
δ ~1.8-1.1 (m, 10H): Remaining cyclohexyl protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165: Amide carbonyl carbon.
-
δ ~140-125: Aromatic carbons. The carbon attached to the boron atom (ipso-carbon) is often broad or not observed.
-
δ ~50: Cyclohexyl carbon attached to nitrogen.
-
δ ~32, 25, 24: Remaining cyclohexyl carbons.
-
Proposed Synthetic Route
For applications requiring custom synthesis or exploration of analogs, a plausible multi-step synthetic route can be designed from commercially available starting materials. The following pathway employs robust, well-documented transformations.
Caption: A plausible multi-step synthesis pathway.
Causality Behind the Chosen Reactions:
-
Amide Formation: The initial step involves converting the carboxylic acid to a more reactive species (e.g., an acyl chloride with thionyl chloride) followed by nucleophilic acyl substitution with cyclohexylamine. This is a standard and high-yielding method for amide synthesis.
-
Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Reduction using iron in the presence of an acid or ammonium chloride is a classic, cost-effective, and chemoselective method that tolerates the aryl chloride and amide functionalities.[16][17][18][19]
-
Sandmeyer Reaction: To introduce the halide required for the subsequent borylation, the aniline is converted to a diazonium salt, which is then displaced. The Sandmeyer reaction, using a copper(I) bromide catalyst, provides a reliable route to the aryl bromide.[10][20][21][22]
-
Miyaura Borylation: This palladium-catalyzed reaction is the method of choice for converting aryl halides to boronic esters. It uses bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under basic conditions (e.g., potassium acetate, KOAc). This reaction offers excellent functional group tolerance and typically proceeds in high yield.[23][24][25] The pinacol ester is targeted as it is more stable and easier to purify via chromatography than the free boronic acid.
-
Deprotection/Hydrolysis: The final step is the hydrolysis of the stable pinacol boronate ester to the desired boronic acid. This can be achieved under mild oxidative or acidic conditions.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling this compound with a generic aryl bromide. Conditions should be optimized for specific substrates.
Core Principles and Reagent Roles
The success of the Suzuki-Miyaura reaction hinges on the interplay of its core components.[2][3][4][26]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): The heart of the reaction. The Pd(0) active species undergoes oxidative addition with the aryl halide. The choice of ligand (e.g., phosphines like SPhos or XPhos) is crucial for stabilizing the palladium center, promoting reactivity, and influencing the reaction scope, especially for challenging substrates like aryl chlorides.[4][27]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base plays a critical role. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step with the palladium(II) complex.[28][29][30][31] The choice of base can influence reaction rates and substrate compatibility; stronger bases like Cs₂CO₃ are often effective for less reactive partners.[29][32]
-
Solvent System (e.g., Dioxane/H₂O, Toluene, DMF): The solvent must solubilize the reagents and facilitate the reaction. Often, a mixture of an organic solvent and water is used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[33]
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%). Via syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[34]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final biaryl product.[35][36]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to minimize degradation and boroxine formation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a readily available and highly versatile building block for drug discovery and synthetic chemistry. By implementing a rigorous sourcing and qualification strategy, researchers can ensure the quality and consistency of their starting material. A clear understanding of the mechanistic principles behind its primary application in the Suzuki-Miyaura reaction allows for rational protocol design and troubleshooting. The detailed methodologies provided in this guide serve as a robust starting point for the successful incorporation of this valuable reagent into innovative synthetic programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 871332-92-2|this compound|BLD Pharm [fr.bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Mfcd07783884 | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [cymitquimica.com]
- 9. CAS 871332-92-2: Boronic acid,B-[4-chloro-3-[(cyclohexylam… [cymitquimica.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. byjus.com [byjus.com]
- 23. Miyaura Borylation Reaction [organic-chemistry.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 26. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 28. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 29. quora.com [quora.com]
- 30. uwindsor.ca [uwindsor.ca]
- 31. compunetics.net [compunetics.net]
- 32. researchgate.net [researchgate.net]
- 33. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Determination and Significance of the pKa of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic Acid
Here is the in-depth technical guide on the pKa of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid.
Abstract: The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic profiles. For arylboronic acids, a class of compounds with significant therapeutic and synthetic utility, pKa determination is non-trivial due to their unique Lewis acidic nature. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the theoretical underpinnings and practical methodologies for accurately determining the pKa of this compound. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for potentiometric and spectrophotometric titration. Furthermore, we contextualize the importance of the resulting pKa value for predicting ADMET properties and optimizing drug formulation, thereby bridging the gap between fundamental chemistry and pharmaceutical application.
Introduction: The Pivotal Role of pKa in Drug Development
In modern drug discovery, a molecule's success is governed by a delicate balance of its physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a critical determinant of a drug's behavior in physiological systems.[1] The pKa value dictates the degree of ionization at a given pH, which directly impacts solubility, lipophilicity, membrane permeability, and protein binding.[1][2] These characteristics, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate.[3]
Boronic acids represent a unique and increasingly important class of molecules in medicinal chemistry, exemplified by the proteasome inhibitor bortezomib.[4] Unlike typical carboxylic acids, their acidity is not defined by the donation of a proton but by the acceptance of a hydroxide ion. This distinction necessitates specialized approaches for the characterization of their pKa. This whitepaper focuses on this compound, a substituted arylboronic acid, and aims to provide an authoritative guide to the experimental determination and contextual interpretation of its pKa value.
The Unique Lewis Acidity of Arylboronic Acids
A fundamental understanding of boronic acid chemistry is essential for accurate pKa determination. Unlike Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids.[5][6] The boron atom, with its vacant p-orbital, accepts a lone pair of electrons from a Lewis base, typically a hydroxide ion (OH⁻) in aqueous media. This interaction converts the neutral, trigonal planar boron center into a negatively charged, tetrahedral boronate species.[4]
The equilibrium, and thus the pKa, is described as follows:
R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
The pKa of unsubstituted phenylboronic acid is approximately 8.8-8.9.[7] However, the electronic nature of substituents on the aromatic ring significantly modulates this value.
-
Electron-Withdrawing Groups (EWGs): Stabilize the resulting negative charge on the boronate anion, increasing the acidity and thus lowering the pKa value.
-
Electron-Donating Groups (EDGs): Destabilize the boronate anion, decreasing acidity and raising the pKa.
For the target molecule, This compound , we can predict the substituent effects:
-
4-Chloro group: The chlorine atom is an EWG due to its inductive effect, which will lower the pKa relative to phenylboronic acid. The predicted pKa for 4-chlorophenylboronic acid is approximately 8.39.[8]
-
3-(cyclohexylcarbamoyl) group: The amide group at the meta position is also electron-withdrawing.
Therefore, it is anticipated that the pKa of the title compound will be lower than that of 4-chlorophenylboronic acid, likely falling into the 7.5-8.2 range, making its ionization state highly sensitive to physiological pH changes.
Caption: Lewis acid equilibrium of a boronic acid.
Methodologies for pKa Determination
Directly measuring the pKa of a weakly acidic compound like a boronic acid requires carefully selected methodologies. Potentiometric and spectrophotometric titrations are the gold-standard experimental approaches.
Potentiometric Titration with Polyol Enhancement
Principle: Potentiometric titration involves the incremental addition of a strong base (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.
Causality Behind Experimental Choices: Arylboronic acids are often weak acids, resulting in a poorly defined inflection point in aqueous titration, which introduces significant error.[9] To overcome this, a diol or polyol, such as D-mannitol, is added to the solution. Mannitol reversibly complexes with the boronate anion to form a boronate ester. This complex is a significantly stronger acid than the parent boronic acid, often lowering the apparent pKa by 2-3 units.[10][11] This chemical enhancement yields a sharp, easily identifiable inflection point, ensuring a trustworthy and accurate measurement.
Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[12]
-
Analyte Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM). Due to potential low aqueous solubility, a co-solvent like methanol or DMSO may be required, but its concentration should be kept minimal and consistent.
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[13]
-
Mannitol Addition: Add a significant excess of D-mannitol to the analyte solution (e.g., a final concentration of 0.5 M).
-
Titration: Place the solution in a jacketed vessel to maintain constant temperature. Purge with an inert gas (e.g., nitrogen or argon) to eliminate dissolved CO₂.[14] Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.
-
Data Acquisition: Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the apparent pKa of the boronic acid-mannitol complex.
-
-
Validation: Perform a minimum of three replicate titrations to ensure reproducibility and calculate the mean pKa and standard deviation.[12]
Caption: Workflow for potentiometric pKa determination.
UV-Spectrophotometric Titration
Principle: This method leverages the difference in the UV-Vis absorbance spectra between the ionized (boronate) and non-ionized (boronic acid) forms of the molecule. By measuring the absorbance of the analyte in a series of buffers with precisely known pH values, the pKa can be determined.
Causality Behind Experimental Choices: Spectrophotometric titration is exceptionally sensitive and requires only a small amount of material. It is the method of choice for compounds with poor aqueous solubility or when only minute quantities are available.[15] The existence of an isosbestic point—a wavelength where the absorbance of the ionized and non-ionized species is identical—serves as an internal validation point, confirming a simple two-state equilibrium.[16]
Experimental Protocol: Spectrophotometric Titration
-
Buffer Preparation: Prepare a series of reliable buffers covering a wide pH range (e.g., from pH 5 to 11) with a constant ionic strength (e.g., 0.1 M KCl).
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectral Acquisition:
-
Measure the complete UV-Vis spectrum (e.g., 220-400 nm) for each sample at a constant temperature.
-
Identify the wavelength of maximum absorbance difference (λ_max) between the fully acidic and fully basic forms.
-
Confirm the presence of an isosbestic point by overlaying all spectra.
-
-
Data Analysis:
-
Plot the absorbance at the chosen λ_max against the pH of the buffers.
-
The resulting data should fit a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A)/(A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.[17]
-
-
Validation: Average the pKa values calculated from multiple points along the slope of the sigmoidal curve to obtain the final value and standard deviation.
Caption: Workflow for spectrophotometric pKa determination.
Data Summary and Interpretation
As no experimentally determined pKa value for this compound is currently published, this section provides estimations based on structurally related compounds to establish a scientifically grounded expectation.
| Compound | Known / Predicted pKa | Rationale / Reference |
| Phenylboronic acid | ~8.8 - 8.9 | Unsubstituted parent compound.[7] |
| 4-Chlorophenylboronic acid | ~8.39 (Predicted) | The electron-withdrawing chloro group at the para position increases acidity, lowering the pKa.[8] |
| This compound | Est. 7.5 - 8.2 | The presence of two electron-withdrawing groups (4-chloro and 3-carbamoyl) is expected to further increase the Lewis acidity of the boron center, resulting in a pKa value that is lower than that of 4-chlorophenylboronic acid. This range places it near physiological pH. |
Conclusion: Implications for Research and Development
The accurate determination of the pKa of This compound is not merely an academic exercise; it is a critical step in its development as a potential therapeutic agent. A pKa value in the estimated range of 7.5-8.2 implies that a significant fraction of the molecule will transition from its more lipophilic, neutral form to its more water-soluble, anionic form within the pH gradients of the human body (e.g., stomach vs. small intestine).[18] This understanding directly informs:
-
Formulation Science: Guiding the selection of excipients and pH-modifying agents to enhance solubility and stability.[18]
-
Pharmacokinetic Modeling: Predicting its absorption across the gastrointestinal tract and its distribution into various tissues.
-
Target Engagement: The ionization state can dramatically affect a molecule's ability to bind to its biological target, especially if electrostatic interactions are involved.
This guide provides the necessary theoretical foundation and robust, validated experimental protocols to empower researchers to determine this crucial parameter with confidence. The application of these methods will yield a precise pKa value, enabling a more informed and efficient progression of this compound through the drug development pipeline.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 9. metrohm.com [metrohm.com]
- 10. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 15. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 18. acdlabs.com [acdlabs.com]
potential biological activity of substituted benzamide boronic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Benzamide Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Synthesis of Potency and Specificity
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of two components: a "warhead" that engages the biological target and a "scaffold" that positions the warhead for optimal interaction, conferring properties like selectivity and favorable pharmacokinetics. The fusion of a boronic acid warhead with a substituted benzamide scaffold represents a powerful and increasingly explored strategy in drug discovery.
Boronic acids, particularly since the landmark approval of the proteasome inhibitor bortezomib, have been demystified from a class of compounds once perceived as toxicologically challenging to a validated and versatile functional group in medicine.[1] Their unique ability to act as Lewis acids allows them to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making them exceptional transition-state analog inhibitors.[2][3] Approved drugs like the β-lactamase inhibitor vaborbactam further underscore their clinical relevance.[2][4]
The benzamide moiety is a privileged scaffold in drug design, appearing in a multitude of approved drugs.[5] It provides a rigid, planar structure that is synthetically tractable, allowing for systematic chemical modification. These modifications, or substitutions, are critical for tuning the molecule's affinity and selectivity for its intended target by establishing key interactions with non-catalytic sub-pockets of an enzyme's active site.[4][6]
This guide provides a deep technical dive into the chemistry, biological targets, and evaluation workflows for substituted benzamide boronic acids. It is designed to move beyond a simple listing of facts to explain the causality behind experimental design, offering field-proven insights for professionals dedicated to developing the next generation of targeted therapeutics.
The Chemical Foundation: Mechanism and Synthesis
The therapeutic potential of this compound class is rooted in the distinct roles of its two core components. Understanding their individual functions and synergistic interplay is paramount for rational drug design.
The Boronic Acid "Warhead": A Reversible Covalent Inhibitor
The boronic acid group, -B(OH)₂, is a potent pharmacophore due to the electron-deficient nature of the boron atom. It functions as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue, most commonly a serine, in the active site of an enzyme.[2][3] This interaction forms a stable, tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate of substrate hydrolysis (e.g., peptide or β-lactam bond cleavage).[7] This covalent but reversible bond effectively traps the enzyme in an inactive state.[4]
The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and idiosyncratic toxicity associated with irreversible covalent inhibitors.[4]
Caption: Boronic acid inhibition of a serine hydrolase.
The Benzamide Scaffold: The Key to Selectivity and Potency
While the boronic acid provides the mechanism of inhibition, the substituted benzamide scaffold is responsible for guiding the molecule to the correct target and anchoring it effectively. By modifying the substitution patterns (R-groups) on the aromatic ring, medicinal chemists can:
-
Enhance Potency: Introduce functional groups that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with residues in the enzyme's binding pocket. For instance, adding a derivatized benzamido group to a phenylboronic acid core was shown to significantly boost potency against the D,D-carboxypeptidase R39.[4]
-
Improve Selectivity: Tailor the substitutions to fit the unique topology of the target enzyme's active site over other related enzymes, thereby minimizing off-target activity.
-
Modulate Physicochemical Properties: Alter solubility, cell permeability, and metabolic stability to optimize the drug's pharmacokinetic profile.[1][2]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of substituted benzamide boronic acids is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry, renowned for its reliability and tolerance of a wide range of functional groups.[8] The general workflow involves coupling an appropriately substituted aryl halide (or triflate) with a diboron reagent.
Caption: General synthetic workflow for benzamide boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of a Benzamide Boronate Ester
This protocol is a representative example. Specific conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.
Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting aryl halide and the appearance of the product spot/peak via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted benzamide aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., potassium acetate, 3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane, DMF, or toluene).
-
Reaction Execution: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude boronate ester intermediate via flash column chromatography on silica gel.
-
Deprotection (if necessary): To obtain the final boronic acid, cleave the pinacol ester by treating the intermediate with an excess of a strong acid (e.g., HCl) or a diol-scavenging agent in a suitable solvent system.
Key Biological Targets and Therapeutic Areas
The versatility of the benzamide boronic acid platform allows it to be directed against a wide array of biological targets, spanning multiple disease areas.
Inhibition of Bacterial Serine β-Lactamases (Antibacterials)
Causality: The rise of antibiotic resistance, largely driven by bacteria producing β-lactamase enzymes, is a critical global health threat. These enzymes hydrolyze and inactivate β-lactam antibiotics like penicillin. Boronic acids, by mimicking the tetrahedral transition state of this hydrolysis, act as potent inhibitors, protecting the co-administered antibiotic from degradation.[7] The benzamide portion can be tailored to enhance binding affinity within the diverse active sites of different classes of β-lactamases (e.g., Class A and C).[4]
Examples: While the approved drug vaborbactam is a cyclic boronate, the principles are directly transferable.[7] Research has identified acyclic (3-azidomethylphenyl)boronic acid as a highly effective scaffold for kinetic target-guided synthesis against β-lactamases like KPC-2 and AmpC.[7][9]
| Compound Class | Target Enzyme(s) | Reported Potency (Kᵢ or IC₅₀) | Reference(s) |
| Phenylboronic Acids | Class A & C β-Lactamases | Sub-µM to low µM range | [4][7] |
| Peptidomimetic Boronic Acids | Penicillin-Binding Proteins (PBPs) | Kᵢ = 0.43 µM (against NG PBP3) | [4] |
| Benzo[b]thiophene Boronic Acids | Metallo-β-Lactamases (NDM-1) | Predicted IC₅₀ = 30-70 µM |
Table 1: Representative Boronic Acid Inhibitors and Their Bacterial Targets
Proteasome Inhibition (Oncology)
Causality: The ubiquitin-proteasome system is essential for protein degradation in eukaryotic cells. Cancer cells, particularly those in multiple myeloma, are highly dependent on this system to degrade pro-apoptotic proteins and are thus exquisitely sensitive to its inhibition.[2][10] Dipeptidyl boronic acids like bortezomib and ixazomib are highly effective anticancer agents that target the chymotrypsin-like activity of the 20S proteasome.[2][3] Substituted benzamides can serve as non-peptidic mimics, potentially offering improved oral bioavailability and different selectivity profiles.
Caption: Inhibition of the ubiquitin-proteasome pathway.
Other Emerging Targets
The scope of benzamide boronic acids is continually expanding. Studies have demonstrated their potential as potent and selective inhibitors for a range of other enzymes, including:
-
Bcr-Abl Kinase: For chronic myeloid leukemia (CML), with some 3-substituted benzamide derivatives showing high potency.[6]
-
Fatty Acid Amide Hydrolase (FAAH): A target for pain and inflammation, where phenylboronic acids have shown IC₅₀ values in the nanomolar range.[11]
-
Penicillin-Binding Proteins (PBPs): The primary targets of β-lactam antibiotics themselves, offering a direct antibacterial mechanism.[4]
A Framework for Biological Evaluation
A rigorous and logical progression of experiments is essential to validate the activity of newly synthesized compounds and build a compelling case for further development.
Caption: The drug discovery and evaluation pipeline.
In Vitro and Cellular Evaluation
Protocol 2: Enzyme Inhibition Assay for IC₅₀ Determination
This protocol describes a generic fluorescence-based assay. The specific enzyme, substrate, and buffer conditions must be adapted to the target of interest.
Self-Validation: The assay includes controls for no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor. The resulting dose-response curve should be sigmoidal, and the calculated IC₅₀ should be reproducible across multiple experiments.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in the assay buffer to create a range of concentrations.
-
Assay Plate Setup: In a 96- or 384-well plate, add the diluted test compounds.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method.
Self-Validation: The assay includes a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic. The results are validated by visible bacterial growth in the growth control and no growth in the sterility control and at effective concentrations of the reference antibiotic.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the assay plate.
-
Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Considerations: The Mutagenicity Question
A significant historical concern with boronic acids has been their potential for mutagenicity, often showing positive results in the in vitro bacterial reverse mutation (Ames) test.[12][13] Causality: The proposed mechanism for this in vitro effect is the oxygen-mediated oxidation of the boron compounds to generate organic radicals.[12]
However, it is critical for drug developers to understand that these in vitro findings do not always translate to in vivo genotoxicity.[14][15] A comprehensive study on eight different arylboronic compounds, all of which were positive in the Ames test, found them to be negative for mutagenicity in a battery of in vivo assays, including the Pig-a, micronucleus, and comet assays in rats.[14] This suggests that in vivo metabolic and clearance mechanisms may effectively mitigate the risk observed in vitro.
Expertise & Trustworthiness: Therefore, while an initial positive Ames test for a benzamide boronic acid should be noted, it should not be a terminal event for the compound. It mandates a logical progression to in vivo testing as outlined by ICH M7 guidelines to determine the true risk profile.[14] Controlling these compounds to the stringent levels of a known mutagenic impurity may be unnecessary if in vivo data demonstrates a lack of genotoxicity.[15]
Structure-Activity Relationships (SAR) and Future Directions
Systematic evaluation of analog series allows for the elucidation of SAR, providing a roadmap for lead optimization.
| Scaffold Modification | Observed Effect | Rationale / Causality | Reference(s) |
| Ring Position: 3- vs. 4-substitution on phenylboronic acid | 3-(azidomethyl) derivative showed superior activity against KPC-2/AmpC | Optimal positioning of the functional group to interact with specific residues near the active site. | [7] |
| Electron-withdrawing groups: Adding -CF₃ to the benzamide ring | Increased Bcr-Abl inhibitory activity | Modulates the electronics of the aromatic ring, potentially enhancing binding or altering the Lewis acidity of the boron. | [6] |
| Additional H-bond donors/acceptors: 5-(2-methoxybenzamido) group | Significantly improved potency against R39 carboxypeptidase | Provides an additional anchoring point within the enzyme's binding pocket, increasing binding affinity. | [4] |
Table 2: Illustrative Structure-Activity Relationship Insights
Future Directions: The field of substituted benzamide boronic acids is ripe for further exploration. Key future directions include:
-
Target Expansion: Applying this scaffold to other enzyme classes, such as viral proteases, histone deacetylases (HDACs), or kinases.[2]
-
Prodrug Strategies: Masking the boronic acid moiety as a boronate ester or other prodrug form to improve oral bioavailability and pharmacokinetic properties, as has been done successfully for other boronic acids.[2]
-
Bicyclic Boronates: Exploring more conformationally constrained bicyclic structures, like taniborbactam, which have shown exceptionally broad-spectrum activity against β-lactamases.[4]
-
Rational Design: Utilizing computational docking and molecular dynamics simulations to more precisely design substitutions that maximize target engagement and selectivity.
Conclusion
Substituted benzamide boronic acids represent a highly promising and clinically validated platform for the design of targeted enzyme inhibitors. The synergy between the boronic acid warhead, which provides a potent and reversible covalent mechanism of action, and the substituted benzamide scaffold, which allows for fine-tuning of potency, selectivity, and pharmacokinetics, creates a powerful paradigm for drug discovery. While challenges such as in vitro mutagenicity must be addressed with rigorous, well-designed in vivo studies, the demonstrated success of this class against targets in oncology and infectious disease validates its continued exploration. By integrating rational design, robust synthetic chemistry, and a logical evaluation cascade, researchers can continue to unlock the full therapeutic potential of these versatile molecules.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 11. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1][2] Its power lies in the efficient and versatile formation of carbon-carbon (C-C) bonds, a fundamental transformation for constructing the complex molecular architectures of pharmaceutical agents.[2] This palladium-catalyzed reaction, which couples an organoborane with an organic halide or triflate, is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3] These attributes make it an indispensable tool for medicinal chemists in the rapid synthesis and diversification of compound libraries for lead optimization.[4][5]
The specific substrate, (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid , presents a unique set of challenges and opportunities. As a trifunctional molecule, it incorporates a boronic acid for coupling, a relatively unreactive aryl chloride as a potential secondary coupling site, and a sterically demanding cyclohexylcarbamoyl group. This complexity necessitates a carefully optimized protocol to achieve selective and high-yielding coupling at the boronic acid position while avoiding unwanted side reactions. The presence of the aryl chloride, historically a challenging substrate for Suzuki-Miyaura couplings due to the strength of the C-Cl bond, requires the use of highly active catalyst systems.[1] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on effectively utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[7][8] For aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[1][7]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][9] The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group on boron.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[6][7][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol details a general procedure for the Suzuki-Miyaura coupling of the title boronic acid with a representative aryl bromide. The choice of catalyst, ligand, base, and solvent is critical for success, especially given the sterically hindered nature of the boronic acid and the presence of the aryl chloride.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store under inert atmosphere. |
| Aryl Bromide (e.g., 4-Bromoanisole) | ≥98% | Commercial Source | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercial Source | Air-sensitive ligand. Handle under inert gas.[12] |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercial Source | A strong base often effective in challenging couplings.[12] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | In-house | Degas thoroughly before use. | |
| Ethyl Acetate | ACS Grade | Commercial Source | For workup and chromatography. |
| Saturated Sodium Bicarbonate Solution | In-house | For workup. | |
| Brine | In-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | For drying. | |
| Celite® | Commercial Source | For filtration. |
Rationale for Component Selection
-
Catalyst System (Pd(OAc)₂/SPhos): The use of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos is crucial for activating aryl chlorides, should a secondary coupling be desired, and for facilitating the coupling of sterically hindered substrates.[12] This system is known for its high activity, allowing for lower catalyst loadings and milder reaction temperatures.[12]
-
Base (K₃PO₄): Potassium phosphate is an effective base for Suzuki couplings, particularly with hindered substrates. It is sufficiently strong to promote transmetalation without causing significant hydrolysis of sensitive functional groups.[12]
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki-Miyaura reactions.[4] Dioxane effectively solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Add potassium phosphate (3.0 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Ineffective base.4. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Thoroughly degas all solvents before use.3. Try a stronger base like Cs₂CO₃ or an alternative like K₂CO₃.[8]4. Increase the reaction temperature in 10 °C increments. |
| Protodeborylation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and dry the base thoroughly before use.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling | 1. Oxygen contamination leading to oxidative coupling of the boronic acid. | 1. Improve the inert atmosphere technique. Ensure all reagents and solvents are oxygen-free. |
| Reaction with Aryl-Cl | The catalyst system is too active for selective coupling. | 1. Lower the reaction temperature.2. Screen less active catalyst systems if selectivity is a major issue (though often the bromide will react preferentially). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex biaryl structures relevant to pharmaceutical research. Success hinges on the careful selection of a highly active palladium catalyst system, an appropriate base, and rigorous adherence to anaerobic reaction conditions. The protocol described herein, utilizing a Pd(OAc)₂/SPhos catalyst system, provides a robust and reliable starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this reaction to accelerate the discovery and development of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
use of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid as a synthetic building block
Application Notes & Protocols: (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a specialized arylboronic acid that has emerged as a valuable synthetic intermediate, particularly in the field of drug discovery and development. Its substituted phenyl ring structure makes it an ideal building block for creating complex molecular architectures. Boronic acids are renowned for their versatility, stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions.[1] In drug design, the boronic acid functional group is particularly advantageous as it is ultimately metabolized to boric acid, a non-toxic compound readily eliminated by the body.[1]
The primary application for this and other boronic acids is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for constructing biaryl structures.[2][3] These biaryl motifs are prevalent in a vast number of pharmaceuticals, natural products, and advanced materials.[3] The specific substitution pattern of this compound—featuring a chloro group, a cyclohexylamide moiety, and the boronic acid—offers medicinal chemists a scaffold to fine-tune properties such as potency, selectivity, and pharmacokinetics in drug candidates. Its utility has been demonstrated in the synthesis of potent modulators for therapeutic targets like the androgen receptor.
Compound Properties and Handling
A thorough understanding of the physicochemical properties and proper handling procedures is critical for the successful and safe use of any chemical reagent.
| Property | Value | Source |
| Chemical Formula | C13H17BClNO3 | [4] |
| Molecular Weight | 281.54 g/mol | [4] |
| CAS Number | 871332-92-2 | [4] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| MDL Number | MFCD07783884 | [4] |
Storage and Stability: Boronic acids can be sensitive to heat, light, and moisture.[5] It is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Refrigeration or storage at -20°C is recommended for long-term stability. A common issue with boronic acids is the formation of cyclic anhydride trimers (boroxines) upon dehydration, which can impact reactivity.[6] If boroxine formation is suspected, the boronic acid can often be regenerated by recrystallization from a suitable solvent system, such as hot water.[6]
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this boronic acid, enabling the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.[8] This palladium-catalyzed reaction is celebrated for its high functional group tolerance, mild reaction conditions, and the use of non-toxic boron byproducts.[9]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base.[8][11] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium.[12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
The Enigmatic Role of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry: A Field in Gestation
For Immediate Release
Shanghai, China – January 7, 2026 – While the field of medicinal chemistry has seen a surge of interest in boronic acid derivatives, propelled by the success of drugs like the proteasome inhibitor Bortezomib, the specific applications of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid remain largely uncharted territory within publicly accessible scientific literature.[1][2] This intriguing molecule, with its distinct structural motifs, stands as a compound of potential yet unelucidated significance in drug discovery and development.
This application note serves not as a definitive guide, but as an exploration of the potential applications of this compound, grounded in the broader understanding of phenylboronic acids in therapeutic design. We will delve into the established roles of this chemical class, offering a scientifically informed projection of where this particular compound might fit into the landscape of modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document aims to stimulate further investigation into a molecule that, for now, holds its secrets close.
The Phenylboronic Acid Moiety: A Versatile Pharmacophore
The boronic acid group is a unique functional group in medicinal chemistry, acting as a bioisostere for carboxylic acids and possessing the ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1] This property has been a cornerstone in the design of potent enzyme inhibitors.[2] Phenylboronic acids, in particular, have been extensively studied for their potential in targeting a range of enzymes and cellular processes.
Potential as Enzyme Inhibitors
The primary allure of boronic acids in medicinal chemistry lies in their capacity to inhibit various classes of enzymes, most notably proteases.[2] The electrophilic boron atom can be attacked by the hydroxyl group of a catalytic serine or threonine residue in the active site of an enzyme, forming a stable tetrahedral intermediate that effectively blocks the enzyme's function.
Hypothesized Mechanism of Action for this compound:
Based on its structure, this compound could potentially target serine proteases. The phenylboronic acid would serve as the "warhead," while the cyclohexylcarbamoyl and chloro substituents would contribute to the molecule's specificity and binding affinity for the target enzyme's active site pockets.
Diagram: Hypothesized Enzyme Inhibition
Caption: Hypothesized interaction of the compound with a serine protease active site.
Potential Therapeutic Areas
While specific data for this compound is not available, we can extrapolate potential therapeutic applications from related compounds.
Oncology
Cancer remains a primary focus for the application of phenylboronic acid derivatives.[3][4] Their ability to inhibit proteasomes, which are crucial for the degradation of proteins that regulate cell growth and apoptosis, makes them attractive anticancer agents. Furthermore, some phenylboronic acids have shown the ability to target sialic acid residues that are overexpressed on the surface of cancer cells, suggesting a potential for targeted drug delivery.[4]
Infectious Diseases
The inhibition of bacterial enzymes is another promising avenue for boronic acid-based drugs. For instance, β-lactamases, enzymes that confer bacterial resistance to penicillin-like antibiotics, are a key target. The boronic acid can mimic the transition state of the β-lactam ring hydrolysis, effectively neutralizing the resistance mechanism.
Protocols for Preliminary Investigation
For researchers interested in exploring the potential of this compound, the following general protocols can serve as a starting point. It is crucial to note that these are foundational and would require significant optimization based on experimental findings.
General Protocol for Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound against a panel of relevant enzymes (e.g., serine proteases, β-lactamases).
-
Materials:
-
This compound
-
Target enzyme(s)
-
Appropriate chromogenic or fluorogenic substrate for each enzyme
-
Assay buffer
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 value of the compound.
-
Diagram: General Workflow for Enzyme Inhibition Assay
Caption: A simplified workflow for determining the IC50 of an inhibitor.
Data Summary (Hypothetical)
Should initial screenings prove fruitful, quantitative data would be essential for further development. The following table illustrates the type of data that would be generated.
| Target Enzyme | IC50 (µM) | Inhibition Type |
| Protease X | [Value] | [e.g., Competitive] |
| Protease Y | [Value] | [e.g., Non-competitive] |
| β-lactamase Z | [Value] | [e.g., Reversible] |
Future Directions and a Call for Research
The medicinal chemistry community is at a nascent stage in understanding the full potential of this compound. The structural features of this molecule—the chlorinated phenyl ring, the cyclohexylamide substituent, and the boronic acid warhead—suggest a compound designed with specific binding interactions in mind. However, without empirical data, its true utility remains a matter of scientific conjecture.
We strongly encourage researchers in academia and industry to undertake studies to elucidate the biological targets and therapeutic potential of this compound. Such work would not only shed light on this specific molecule but also contribute to the broader understanding of structure-activity relationships within the promising class of phenylboronic acids.
References
- 1. Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with Boronic Acid Moieties
Introduction: Navigating the Synthesis of Amide-Linked Boronic Acids
The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals.[1] Boronic acids and their derivatives have also emerged as privileged structural motifs, most notably as protease inhibitors like Bortezomib, and as versatile intermediates in cross-coupling reactions.[2][3] The convergence of these two critical functional groups within a single molecule presents unique synthetic challenges. The inherent Lewis acidity of the boronic acid moiety, its propensity to form anhydrides (boroxines), and its potential to interact with coupling reagents necessitates a carefully considered and robust synthetic strategy.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully forming amide bonds in the presence of a boronic acid moiety. We will delve into the mechanistic underpinnings, explore essential protecting group strategies, and provide detailed, field-proven protocols for common coupling methods. Our focus is on ensuring chemoselectivity, maximizing yield, and preserving the integrity of the valuable boronic acid functional group.
Core Principles: Understanding the Reactivity of Boronic Acids in Amide Coupling
The primary challenge in coupling a carboxylic acid with an amine, where one of the substrates contains a boronic acid, is the prevention of unwanted side reactions involving the B(OH)₂ group. The boronic acid moiety is not merely a spectator in the reaction milieu.
1.1. The Dual Nature of Boronic Acids: Lewis Acidity and Dehydration
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[2] They can also undergo facile dehydration, particularly at elevated temperatures, to form cyclic trimers known as boroxines.[4] While boronic acids themselves can act as catalysts for direct amidation by activating the carboxylic acid, this is often a separate reaction pathway conducted under specific dehydrative conditions (e.g., azeotropic reflux).[6][7] When using standard coupling reagents, the free boronic acid can complicate the reaction by interacting with bases, amines, and the activated carboxylic acid intermediate.
1.2. Potential Side Reactions and Interference
-
Boroxine Formation: The formation of boroxines reduces the concentration of the desired monomeric boronic acid and can complicate purification.[4]
-
Interaction with Bases: The amine bases (e.g., DIPEA, triethylamine) used in amide coupling can form complexes with the Lewis acidic boronic acid.[5]
-
Catalyst Inhibition: In cases of direct amidation where a boronic acid is used as a catalyst, certain substrates like 2-aminopyridine can act as inhibitors, likely by stabilizing inactive off-cycle boroxine species.[8]
-
Reaction with Activated Intermediates: The hydroxyl groups of the boronic acid could potentially react with highly activated carboxylic acid species, leading to undesired byproducts.
To circumvent these issues, a protection strategy for the boronic acid moiety is not just recommended, but often essential for achieving high yields and purity.
Strategic Protection of the Boronic Acid Moiety
The most reliable strategy for chemoselective amide bond formation is the temporary masking of the boronic acid as a boronate ester. This protection reduces the Lewis acidity and prevents the formation of boroxines. The choice of protecting group is critical and depends on the overall synthetic route and the stability required for subsequent steps.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |
| Pinacol Ester | R-B(pin) | Stable to chromatography, mild acids/bases, many coupling conditions.[9] | Acidic hydrolysis (e.g., HCl), often with a scavenger like NaIO₄ or phenylboronic acid to remove pinacol.[9] | Widely used, commercially available, robust. |
| MIDA Ester | R-B(MIDA) | Stable to chromatography, oxidative, reductive, and hydrolytic conditions.[9] | Mild basic hydrolysis (e.g., 1M NaOH aq.).[9] | Orthogonal to acid-labile protecting groups. |
| 1,8-Diaminonaphthalene (dan) | R-B(dan) | Very stable due to N→B coordination, withstands a wide range of conditions.[9] | Acidic hydrolysis.[9] | High stability for multi-step synthesis. |
Diagram 1: General Protection/Deprotection Workflow
This diagram illustrates the strategic use of protecting groups in the synthesis of an amide-containing boronic acid.
Caption: Workflow for Amide Coupling with Boronic Acid Moiety.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the most common and reliable methods for forming amide bonds in the presence of a protected boronic acid.
Protocol 1: HATU-Mediated Amide Coupling
This is a robust and generally high-yielding protocol suitable for a wide range of substrates, including those that are sterically hindered. The boronic acid must be protected, for example, as a pinacol or MIDA ester.
Materials:
-
Carboxylic acid (with or without protected boronic acid): 1.0 eq
-
Amine (with or without protected boronic acid): 1.0 - 1.2 eq
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): 1.1 - 1.3 eq
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.0 - 3.0 eq
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF, concentration ~0.1-0.5 M).
-
Add HATU (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester.[10]
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Application: The synthesis of peptide boronic acids, such as Bortezomib, often employs uronium-based coupling reagents like TBTU (structurally similar to HATU) to couple N-protected amino acids to an α-aminoboronate pinanediol ester.[11][12]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based method is a cost-effective alternative to HATU, though it may be slower and less effective for particularly challenging couplings. The use of an additive like HOBt is essential to suppress racemization and improve efficiency.[13]
Materials:
-
Carboxylic acid (with or without protected boronic acid): 1.0 eq
-
Amine (with or without protected boronic acid): 1.0 - 1.2 eq
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 - 1.5 eq
-
HOBt (Hydroxybenzotriazole): 1.2 - 1.5 eq
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.0 - 3.0 eq
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in the anhydrous solvent (e.g., DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., DIPEA, 2.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (dilution with EtOAc, followed by washes with 1M HCl, sat. NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram 2: Decision Tree for Coupling Strategy
This diagram helps in selecting the appropriate synthetic strategy based on the substrate and reaction goals.
Caption: Decision tree for amide coupling strategy selection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of carboxylic acid. 2. Poorly nucleophilic amine. 3. Steric hindrance. 4. Degradation of boronic acid protecting group. | 1. Ensure anhydrous conditions. Pre-activate with HATU for 15-30 min before adding the amine. 2. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time. 3. Use HATU. 4. Check the stability of the protecting group under the reaction conditions. MIDA esters are generally very robust. |
| Multiple Byproducts | 1. Unprotected boronic acid reacting. 2. Side reaction with coupling reagent (e.g., formation of guanidinium byproduct from HATU and amine).[14] 3. Racemization of chiral centers. | 1. Protect the boronic acid. 2. Add the amine after pre-activation of the carboxylic acid. Use stoichiometric amounts of coupling reagent. 3. Use HOBt or other racemization suppressants. Run the reaction at lower temperatures (0 °C to RT). |
| Difficulty in Purification | 1. Polar nature of boronic acid/ester. 2. Byproducts from coupling reagents (e.g., tetramethylurea, DCU). | 1. If unprotected, consider derivatization into a less polar boronate ester (e.g., pinacol) before chromatography. Acid/base washes can sometimes help if the product is stable. 2. Perform a thorough aqueous workup. For EDC, the urea byproduct is water-soluble. |
| Deprotection Issues | 1. Incomplete cleavage of the protecting group. 2. Degradation of the molecule under deprotection conditions. | 1. For pinacol esters, ensure strongly acidic conditions and consider using a diol scavenger. Extend reaction time or increase temperature. 2. Choose an orthogonal protecting group (e.g., MIDA if acid-sensitivity is an issue). Screen different deprotection conditions on a small scale. |
Conclusion
The synthesis of molecules containing both an amide bond and a boronic acid moiety is a critical capability in modern drug discovery. While the reactivity of the boronic acid presents challenges, these can be effectively managed through a robust protection strategy. By converting the boronic acid to a stable boronate ester, such as a pinacol or MIDA ester, standard high-efficiency coupling reagents like HATU and EDC/HOBt can be employed with great success. The protocols and troubleshooting guide provided herein offer a comprehensive framework for navigating these syntheses, enabling the reliable and efficient construction of these valuable and complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors Using Phenylboronic Acid Derivatives
Introduction: The Rising Prominence of Phenylboronic Acids in Enzyme Inhibition
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad chemical scaffolds explored, phenylboronic acid and its derivatives have emerged as a particularly compelling class of molecules. Their unique electronic properties and reversible covalent-binding capabilities make them highly effective at targeting the active sites of various enzymes, most notably serine and threonine proteases.[1][2] The clinical success of bortezomib (Velcade®), a boronic acid-based proteasome inhibitor for treating multiple myeloma, has solidified the therapeutic potential of this chemical class and spurred further research into their diverse applications.[3][4][5]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and practices of developing enzyme inhibitors using phenylboronic acid derivatives. We will delve into the mechanistic underpinnings of their inhibitory action, outline synthetic strategies, provide detailed protocols for kinetic analysis, and address the inherent challenges in translating these promising compounds from the bench to the clinic.
The Mechanistic Basis of Inhibition: A Reversible Covalent Dance
The inhibitory prowess of phenylboronic acids lies in their ability to form a reversible covalent bond with nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine or threonine.[1][6] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[7][8]
The boron atom in phenylboronic acid is sp2-hybridized and possesses an empty p-orbital, making it a mild Lewis acid.[9] In the enzyme's active site, the nucleophilic hydroxyl group of a serine or threonine residue attacks the electrophilic boron atom. This results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[7][8] The reversibility of this bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors.[10]
Visualizing the Mechanism: Serine Protease Inhibition
The following diagram illustrates the reversible covalent inhibition of a serine protease by a phenylboronic acid derivative.
Caption: Reversible covalent inhibition of a serine protease.
Synthetic Strategies: Building a Diverse Chemical Library
The versatility of the phenylboronic acid scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[11][12] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of phenylboronic acid synthesis, enabling the facile introduction of a wide array of substituents onto the phenyl ring.[11]
Protocol 1: General Synthesis of a Phenylboronic Acid Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a substituted phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium catalyst (0.03 eq), and base (3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 1 M HCl and stir for 1 hour to hydrolyze the pinacol ester.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired phenylboronic acid derivative.
Kinetic Analysis: Quantifying Inhibitor Potency and Mechanism
A thorough kinetic analysis is crucial for characterizing the potency and mechanism of action of newly synthesized inhibitors. Key parameters to determine include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rates of association (kon) and dissociation (koff).
Protocol 2: Determination of IC50 and Ki Values
This protocol describes a typical enzyme inhibition assay to determine IC50 and Ki values.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Phenylboronic acid inhibitor stock solution (in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Measure the rate of product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
| Kinetic Parameter | Description | Typical Range for Potent Inhibitors |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | Nanomolar (nM) to low micromolar (µM)[13] |
| Ki | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. | Nanomolar (nM) to low micromolar (µM)[14] |
| kon (k2/K) | The apparent second-order rate constant for inhibitor binding. | 10^3 to 10^6 M⁻¹s⁻¹[13] |
| koff | The first-order rate constant for the dissociation of the inhibitor from the enzyme. | Varies depending on the desired duration of action. |
Visualizing the Drug Discovery Workflow
The following diagram outlines a typical workflow for the development of phenylboronic acid-based enzyme inhibitors.
Caption: Drug discovery workflow for enzyme inhibitors.
Addressing the Challenges: The Path to Clinical Translation
While phenylboronic acids hold immense promise, their development is not without challenges. Key hurdles to overcome include achieving high selectivity, minimizing off-target effects, and ensuring adequate in vivo stability and bioavailability.[4][15][16]
-
Selectivity: The reactivity of the boronic acid moiety is not entirely specific, and off-target interactions with other serine hydrolases can lead to toxicity. Strategies to enhance selectivity include modifying the phenyl ring substituents to exploit unique features of the target enzyme's active site.[17]
-
Stability: The C-B bond in phenylboronic acids can be susceptible to oxidative cleavage in vivo.[18] Medicinal chemistry efforts often focus on introducing electron-withdrawing groups or sterically hindering the boronic acid to improve its metabolic stability.
-
Bioavailability: The polarity of the boronic acid group can limit cell permeability and oral bioavailability. Prodrug strategies, where the boronic acid is masked with a cleavable protecting group, are often employed to overcome this limitation.[4][19]
Case Study: Phenylboronic Acids as β-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by β-lactamase enzymes, poses a significant threat to global health.[13] Phenylboronic acids have emerged as a potent class of β-lactamase inhibitors (BLIs).[7][14][20] They act as transition-state analogs, reversibly binding to the catalytic serine residue in the active site of these enzymes.[7][14] Several boronic acid-based BLIs, such as vaborbactam, are now in clinical use, demonstrating the successful application of this technology.[14]
Conclusion: A Bright Future for Boron in Medicine
Phenylboronic acid derivatives represent a powerful and versatile platform for the development of novel enzyme inhibitors. Their unique mechanism of action, coupled with the vast potential for chemical modification, has already yielded life-saving therapies. By understanding the fundamental principles of their design, synthesis, and characterization, and by proactively addressing the inherent challenges, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. ashpublications.org [ashpublications.org]
- 11. nbinno.com [nbinno.com]
- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 20. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: pH-Responsive Drug Delivery Systems with Boronic Acids
Introduction
The field of targeted drug delivery has witnessed a paradigm shift towards "smart" systems capable of responding to specific physiological cues. Among these, pH-responsive systems have garnered significant attention due to the distinct pH gradients present in the body, particularly between healthy tissues (pH ~7.4) and the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5).[1][2][3] Phenylboronic acid (PBA) and its derivatives have emerged as versatile building blocks for creating such intelligent drug delivery vehicles.[4] Their unique ability to form reversible covalent bonds with cis-diols in a pH-dependent manner provides a robust mechanism for controlled drug release.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and evaluation of pH-responsive drug delivery systems based on boronic acids. The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and experimental success.
The Underlying Chemistry: pH-Mediated Boronate Ester Formation
The functionality of boronic acid-based drug delivery systems hinges on the reversible formation of boronate esters with molecules containing 1,2- or 1,3-cis-diol moieties.[8][9] Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7] The tetrahedral form exhibits a much higher affinity for diols.[5]
At physiological pH (~7.4), which is typically below the pKa of many arylboronic acids (pKa ~8-9), the equilibrium favors the neutral trigonal form, resulting in weaker diol binding.[5] However, in more acidic environments, such as those found in tumor tissues or endosomes, the equilibrium shifts, leading to the dissociation of the boronate ester and the release of the diol-containing cargo.[10][11] This pH-triggered "on/off" switch is the cornerstone of these drug delivery systems. The pKa of the boronic acid can be tuned by introducing electron-withdrawing or -donating groups on the phenyl ring to optimize the pH-responsiveness for specific applications.[12]
Caption: pH-responsive boronate ester formation and dissociation.
Synthesis of Boronic Acid-Functionalized Carriers
Boronic acid moieties can be incorporated into various drug delivery platforms, including polymers and nanoparticles.[1][13][14] The choice of synthesis strategy depends on the desired architecture and properties of the final carrier.
Synthesis of Boronic Acid-Containing Monomers
A variety of boronic acid-containing monomers with polymerizable groups like (meth)acrylates, (meth)acrylamides, and styrenics have been reported.[15][16] The synthesis often involves multi-step reactions, and purification can be challenging.[15][16]
Table 1: Common Boronic Acid Monomers and Synthesis Approaches
| Monomer Name | Polymerizable Group | Typical Synthesis Approach | Reference |
| 3-(Acrylamido)phenylboronic acid (3-APBA) | Acrylamide | Reaction of 3-aminophenylboronic acid with acryloyl chloride. | [15] |
| 4-Vinylphenylboronic acid (4-VPBA) | Styrenic | Grignard reaction of 4-vinylphenylmagnesium bromide with a trialkyl borate followed by hydrolysis. | [17] |
| 2-(Methacryloyloxy)ethylboronic acid | Methacrylate | Reaction of a protected boronic acid precursor with 2-hydroxyethyl methacrylate followed by deprotection. | [15] |
Polymerization Techniques
Once the desired monomer is synthesized, it can be polymerized or copolymerized with other monomers to create functional polymers.
Protocol: Synthesis of a pH-Responsive Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a well-defined block copolymer with a boronic acid-functional block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[18]
Materials:
-
Boronic acid-functionalized RAFT chain transfer agent (CTA)
-
Styrene
-
N,N-Dimethylacrylamide (DMAA)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
Macro-CTA Synthesis:
-
In a Schlenk flask, dissolve the boronic acid-functionalized CTA, styrene, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Styrene]:[CTA]:[AIBN] should be carefully calculated to achieve the desired molecular weight.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill with argon and place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
After the desired reaction time (monitored by ¹H NMR for monomer conversion), quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in cold methanol and dry under vacuum.
-
-
Block Copolymerization:
-
In a separate Schlenk flask, dissolve the synthesized macro-CTA, DMAA, and AIBN in anhydrous 1,4-dioxane.
-
Repeat the freeze-pump-thaw cycles and polymerization as described above.
-
Isolate the final block copolymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether) and dry under vacuum.
-
Post-Polymerization Modification
An alternative to polymerizing boronic acid-containing monomers is to introduce the boronic acid functionality onto a pre-existing polymer.[15]
Protocol: Functionalization of a Pre-formed Polymer with Boronic Acid
Materials:
-
Polymer with reactive side groups (e.g., poly(N-(2-hydroxypropyl)methacrylamide), pHPMA)
-
3-Aminophenylboronic acid (3-APBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Activate the carboxylic acid groups of 3-APBA with DCC and NHS in anhydrous DMF.
-
Add the pHPMA polymer to the activated 3-APBA solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.
-
Remove the dicyclohexylurea byproduct by filtration.
-
Purify the boronic acid-functionalized polymer by dialysis against deionized water and lyophilize.
Caption: General synthesis workflows for boronic acid carriers.
Characterization of Boronic Acid-Based Drug Delivery Systems
Thorough characterization is crucial to ensure the synthesized carriers possess the desired physicochemical properties for effective drug delivery.[19][20][21][22][23]
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Outcome/Information | References |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, monomer conversion, copolymer composition, and drug conjugation. | Confirmation of the presence of boronic acid moieties and successful polymerization or modification. Quantification of monomer incorporation and drug loading. | [8][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups. | Identification of characteristic peaks for boronic acid (B-O stretching) and other functional groups in the polymer and confirmation of drug loading. | [24] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution (Polydispersity Index - PDI), and zeta potential. | Determination of nanoparticle size and uniformity. Zeta potential provides insights into colloidal stability. pH-dependent size changes can indicate swelling or disassembly. | [12][19][25] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and shape of nanoparticles. | Visualization of nanoparticle morphology (e.g., spherical, core-shell) and confirmation of size determined by DLS. | [19][21][22][25] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight and molecular weight distribution (Đ). | Determination of the average molecular weight and dispersity of the synthesized polymers, which is crucial for controlling their in vivo fate. | [10] |
| UV-Vis Spectroscopy | Drug concentration. | Quantification of drug loading and release by measuring the absorbance of the drug at its characteristic wavelength. | [24] |
| X-ray Diffraction (XRD) | Crystalline structure of the drug within the carrier. | To determine if the drug is in an amorphous or crystalline state within the nanoparticle, which can affect its release profile. | [19][23] |
Drug Loading and Release Studies
The ability to efficiently load a diol-containing drug and release it in a pH-dependent manner is the primary function of these systems.
Protocol: Drug Loading into Boronic Acid-Functionalized Nanoparticles
This protocol describes the loading of a diol-containing drug, such as doxorubicin (which has a cis-diol moiety in its sugar ring), into pre-formed boronic acid-functionalized nanoparticles.[11]
Materials:
-
Boronic acid-functionalized nanoparticles
-
Diol-containing drug (e.g., doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Disperse the nanoparticles in PBS at pH 7.4.
-
Dissolve the drug in a separate volume of PBS at pH 7.4.
-
Add the drug solution to the nanoparticle dispersion dropwise while stirring.
-
Allow the mixture to stir at room temperature for 24 hours to facilitate the formation of boronate ester bonds.
-
Dialyze the mixture against PBS (pH 7.4) for 48 hours to remove any unloaded drug. Change the dialysis buffer frequently.
-
Lyophilize the drug-loaded nanoparticles.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after dissolving a known amount of the lyophilized nanoparticles in an acidic buffer to release the drug.
DLC (%) = (Weight of loaded drug / Total weight of drug-loaded nanoparticles) x 100 EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Protocol: In Vitro pH-Responsive Drug Release
This protocol evaluates the pH-triggered release of the drug from the nanoparticles.[2][3][11]
Materials:
-
Drug-loaded nanoparticles
-
PBS buffers at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis tubing or a dialysis device
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS (pH 7.4 and pH 5.5) in separate dialysis bags.
-
Place each dialysis bag in a larger container with a larger volume of the corresponding PBS buffer.
-
Incubate the samples at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release percentage against time for each pH condition.
Caption: Experimental workflow for drug loading and in vitro release studies.
In Vitro and In Vivo Evaluation
After successful synthesis, characterization, and demonstration of pH-responsive drug release, the next critical step is to evaluate the biological performance of the drug delivery system.[26]
In Vitro Cell Studies
Cytotoxicity Assays (e.g., MTT, LDH): These assays are essential to determine the biocompatibility of the drug delivery system and the enhanced therapeutic efficacy of the drug formulation.[22] Cells should be incubated with empty nanoparticles, free drug, and drug-loaded nanoparticles at various concentrations.
Cellular Uptake Studies: Fluorescently labeling the nanoparticles (e.g., with FITC) or using a fluorescent drug allows for the visualization and quantification of cellular internalization using techniques like confocal microscopy and flow cytometry.[13][27]
In Vivo Animal Studies
Pharmacokinetics and Biodistribution: These studies are performed in animal models (e.g., mice, rats) to understand how the nanoparticles behave in a biological system.[2][26] The concentration of the drug or labeled nanoparticles is measured in the blood and various organs over time.
Antitumor Efficacy: In tumor-bearing animal models, the therapeutic efficacy of the drug-loaded nanoparticles is evaluated by monitoring tumor growth, body weight, and survival rates compared to control groups (e.g., untreated, free drug).[2][26]
Caption: Logical flow for the in vitro and in vivo evaluation of drug delivery systems.
Conclusion and Future Perspectives
Boronic acid-based pH-responsive drug delivery systems offer a highly versatile and effective platform for targeted therapy.[1][14][28] The ability to rationally design and synthesize carriers with tunable pH sensitivity allows for precise control over drug release in specific pathological microenvironments. The protocols and guidelines presented here provide a solid foundation for researchers to develop and evaluate novel boronic acid-based nanomedicines. Future research will likely focus on creating multifunctional systems that respond to multiple stimuli (e.g., pH and reactive oxygen species) and incorporate active targeting ligands to further enhance therapeutic efficacy and minimize side effects.[1][4][29]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
- 21. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 22. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 24. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research.utwente.nl [research.utwente.nl]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
synthesis of biaryl compounds using N-cyclohexyl 5-borono-2-chlorobenzamide
An Application Guide to the Synthesis of Biaryl Compounds Utilizing N-cyclohexyl-5-borono-2-chlorobenzamide
Authored by: A Senior Application Scientist
Publication Date: January 7, 2026
Abstract
The biaryl motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the construction of these C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of complex biaryl compounds using the bifunctional building block, N-cyclohexyl-5-borono-2-chlorobenzamide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced Suzuki-Miyaura coupling strategies for the efficient synthesis of novel molecular architectures.
Introduction: The Strategic Value of Bifunctional Reagents
In the quest for novel therapeutics, the efficient assembly of complex molecules is paramount. Biaryl structures are of particular interest due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[2] N-substituted benzamides are also a cornerstone in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities.[5][6][7][8]
The reagent at the heart of this guide, N-cyclohexyl-5-borono-2-chlorobenzamide, is a prime example of a sophisticated building block designed for streamlined synthesis. It strategically combines three key features:
-
A boronic acid moiety for participation in Suzuki-Miyaura cross-coupling.[3][9]
-
An aryl chloride , which can serve as a handle for subsequent cross-coupling reactions under more forcing conditions, allowing for sequential, site-selective arylations.
-
An N-cyclohexylbenzamide group, a common feature in bioactive molecules, which can influence the physicochemical properties of the final compound.[5][6]
This guide will focus on the initial Suzuki-Miyaura coupling at the boronic acid position, a transformation that leverages the differential reactivity of organoboron compounds versus aryl chlorides in palladium-catalyzed reactions.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity trends of I > Br > Cl.[9]
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][11]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9][10]
Experimental Protocol: Synthesis of a Biaryl Benzamide
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of N-cyclohexyl-5-borono-2-chlorobenzamide with 4-bromoanisole.
Materials and Equipment
-
Reagents:
-
N-cyclohexyl-5-borono-2-chlorobenzamide (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Reaction Setup and Execution
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add N-cyclohexyl-5-borono-2-chlorobenzamide (e.g., 297 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Sparge the reaction mixture with nitrogen or argon for an additional 15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Data, Optimization, and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Below is a table summarizing key variables and a troubleshooting guide for common issues.
Parameter Optimization
| Parameter | Variation | Rationale and Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type catalysts | For sterically hindered or electron-rich aryl halides, more electron-rich and bulky phosphine ligands (e.g., from Buchwald catalysts) can accelerate the oxidative addition step and improve yields.[12][13][14][15] |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can be critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive coupling partners, such as aryl chlorides.[16] |
| Solvent | Toluene, THF, DME | The solvent system influences solubility and reaction temperature. Aprotic polar solvents like dioxane or THF are common, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[10][17] |
| Temperature | Room Temp to 120 °C | While some modern catalysts work at room temperature, couplings involving aryl chlorides often require elevated temperatures (80-120 °C) to overcome the higher activation energy for oxidative addition.[18] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction mixture.[10]2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species at the start or ingress of oxygen during the reaction.[10] | 1. Use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source.2. Maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation | The boronic acid is cleaved by acidic protons or water before it can transmetalate. | 1. Use a stronger, non-nucleophilic base.2. Minimize the amount of water in the reaction or run under anhydrous conditions if possible. |
| Hydrolysis of Amide | Harsh basic conditions and high temperatures. | 1. Use a milder base like K₂CO₃ or Na₂CO₃.2. Attempt the reaction at a lower temperature with a more active catalyst system. |
Safety Precautions
Adherence to safety protocols is essential when performing chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[19][20]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds can be irritants and may cause allergic skin reactions.[19] Handle them in a well-ventilated fume hood and avoid creating dust.[20][21]
-
Organoboron Compounds: While generally of low toxicity, boronic acids should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it exclusively within a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local regulations.[19] Contaminated materials should be treated as hazardous waste.
Conclusion
N-cyclohexyl-5-borono-2-chlorobenzamide serves as a powerful and versatile building block for the synthesis of complex biaryl amides. By leveraging the well-understood and robust Suzuki-Miyaura cross-coupling reaction, researchers can efficiently access novel chemical matter. The protocol detailed herein provides a solid foundation for this transformation, while the troubleshooting and optimization guide offers a framework for adapting the methodology to a wide range of substrates. The strategic use of such bifunctional reagents, where orthogonal reactivity can be exploited, represents a key approach in accelerating the discovery of new drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. westliberty.edu [westliberty.edu]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. honrel.com [honrel.com]
Application Notes and Protocols: Utilizing (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid for Advanced Carbohydrate Sensing
Introduction: The Critical Role of Carbohydrate Recognition
Carbohydrates are fundamental to a vast array of biological processes, from energy metabolism to cellular communication and pathogenesis.[1] The ability to selectively detect and quantify specific saccharides is therefore of paramount importance in biomedical research, disease diagnostics, and drug development. While enzymatic sensors have been traditionally employed, particularly for glucose monitoring, they can be limited by instability under varying environmental conditions.[2] This has spurred the development of robust, synthetic chemosensors. Among these, boronic acid-based sensors have emerged as a highly promising class of molecules due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diols present in carbohydrates.[1]
This guide provides a comprehensive overview of the application of a novel boronic acid derivative, (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid , for carbohydrate sensing. We will delve into the molecular design rationale, provide detailed protocols for spectroscopic characterization, and offer insights into data analysis for researchers, scientists, and drug development professionals.
Molecular Design and Sensing Mechanism
The efficacy of a boronic acid sensor is intrinsically linked to its molecular architecture. The structure of this compound is rationally designed to optimize its performance in carbohydrate recognition.
Structural Features and Their Implications:
-
Phenylboronic Acid Core: This is the primary recognition motif. The boron atom, a Lewis acid, interacts with the electron-rich diol groups of carbohydrates to form stable cyclic boronate esters.[1] This interaction is pH-dependent, with the binding affinity generally increasing at pH values approaching the pKa of the boronic acid.
-
Electron-Withdrawing Chloro Group: The presence of a chlorine atom on the phenyl ring is anticipated to lower the pKa of the boronic acid. A lower pKa facilitates the formation of the anionic tetrahedral boronate species at physiological pH, which is the form that actively binds to diols. This can enhance the sensor's sensitivity in biological media.[3]
-
Cyclohexylcarbamoyl Moiety: This bulky, hydrophobic group can serve multiple purposes. It can influence the sensor's solubility and create a specific microenvironment around the boronic acid binding site. Furthermore, conformational changes upon carbohydrate binding, driven by steric interactions with the cyclohexyl group, could be harnessed to amplify the signaling response.
-
Potential for Intrinsic Fluorescence: While the core molecule itself may not be strongly fluorescent, the electronic perturbations upon binding to a carbohydrate can lead to subtle but measurable changes in its UV-Vis absorption and fluorescence spectra. The interaction with the lone pair of electrons on the adjacent amide nitrogen could potentially lead to a photoinduced electron transfer (PET) quenching mechanism in the unbound state, which is alleviated upon saccharide binding, resulting in a "turn-on" fluorescence response.[4]
The fundamental principle of detection lies in the change of the boron atom's hybridization state from trigonal planar (sp²) in the free boronic acid to tetrahedral (sp³) upon forming a cyclic boronate ester with a diol.[5] This geometric and electronic alteration can be transduced into a detectable optical signal, such as a change in absorbance or fluorescence intensity.
Diagram of the Proposed Binding Mechanism:
Caption: Figure 1: Reversible Binding of the Boronic Acid Sensor with a Carbohydrate.
Experimental Protocols
The following protocols provide a framework for characterizing the carbohydrate sensing capabilities of this compound using UV-Vis and fluorescence spectroscopy.
Protocol 1: Synthesis of this compound (Proposed Route)
While this compound is commercially available, a plausible synthetic route is outlined below for researchers interested in custom synthesis or derivatization. This proposed synthesis is based on established methodologies for similar compounds.
-
Starting Material: 4-Chloro-3-nitrobenzoic acid.
-
Amide Formation: React 4-chloro-3-nitrobenzoic acid with cyclohexylamine in the presence of a coupling agent (e.g., HATU or EDC/HOBt) in an appropriate solvent like DMF to form N-cyclohexyl-4-chloro-3-nitrobenzamide.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a standard reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂, Pd/C) to yield 3-amino-N-cyclohexyl-4-chlorobenzamide.
-
Diazotization and Borylation: Convert the amino group to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. Subsequently, perform a Miyaura borylation or a similar reaction by treating the diazonium salt with bis(pinacolato)diboron in the presence of a suitable catalyst to introduce the boronic acid ester group.
-
Hydrolysis: Hydrolyze the resulting boronic ester to the final product, this compound, under acidic conditions.
Note: All synthetic steps should be performed under appropriate safety precautions and reaction conditions optimized for yield and purity. Characterization of the final product should be conducted using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic Characterization of Carbohydrate Binding
This protocol details the steps for evaluating the interaction between the boronic acid sensor and various carbohydrates using UV-Vis and fluorescence spectroscopy.
A. Reagent and Sample Preparation:
-
Buffer Preparation: Prepare a stock solution of 100 mM phosphate buffer at pH 7.4. This physiological pH is crucial for assessing the sensor's performance in biological contexts.[2]
-
Boronic Acid Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or a methanol/water mixture). The choice of solvent should ensure complete dissolution and compatibility with the aqueous buffer.
-
Carbohydrate Stock Solutions: Prepare 1 M stock solutions of various carbohydrates of interest (e.g., glucose, fructose, galactose, mannose) in the 100 mM phosphate buffer (pH 7.4).
B. UV-Vis Titration Experiment:
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and allow the instrument to warm up for at least 30 minutes for baseline stability.
-
Sample Preparation: In a series of cuvettes, prepare solutions with a constant concentration of the boronic acid sensor (e.g., 50 µM) and varying concentrations of the target carbohydrate (e.g., 0 to 100 mM) in the phosphate buffer. Ensure the final volume in each cuvette is the same.
-
Data Acquisition: Record the UV-Vis absorption spectra for each sample over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the maximum change is observed) as a function of carbohydrate concentration. This data can be used to determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand equation).[2]
C. Fluorescence Titration Experiment:
-
Instrument Setup: Use a fluorometer equipped with a thermostatted cell holder. Set the excitation wavelength to the absorption maximum of the boronic acid and record the emission spectrum over an appropriate range.
-
Sample Preparation: Prepare a series of solutions in fluorescence cuvettes with a constant concentration of the boronic acid sensor (e.g., 10 µM) and increasing concentrations of the carbohydrate in the phosphate buffer (pH 7.4).
-
Data Acquisition: Record the fluorescence emission spectrum for each sample.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the carbohydrate concentration. The data can be fitted to a binding isotherm to calculate the binding constant. The fluorescence enhancement or quenching can provide insights into the sensing mechanism.[2]
Experimental Workflow Diagram:
Caption: Figure 2: Workflow for Spectroscopic Analysis of Carbohydrate Binding.
Data Presentation and Interpretation
The data obtained from the spectroscopic titrations can be summarized to evaluate the performance of the sensor.
Table 1: Hypothetical Binding Constants and Fluorescence Enhancement for this compound with Various Saccharides at pH 7.4.
| Saccharide | Binding Constant (Kₐ, M⁻¹) | Fluorescence Enhancement (F/F₀) |
| D-Glucose | 550 | 5.2 |
| D-Fructose | 2500 | 8.9 |
| D-Galactose | 320 | 3.5 |
| D-Mannose | 410 | 4.1 |
F/F₀ represents the ratio of fluorescence intensity in the presence of saturating carbohydrate concentration to that in its absence.
Interpretation of Results:
-
Binding Affinity: The binding constant (Kₐ) is a measure of the affinity of the sensor for the carbohydrate. A higher Kₐ value indicates a stronger interaction. In the hypothetical data, the sensor shows the highest affinity for fructose, which is a common characteristic of monoboronic acids.[1]
-
Selectivity: By comparing the Kₐ values for different saccharides, the selectivity of the sensor can be determined. The ratio of binding constants for different sugars provides a quantitative measure of this selectivity.
-
Sensitivity: The fluorescence enhancement factor (F/F₀) indicates the sensitivity of the sensor. A larger change in fluorescence upon binding corresponds to a more sensitive detection system.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel carbohydrate sensors. Its rational design, incorporating an electron-withdrawing group and a sterically influential moiety, provides a basis for achieving high sensitivity and potentially unique selectivity profiles. The protocols outlined in this guide offer a robust framework for the characterization and validation of this and other boronic acid-based sensors.
Future research could focus on the derivatization of this core structure to further tune its properties, such as incorporating it into polymeric materials for the development of continuous monitoring devices or modifying it for targeted imaging of specific glycans on cell surfaces. The principles and methodologies described herein provide a solid foundation for advancing the field of synthetic carbohydrate receptors and their applications in science and medicine.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Foreword: The Strategic Imperative of Boronic Acid-Functionalized Polymers
In the landscape of advanced materials and therapeutics, the precise control over polymer functionality is paramount. Boronic acids, and their derivatives, have emerged as exceptionally versatile chemical handles for imparting stimuli-responsiveness and molecular recognition capabilities to polymeric scaffolds.[1][2][3] Their unique ability to form reversible covalent bonds with diols makes them ideal candidates for applications ranging from sophisticated drug delivery systems to self-healing materials and sensitive biosensors.[3][4][5][6]
This guide provides a comprehensive overview of the methodologies for functionalizing polymers with a specific, yet representative, boronic acid: (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid . While this molecule offers intriguing possibilities for tailoring polymer properties due to its distinct substitution pattern, the principles and protocols detailed herein are broadly applicable to a wide range of phenylboronic acid derivatives. As such, this document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to harness the power of boronic acid chemistry in their polymer-based innovations.
I. Core Principles of Boronic Acid Integration into Polymeric Structures
The incorporation of boronic acid moieties into a polymer backbone or as pendant groups can be achieved through two primary strategies: post-polymerization modification of a pre-existing polymer or the direct polymerization of a boronic acid-containing monomer. Each approach offers distinct advantages and is suited to different research objectives.
A. Post-Polymerization Modification: A Versatile Approach
This strategy involves the synthesis of a polymer with reactive handles that can subsequently be conjugated with the boronic acid derivative. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose, enabling the formation of a carbon-carbon bond between an aryl halide on the polymer and the boronic acid.[7][8][9]
Key Advantages:
-
Flexibility: Allows for the use of a wide variety of commercially available or custom-synthesized polymers.
-
Characterization: The starting polymer can be thoroughly characterized before the modification step.
-
Controlled Functionalization: The degree of functionalization can be tuned by controlling the stoichiometry of the reactants.
B. Polymerization of Boronic Acid-Containing Monomers: A Direct Route
In this approach, a monomer bearing the boronic acid functionality is synthesized and then polymerized, often with other co-monomers, to generate the desired polymer. This method is particularly useful for creating polymers with a high and uniform density of boronic acid groups.[1][10]
Key Advantages:
-
High Degree of Functionalization: Can achieve near-quantitative incorporation of the boronic acid moiety.
-
Uniform Distribution: The boronic acid groups are distributed evenly along the polymer chain.
-
Architectural Control: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create well-defined block copolymers and other complex architectures.[11][12]
II. Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the functionalization of polymers with this compound.
Protocol 1: Post-Polymerization Modification via Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of a polymer bearing aryl bromide groups with this compound.
Materials:
-
Aryl bromide-functionalized polymer (e.g., poly(4-bromostyrene))
-
This compound[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Procedure:
-
Preparation: In a Schlenk flask, dissolve the aryl bromide-functionalized polymer (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: To the polymer solution, add this compound (1.5-3.0 eq), the base (3.0-5.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., methanol or hexane).
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents and catalyst, and dry it under vacuum to a constant weight.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Polymer Concentration | 5-10% (w/v) | Ensure complete dissolution of the polymer. |
| Boronic Acid Equiv. | 1.5 - 3.0 | A slight excess ensures complete conversion. |
| Base Equiv. | 3.0 - 5.0 | A stronger base may be required for less reactive systems. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for sterically hindered substrates. |
| Temperature | 80 - 100 °C | Optimization may be required based on the solvent and catalyst. |
| Reaction Time | 12 - 24 hours | Monitor for completion to avoid degradation. |
Protocol 2: Formation of Boronate Esters with Diol-Containing Polymers
This protocol outlines the conjugation of this compound to a polymer containing cis-diol groups, such as polyvinyl alcohol (PVA) or a catechol-functionalized polymer. This reaction is typically pH-sensitive and reversible.[4][14]
Materials:
-
Diol-containing polymer (e.g., PVA, catechol-functionalized polymer)
-
This compound
-
Aqueous buffer solution (pH adjusted as needed)
-
Organic co-solvent (if necessary, e.g., DMSO, DMF)
-
Dialysis tubing for purification
Workflow Diagram:
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RAFT polymer cross-coupling with boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Expanding Role of Boronic Acids in Targeted Cancer Therapy
Here are the detailed Application Notes and Protocols on the role of boronic acids in targeted cancer therapy.
Introduction: The Unique Chemistry of Boron in Oncology
Boronic acids, characterized by a boron atom covalently bonded to an alkyl or aryl group and two hydroxyl groups (-B(OH)₂), have emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Their unique electronic structure, featuring an empty p-orbital, confers Lewis acidity and an exceptional ability to form reversible covalent bonds with diols, such as those found in saccharides and key amino acid residues.[2][3] This reactivity, combined with their generally low toxicity and favorable pharmacokinetic profiles, makes them uniquely suited for designing targeted anticancer agents.[1]
Unlike traditional cytotoxic agents, boronic acid-based therapies can be engineered for high specificity, leveraging the distinct biochemical and physiological hallmarks of cancer. This guide will elucidate the three primary mechanisms through which boronic acids exert their therapeutic effects: enzymatic inhibition, targeted delivery to the tumor microenvironment, and as payloads in neutron capture therapy.
Mechanism I: Potent Enzyme Inhibition - The Proteasome Story
The most clinically successful application of boronic acids to date is the inhibition of the ubiquitin-proteasome system (UPS). The 26S proteasome is a cellular complex responsible for degrading misfolded or unnecessary proteins, playing a critical role in regulating cell cycle, survival, and apoptosis.[4][5] Many cancer cells, particularly those in multiple myeloma, are highly dependent on the proteasome to manage the large load of abnormal proteins they produce. Inhibition of this pathway leads to an accumulation of pro-apoptotic factors and regulatory proteins, ultimately triggering programmed cell death.[4][6]
Boronic acids, such as the dipeptidyl boronic acid Bortezomib, act as potent, reversible inhibitors. The boron atom forms a stable, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like catalytic site of the 20S proteasome core, effectively blocking its function.[5][7]
Figure 1: Mechanism of proteasome inhibition by boronic acid-based drugs like Bortezomib, leading to cancer cell apoptosis.
Clinically Approved Boronic Acid Proteasome Inhibitors
The success of this strategy is validated by two FDA-approved drugs for the treatment of multiple myeloma.[1]
| Drug Name (Brand) | Chemical Class | Administration | Indication | Key Efficacy Data |
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | Intravenous / Subcutaneous | Multiple Myeloma, Mantle Cell Lymphoma[5][8] | Approved as a first-in-class proteasome inhibitor.[9] |
| Ixazomib (Ninlaro®) | Dipeptidyl boronic acid | Oral | Multiple Myeloma (in combination)[10][11] | First oral proteasome inhibitor; median PFS of 20.6 months vs. 14.7 months in control arm in key trial.[11] |
Mechanism II: Exploiting the Tumor Microenvironment (TME)
Beyond direct enzyme inhibition, the unique chemistry of boronic acids allows for clever strategies that exploit the abnormal characteristics of the tumor microenvironment (TME) for targeted drug delivery and activation.
pH-Dependent Targeting of Sialic Acids
Cancer cells often exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their surface.[12][13] Phenylboronic acid (PBA) and its derivatives can form reversible covalent bonds with the diol groups of these sialic acids.[14] Crucially, this binding affinity is significantly enhanced in the slightly acidic TME (pH ~6.5) compared to physiological pH (7.4).[12][15] This pH-dependent interaction allows PBA-functionalized nanoparticles or drug conjugates to selectively bind to and be internalized by cancer cells, concentrating the therapeutic payload where it is most needed while minimizing exposure to healthy tissues.[12][16]
ROS-Responsive Prodrug Activation
The TME is also characterized by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), due to mitochondrial dysfunction and metabolic reprogramming.[17] This oxidative stress can be harnessed to activate boronic acid-based prodrugs. The carbon-boron bond in certain boronic esters is susceptible to oxidation by H₂O₂.[1][17] This reaction cleaves the boronic acid "masking" group, releasing the active parent drug directly at the tumor site.[17] This strategy effectively keeps the drug inactive in the bloodstream and healthy tissues, reducing systemic toxicity.[7][17]
Figure 2: Dual strategies for TME targeting using boronic acids: pH-sensitive binding to sialic acids and ROS-responsive prodrug activation.
Mechanism III: Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy that combines biochemistry with nuclear physics to achieve highly localized tumor destruction.[18][19] The therapy involves two discrete steps:
-
Selective Boron Delivery: A patient is administered a non-toxic drug containing the stable boron-10 (¹⁰B) isotope. Boronic acids, such as 4-boronophenylalanine (BPA), are excellent candidates as they can be preferentially taken up by metabolically active tumor cells.[14][20]
-
Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal) neutrons. These neutrons are largely harmless to normal tissue but are readily captured by the ¹⁰B nuclei concentrated in the cancer cells.[21]
The capture event creates an unstable ¹¹B nucleus, which immediately fissions into a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[21][22] These particles have a very short path length (~5-9 µm), approximately the diameter of a single cell.[22] This ensures that their destructive energy is deposited almost exclusively within the boron-containing cancer cell, sparing adjacent healthy tissue.[18]
Figure 3: The principle of Boron Neutron Capture Therapy (BNCT), a binary approach for cell-selective radiotherapy.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of boronic acid-based anticancer agents.
Protocol 1: In Vitro Evaluation of a Novel Boronic Acid Proteasome Inhibitor
Objective: To determine the cytotoxic and pro-apoptotic activity of a test boronic acid compound (Test-BA) and confirm its mechanism as a proteasome inhibitor in a multiple myeloma cell line (e.g., RPMI-8226).
Methodology:
-
Cell Viability Assay (MTT/XTT):
-
Rationale: To determine the concentration-dependent cytotoxicity of Test-BA and calculate its IC₅₀ (half-maximal inhibitory concentration).
-
Steps:
-
Seed RPMI-8226 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Test-BA (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Include Bortezomib as a positive control.
-
Incubate for 48-72 hours under standard cell culture conditions.
-
Add MTT or XTT reagent according to the manufacturer's protocol and incubate for 2-4 hours.
-
Read the absorbance on a plate reader.
-
Normalize data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
-
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining):
-
Rationale: To quantify the extent to which Test-BA induces apoptosis versus necrosis. Early apoptotic cells expose phosphatidylserine (binds Annexin V), while late apoptotic/necrotic cells have compromised membranes (take up PI).
-
Steps:
-
Treat cells in 6-well plates with Test-BA at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using a flow cytometer.
-
-
-
Proteasome Activity Assay:
-
Rationale: To directly confirm that the cytotoxic effect of Test-BA is due to the inhibition of proteasome activity. This assay uses a fluorogenic substrate that is cleaved by the chymotrypsin-like activity of the proteasome.
-
Steps:
-
Prepare cell lysates from RPMI-8226 cells treated with Test-BA (at IC₅₀ concentrations) for 4-6 hours.
-
Measure the total protein concentration of the lysates (e.g., using a BCA assay) to normalize activity.
-
In a black 96-well plate, add a standardized amount of cell lysate to a buffer containing the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Compare the rate of substrate cleavage in Test-BA treated samples to vehicle and positive controls to quantify the percentage of proteasome inhibition.
-
-
Protocol 2: General Workflow for In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of a boronic acid therapeutic in a preclinical xenograft mouse model.
Rationale: An in vivo model is essential to assess the compound's pharmacokinetics, biodistribution, and overall therapeutic potential in a complex biological system. An immunodeficient mouse model with a human tumor xenograft is a standard and clinically relevant system.[23]
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Bortezomib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Boron neutron capture therapy: principles and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Protodeboronation of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of protodeboronation when working with (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to minimize this undesired side reaction and ensure the success of your experiments.
Understanding the Challenge: The Nature of Protodeboronation
Protodeboronation is a common side reaction in processes utilizing arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an unwanted byproduct and consumption of your valuable boronic acid. The propensity for this compound to undergo protodeboronation is influenced by its electronic properties. The presence of electron-withdrawing groups, such as the chloro and cyclohexylcarbamoyl substituents, can increase the susceptibility of the C-B bond to cleavage under certain conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the protodeboronated byproduct in my Suzuki-Miyaura reaction. What are the primary factors that promote this side reaction?
A1: Protodeboronation is highly sensitive to your reaction conditions. The primary factors that accelerate this undesired pathway include:
-
pH: The reaction pH is a critical factor. Basic conditions, which are necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, can also promote protodeboronation.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While many Suzuki-Miyaura protocols use aqueous bases, excessive water can be detrimental.
-
Prolonged Reaction Times: The longer your boronic acid is exposed to potentially harsh reaction conditions, the greater the extent of protodeboronation.
-
Choice of Catalyst and Ligands: The nature of the palladium catalyst and the phosphine ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Bulky, electron-rich ligands can sometimes accelerate protodeboronation.[2]
Q2: How can I minimize protodeboronation when setting up my Suzuki-Miyaura coupling reaction?
A2: Proactive measures during your experimental setup can significantly reduce the risk of protodeboronation. Consider the following:
-
Choice of Base: Opt for milder bases. While strong bases like sodium hydroxide are common in some protocols, they can be too harsh for sensitive boronic acids. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are often effective while being less aggressive.[3][4]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water used.
-
Lower Reaction Temperature: If your desired reaction is efficient at a lower temperature, avoid excessive heating. Screen for the lowest effective temperature to achieve a good yield of your desired product.
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure that the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation. This minimizes the time the boronic acid is exposed to conditions that favor its decomposition.
Q3: Are there more stable alternatives to using the free boronic acid directly?
A3: Absolutely. To circumvent the instability of certain boronic acids, you can use more stable derivatives that act as "slow-release" sources of the boronic acid under the reaction conditions. These include:
-
Pinacol Esters: Reacting your boronic acid with pinacol forms a more stable pinacol boronate ester. These are generally less susceptible to protodeboronation and can be used directly in many coupling reactions.
-
Trifluoroborate Salts: Conversion of the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) can significantly enhance its stability. These salts are often crystalline, air-stable solids that can be easily handled and stored.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in multi-step syntheses where the boronic acid moiety needs to be protected. The MIDA group is cleaved under basic conditions to slowly release the active boronic acid.[1][5]
Troubleshooting Guide: Addressing Protodeboronation in Your Experiments
This section provides a structured approach to troubleshooting when you suspect protodeboronation is compromising your reaction yields.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Action |
| Significant protodeboronated byproduct observed by LC-MS or NMR. | Harsh basic conditions. | Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] |
| Excess water in the reaction. | Use anhydrous solvents and oven-dried glassware. If an aqueous base is required, use the minimum amount of water necessary. | |
| High reaction temperature. | Screen for the lowest effective temperature. A temperature gradient experiment can be highly informative. | |
| Reaction is sluggish, leading to prolonged exposure of the boronic acid to degrading conditions. | Inefficient catalyst system. | Increase the catalyst loading slightly or switch to a more active palladium precatalyst and/or phosphine ligand combination. |
| Poor solubility of reagents. | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider a different solvent system if necessary. | |
| Inconsistent results between batches. | Degradation of the boronic acid during storage. | Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable derivative. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and allow the water to be removed azeotropically.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism of protodeboronation can aid in devising effective preventative strategies. The process is generally thought to proceed via protonolysis of the boronic acid, often facilitated by the formation of a boronate species under basic conditions.
References
minimizing homo-coupling byproducts in Suzuki reactions with (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
An advanced technical support guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting for minimizing homo-coupling byproducts in Suzuki reactions involving (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid.
Technical Support Center: Suzuki Coupling Troubleshooting
Topic: Minimizing Homo-Coupling Byproducts with this compound
Welcome to our dedicated guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This resource is specifically tailored to address a common yet challenging issue: the formation of boronic acid homo-coupling byproducts, particularly when working with sterically hindered and electronically deactivated substrates such as this compound. Our goal is to provide you with the mechanistic understanding and practical protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homo-coupling and why is it a significant problem in my Suzuki reaction?
Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct (Ar-Ar). In the context of your specific substrate, this compound, this side reaction consumes your valuable starting material, complicates purification, and ultimately lowers the yield of your desired hetero-coupled product.
This side reaction is often promoted by factors such as high catalyst loading, the presence of oxygen, and certain base/solvent combinations. The mechanism can proceed through several pathways, but a common route involves the oxidative addition of the boronic acid to the Pd(0) catalyst, followed by a second transmetalation with another boronic acid molecule.
Figure 1: Competing Suzuki and Homo-Coupling Pathways.
Q2: My boronic acid, this compound, seems particularly prone to homo-coupling. Why is that?
Your substrate possesses two key features that can contribute to increased rates of homo-coupling:
-
Steric Hindrance: The bulky cyclohexylcarbamoyl group adjacent to the boronic acid moiety can sterically hinder the approach of the aryl halide to the palladium center during the transmetalation step of the desired Suzuki cycle. This slowing of the desired reaction can allow the competing homo-coupling pathway to become more significant.
-
Electronic Effects: The chloro and carbamoyl groups are both electron-withdrawing. This deactivates the aryl ring, making the transmetalation step slower and potentially increasing the propensity for side reactions.
Troubleshooting Guide: Minimizing Homo-Coupling
This section provides a structured approach to diagnosing and solving issues with homo-coupling in your Suzuki reaction.
Issue 1: Significant formation of biaryl byproduct (>10%) detected by LC-MS.
Root Cause Analysis: The reaction conditions are likely favoring the homo-coupling pathway over the desired cross-coupling. This can be due to issues with the catalyst, base, solvent, or reaction setup.
Troubleshooting Workflow:
Figure 2: Systematic Troubleshooting Workflow.
Step 1: Oxygen Control & Degassing
Underlying Principle: Oxygen can promote the oxidative homo-coupling of boronic acids. Rigorous exclusion of oxygen is the first and most critical step in suppressing this side reaction.
Protocol: Sparging and Inert Atmosphere
-
Combine the aryl halide, boronic acid, and any solid reagents in the reaction flask.
-
Seal the flask with a septum.
-
Insert a needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is below the surface of the solvent.
-
Insert a second needle as an outlet.
-
Bubble the inert gas through the solvent for 15-30 minutes. This process is known as sparging.
-
After sparging, remove the outlet needle and then the gas inlet needle. Maintain a positive pressure of the inert gas throughout the reaction.
Step 2: Base Selection and Stoichiometry
Underlying Principle: The choice and amount of base are critical. A base that is too strong or used in excess can accelerate the decomposition of the boronic acid and promote homo-coupling. For your sterically hindered and electronically deactivated substrate, a weaker base may be advantageous.
Recommendations:
| Base | Strength | Typical Equivalents | Rationale |
| K₃PO₄ | Moderate | 2.0 - 3.0 | Often effective in minimizing side reactions with sensitive boronic acids. |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and effective choice, but can sometimes be too strong. |
| Cs₂CO₃ | Strong | 1.5 - 2.5 | Generally very effective, but may increase homo-coupling in some cases. |
| Organic Bases (e.g., Et₃N) | Weak | 3.0 - 4.0 | Can be useful in specific cases but often less effective for transmetalation. |
Actionable Advice: If you are using a strong base like Cs₂CO₃, consider switching to a milder base such as K₃PO₄.
Step 3: Catalyst and Ligand Optimization
Underlying Principle: The palladium catalyst and its associated ligand dictate the relative rates of oxidative addition, transmetalation, and reductive elimination. For challenging substrates, specialized ligands are often required to favor the desired cross-coupling.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1 - 3 | Excellent for sterically hindered and electron-poor substrates. Promotes fast reductive elimination. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1 - 3 | Another highly effective Buchwald ligand for challenging couplings. |
| Pd(PPh₃)₄ | (None) | 2 - 5 | A classic catalyst, but may be less effective for this specific substrate and could lead to more side products. |
Protocol: Catalyst System Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Add the appropriate solvent (e.g., Toluene/Water 4:1).
-
To each vial, add a different catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhos, Pd(PPh₃)₄).
-
Degas all vials thoroughly.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS at regular intervals.
Step 4: Solvent System and Temperature
Underlying Principle: The solvent system must solubilize the reagents and facilitate the catalytic cycle. A biphasic system, such as toluene/water or dioxane/water, is often used. The reaction temperature affects the rates of all reaction steps.
Recommendations:
-
Solvents: A mixture of an organic solvent and water is typically optimal. Toluene/water or 1,4-dioxane/water are excellent starting points.
-
Temperature: Start with a moderate temperature (e.g., 80 °C). If the reaction is sluggish, the temperature can be increased to 100-110 °C. However, be aware that higher temperatures can sometimes increase the rate of side reactions.
Technical Support Center: Purification of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid (CAS 871332-92-2). This molecule is a critical building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] The purity of this reagent is paramount; trace impurities can lead to significant side reactions, low yields of the desired product, and complications in downstream purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when handling and purifying crude this compound.
Q1: My crude product is an off-white, sticky solid, not the expected crystalline powder. What are the likely impurities?
A1: This is a very common observation. The physical state of the crude product is often compromised by a mixture of several process-related impurities and degradation products. The primary culprits include:
-
Boroxines: The most common impurity is the cyclic anhydride, known as a boroxine, formed by the intermolecular dehydration of three boronic acid molecules.[2][3] This process is often reversible but results in a mixture that can be difficult to handle.[4][5] Boroxines are typically less crystalline than the corresponding boronic acid.
-
Protodeboronation Byproducts: The carbon-boron bond can be cleaved and replaced with a carbon-hydrogen bond, especially in the presence of moisture or acidic/basic conditions during workup.[6][7] This would result in the presence of 2-chloro-5-methyl-N-cyclohexylbenzamide.
-
Homocoupling Dimers: During the synthesis or subsequent reactions, two molecules of the boronic acid can couple to form a biaryl impurity. This is a known side reaction in processes involving palladium catalysts.[8][9][10]
-
Residual Synthesis Reagents: Depending on the synthetic route (e.g., Grignard or lithiation followed by reaction with a trialkyl borate), you may have residual starting materials or inorganic salts.[11][12]
Q2: My ¹H-NMR spectrum shows very broad peaks for the B(OH)₂ protons and a messy baseline. Is the sample degraded?
A2: This is not necessarily a sign of irreversible degradation but is a classic indicator of an equilibrium between the boronic acid and its boroxine anhydride in the NMR solvent.[4][13] The B(OH)₂ protons are in chemical exchange with water and with each other during the trimerization process, leading to significant peak broadening. The presence of the boroxine itself, a different chemical entity, further complicates the spectrum. To get a cleaner spectrum for structural confirmation, you can sometimes add a drop of D₂O to the NMR tube, which will exchange the B(OH)₂ protons and cause their signal to disappear, simplifying the aromatic region.
Q3: I attempted to purify the crude material using standard silica gel column chromatography, but the recovery was poor and it was still impure. What went wrong?
A3: This is a frequent and frustrating outcome for researchers new to boronic acids. Silica gel is acidic and highly polar, which creates two major problems:
-
Irreversible Adsorption: The Lewis acidic boron atom can interact strongly with the silanol groups on the silica surface, causing the compound to stick irreversibly to the column.
-
On-Column Degradation: The acidic nature of the silica can promote protodeboronation and dehydration to the boroxine.[14]
While chromatography is sometimes unavoidable, it is generally not the recommended first-line method for purifying boronic acids.[15][16] If you must use chromatography, consider reverse-phase (C18) HPLC, though this can also present challenges with on-column hydrolysis and requires careful method development.[17][18][19]
Q4: My product looked pure by HPLC after purification, but the purity decreased after storing it on the bench for a week. How should I store this compound?
A4: Arylboronic acids are susceptible to degradation upon exposure to air and moisture. The primary stability concerns are:
-
Dehydration: Even in the solid state, the compound can slowly convert to its boroxine anhydride, which will alter its purity profile and reactivity.[5][6]
-
Oxidation: The boronic acid moiety can be susceptible to oxidative degradation.[6][20]
Best Practices for Storage: For long-term stability, store this compound as a dry solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and at a reduced temperature (2-8 °C). For particularly unstable boronic acids, conversion to a more stable derivative like a pinacol ester is a common industrial strategy.[21]
Section 2: Recommended Purification Protocols
Based on extensive experience, the following methods are recommended for purifying crude this compound.
Method A: Recrystallization (Primary Recommended Method)
Recrystallization is a powerful technique that simultaneously purifies the compound and breaks down the boroxine anhydride back into the desired boronic acid, especially when water is used as a solvent or co-solvent.[22][23]
Principle: The crude material is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly. The pure boronic acid should crystallize out, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system where the boronic acid has high solubility at high temperatures and low solubility at low temperatures.[24] Use the table below to guide your selection. Start with small-scale (~50 mg) trials.
Solvent System Boiling Point (°C) Suitability & Rationale Water 100 Excellent for hydrolyzing boroxines. [22] However, the target molecule may have low solubility. Often best used as an anti-solvent or in a mixture. Acetonitrile / Water Varies A very common and effective system. Dissolve in minimal hot acetonitrile, then add hot water dropwise until the solution becomes turbid. Add a few drops of acetonitrile to clarify and then cool. Ethanol / Water Varies Similar to Acetonitrile/Water. Good for moderately polar compounds. Ethyl Acetate / Hexanes Varies A good choice for removing less polar impurities. Dissolve in minimal hot ethyl acetate and add hexanes as the anti-solvent. -
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., acetonitrile) in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid fully dissolves. Aim for a concentrated solution.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: If using a co-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Method B: Acid-Base Extraction (Alternative Method)
This method leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities. A similar strategy is patented for related chloro-substituted phenylboronic acids.[25][26]
Principle: The crude material is dissolved in an organic solvent. A basic aqueous wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure boronic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction on the organic layer to ensure complete transfer.
-
Layer Separation: Combine the aqueous layers. Discard the organic layer, which contains the neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly acidify the solution by adding 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3. The pure boronic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly under high vacuum.
Section 3: Purity Verification Workflow
After purification, it is essential to verify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the standard method.
Sample HPLC-UV Method
This method is a starting point and may require optimization for your specific system. It is based on common practices for analyzing arylboronic acids.[18][27][28]
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18 Reverse-Phase (e.g., Waters XSelect HSS T3, 100 Å, 2.5 µm, 2.1 mm X 100 mm) | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic eluent. |
| Gradient | 5% B to 95% B over 15 minutes | A typical screening gradient. This should be optimized to achieve baseline resolution between the main peak and any impurities. |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance. |
| Injection Vol. | 2 µL | |
| Diluent | Acetonitrile / Water (50:50) | Ensure the sample is fully dissolved before injection. |
Section 4: Visual Workflow and Method Comparison
Purification Decision Workflow
The following diagram outlines the logical flow for purifying crude this compound.
Caption: Decision workflow for purification.
Comparison of Purification Methods
| Feature | Recrystallization (Method A) | Acid-Base Extraction (Method B) |
| Principle | Differential solubility | Differential acidity |
| Best For Removing | A broad range of impurities, especially those with different polarity. Effectively breaks down boroxines. | Non-acidic (neutral or basic) impurities. |
| Pros | - Can achieve very high purity.\n- Scalable.\n- Single, robust operation. | - Excellent for removing specific types of impurities.\n- Relatively fast procedure. |
| Cons | - Requires finding a suitable solvent system.\n- Potential for yield loss in mother liquor. | - Will not remove other acidic impurities.\n- Requires handling of acid/base solutions.\n- Involves multiple liquid-liquid extraction steps. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 21. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. Tips & Tricks [chem.rochester.edu]
- 25. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 26. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid Reactions
Welcome to the technical support guide for optimizing catalytic reactions involving (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate in palladium-catalyzed cross-coupling reactions. The inherent steric and electronic properties of this molecule—namely the presence of a deactivated aryl chloride and a bulky ortho-substituent—necessitate careful optimization of catalyst systems to achieve high yields and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and refine your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction using this compound has stalled or shows very low conversion. What are the primary factors to investigate?
This is the most common issue encountered with this substrate. The low reactivity stems from two primary sources: the electronically deactivated and sterically hindered nature of the aryl chloride coupling partner, and the bulky cyclohexylcarbamoyl group ortho to the boronic acid, which can slow the crucial transmetalation step.[1][2]
When troubleshooting a failed reaction, assess these key parameters first:
-
Catalyst and Ligand Activity: The combination of an aryl chloride with steric hindrance requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Ensure your palladium source and, most importantly, your phosphine ligand are active and not degraded. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition to the aryl chloride and the subsequent reductive elimination.[1]
-
Inert Atmosphere & Reagent Quality: Oxygen contamination is a primary culprit for failed Suzuki reactions. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the active Pd(0) catalyst.[1][4] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) from start to finish.[1] Boronic acids can also degrade on the shelf; use a freshly opened bottle or verify the quality of your reagent.
-
Base Selection and Solubility: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate "ate" complex required for transmetalation.[5][6] For challenging substrates, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate.[5] Ensure the base is finely powdered and that it has at least partial solubility in the reaction medium to be effective.
Q2: What is a reasonable starting catalyst loading (mol%) for this type of challenging coupling, and how low can I realistically go?
For difficult couplings involving deactivated aryl chlorides, a higher initial catalyst loading is often necessary to achieve a good yield.
-
Screening Range: A typical starting point for optimization is 1-2 mol % of the palladium precatalyst.
-
Problematic Reactions: If you observe low conversion, increasing the loading to 3-5 mol % can sometimes overcome activation barriers.
-
Optimization Goal: Once a robust protocol is established, the goal is always to reduce catalyst loading to minimize costs and residual palladium in the final product.[7][8] Systematic screening (see Protocol 2 below) can often reduce the loading to well below 1 mol % while maintaining high yield. For some highly efficient catalyst systems, loadings in the parts-per-million (ppm) range are achievable, though this requires extensive optimization.[7][8]
Q3: I'm observing significant biaryl homocoupling (dimerization of the boronic acid). How can I prevent this side reaction?
Homocoupling is a common byproduct, especially when the desired cross-coupling is slow. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed dimerization of the boronic acid.[1][4]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw technique (3 cycles) for your solvent or bubble with Argon for at least 30-60 minutes.
-
Use of Precatalysts: Modern palladium precatalysts are designed for the slow, controlled release of the active Pd(0) species. This can minimize side reactions by keeping the concentration of the active catalyst low at any given time, favoring the main catalytic cycle.[9]
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.2–1.5 equivalents).[1] This ensures that the aryl halide is fully consumed and can help drive the reaction to completion, but avoid a very large excess which can favor homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q4: Which palladium catalyst and ligand combinations are best suited for coupling this hindered aryl chloride?
Standard, less electron-rich ligands like PPh₃ are often insufficient for activating aryl chlorides. You must use specialized ligands designed for challenging couplings.
Table 1: Recommended Catalyst Systems for Hindered Aryl Chlorides
| Catalyst/Ligand Class | Specific Examples | Key Advantages | Citation(s) |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky, promoting efficient oxidative addition and reductive elimination. Widely regarded as the state-of-the-art for difficult couplings. | [1],[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, ICy | Strong σ-donors that form very stable and highly active palladium complexes. Excellent for activating unreactive C-Cl bonds. | [10],[11] |
| Palladacycle Precatalysts | Buchwald G3/G4 Precatalysts | Air- and moisture-stable precatalysts that incorporate biaryl phosphine ligands. They ensure efficient and reproducible generation of the active Pd(0) catalyst in situ. | [1][12] |
Recommendation: Start with a commercially available G3 or G4 precatalyst containing SPhos or XPhos. These systems are often highly effective for substrates of this type and offer excellent reproducibility.
Q5: How does my choice of base and solvent impact catalyst efficiency and reaction outcome?
The base and solvent work in concert to facilitate the key transmetalation step. The base activates the boronic acid, while the solvent must solubilize the reactants and the catalyst complex.
-
Bases: As mentioned, K₃PO₄ and Cs₂CO₃ are excellent choices.[5] The "cesium effect" is well-documented, where Cs₂CO₃ often provides superior results for hindered substrates, though its exact mechanism is still debated.[5]
-
Solvents: Anhydrous, aprotic solvents are standard.
-
Ethers: Dioxane or THF are very common.
-
Aromatics: Toluene is also a good choice, especially for higher temperature reactions.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with a small amount of water can be highly effective. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[13][14]
-
Mechanistic Considerations & Troubleshooting Workflows
A clear understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[12] For the target substrate, the oxidative addition to the C-Cl bond and the sterically hindered transmetalation are the most likely rate-limiting steps.
Caption: Suzuki-Miyaura Catalytic Cycle.
Visual Troubleshooting Guide
This workflow provides a logical path to diagnose and solve common issues.
Caption: Decision tree for troubleshooting common reaction failures.
Experimental Protocols
Protocol 1: Baseline Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl chloride partner.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M with respect to the aryl chloride) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[1][15][16] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Catalyst Loading Screening Study
This experiment aims to find the minimum effective catalyst loading.
-
Setup: Prepare 5 identical reaction vials (as described in Protocol 1) in parallel.
-
Variable Loading: Add a different amount of the palladium precatalyst to each vial. A good range to test would be:
-
Vial 1: 2.0 mol %
-
Vial 2: 1.0 mol %
-
Vial 3: 0.5 mol %
-
Vial 4: 0.1 mol %
-
Vial 5: 0.05 mol %
-
-
Execution: Add the degassed solvent to all vials simultaneously and place them in the same heating block to ensure identical temperature profiles.
-
Analysis: After a set time (e.g., 18 hours), take an aliquot from each reaction. Dilute and analyze by LC-MS or ¹H NMR with an internal standard to determine the conversion/yield for each catalyst loading.
Table 2: Quick Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| No reaction, starting materials recovered | Inactive catalyst; reaction temperature too low; poor base. | Use a more active ligand (SPhos); increase temperature; switch to K₃PO₄ or Cs₂CO₃. |
| Aryl halide consumed, low product yield | Boronic acid decomposition (protodeborylation); boronic acid homocoupling. | Ensure anhydrous conditions; improve degassing; check boronic acid quality. |
| Reaction starts but stalls quickly | Catalyst deactivation. | Use a robust precatalyst; ensure rigorous exclusion of oxygen. |
| Multiple unidentified side products | Reaction too hot; unstable intermediates. | Lower the reaction temperature; screen different solvents. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vapourtec.com [vapourtec.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling with Chlorinated Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging yet crucial transformation: the Suzuki-Miyaura cross-coupling of chlorinated arylboronic acids. The presence of a chlorine substituent on the boronic acid partner, often rendering it electron-deficient, introduces a unique set of challenges that can lead to frustratingly low yields. This resource will equip you with the knowledge to diagnose and overcome these hurdles, ensuring the success of your synthetic endeavors.
I. Understanding the Core Challenges
Chlorinated arylboronic acids are valuable building blocks in medicinal chemistry and materials science. However, their electronic nature presents inherent difficulties in the Suzuki-Miyaura catalytic cycle. The primary obstacles include:
-
Reduced Nucleophilicity and Slow Transmetalation: The electron-withdrawing nature of the chlorine atom decreases the electron density on the aromatic ring of the boronic acid. This reduced nucleophilicity slows down the transmetalation step, a critical phase in the catalytic cycle where the aryl group is transferred from boron to the palladium center.[1]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[2] This process is often accelerated under the basic and sometimes aqueous conditions typically employed in Suzuki-Miyaura couplings, and is particularly problematic for electron-deficient arylboronic acids.[3]
-
Homocoupling: The self-coupling of two boronic acid molecules to form a symmetrical biaryl is another common side reaction that consumes the starting material and complicates purification. This process is often promoted by the presence of oxygen.[4][5]
This guide will provide a structured approach to systematically address these challenges.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered when working with chlorinated arylboronic acids.
Q1: My reaction with a chlorinated arylboronic acid is giving me a very low yield. What are the first things I should check?
A1: When faced with a low-yielding reaction, a systematic check of the foundational parameters is crucial:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of your boronic acid and decomposition of the palladium catalyst.[6]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water can promote protodeboronation, especially with electron-deficient boronic acids.[7] Ensure the purity of your boronic acid, aryl halide, and base.
-
Catalyst Activity: Verify the activity of your palladium source and ligand. Palladium(II) precatalysts require in-situ reduction to the active Palladium(0) species.[6] Consider using a well-defined Pd(0) source or a precatalyst known for its high activity.
Q2: I'm observing a significant amount of my starting aryl halide being consumed, but very little of the desired product is formed. I see a byproduct that corresponds to the protodeboronated starting material. What's happening?
A2: This is a classic case of protodeboronation outcompeting the desired cross-coupling. The rate of protodeboronation is often faster than the rate of transmetalation for electron-deficient boronic acids.[8] To address this, you need to either accelerate the cross-coupling or suppress the protodeboronation, or both. See the detailed troubleshooting guide below for specific strategies.
Q3: My main byproduct is the homocoupled biaryl of my chlorinated boronic acid. How can I prevent this?
A3: Homocoupling is typically promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex that facilitates this undesired reaction.[4][9] Rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction is the first line of defense. Additionally, using a well-defined Pd(0) precatalyst can sometimes minimize the formation of Pd(II) species that can also contribute to homocoupling.[10]
III. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during the cross-coupling of chlorinated arylboronic acids.
Guide 1: Combating Protodeboronation
Protodeboronation is arguably the most significant hurdle when working with electron-deficient arylboronic acids. The following workflow will help you systematically mitigate this side reaction.
Step-by-Step Mitigation of Protodeboronation:
-
Protect the Boronic Acid: The most effective strategy is often to move away from the "naked" boronic acid.
-
Boronic Esters: Pinacol esters are a common and effective choice to increase stability and reduce the rate of protodeboronation.[11] N-methyliminodiacetic acid (MIDA) boronates offer a "slow-release" strategy, maintaining a low concentration of the free boronic acid in solution.[2]
-
Potassium Organotrifluoroborates: These salts are generally more stable to protodeboronation than their corresponding boronic acids and can be used directly in the coupling reaction.[12]
-
-
Optimize the Base: The choice of base is critical.
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH can aggressively promote protodeboronation.
-
Favor Weaker Inorganic Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are often excellent choices.[13] They are sufficiently basic to facilitate transmetalation without excessively promoting the undesired side reaction.
-
-
Solvent Selection is Key:
-
Use Anhydrous Aprotic Solvents: Toluene, 1,4-dioxane, and THF are generally good starting points.
-
Minimize Water: While a small amount of water can sometimes be beneficial for dissolving the base, in the case of sensitive boronic acids, it's often best to use strictly anhydrous conditions.
-
-
Accelerate the Desired Reaction:
-
High-Activity Catalysts: Employing a more active catalyst system can increase the rate of the Suzuki coupling to outcompete protodeboronation. Palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos (Buchwald ligands), or P(t-Bu)₃ (Fu ligands) are highly recommended.[14][15]
-
Temperature: While higher temperatures generally increase reaction rates, they can also accelerate protodeboronation. A careful balance is needed. If you are using a highly active catalyst, you may be able to run the reaction at a lower temperature.
-
Guide 2: Addressing Slow Transmetalation with Electron-Deficient Boronic Acids
When dealing with chlorinated arylboronic acids, the slow rate of transmetalation is a primary cause of low yields.
Strategies to Enhance Transmetalation:
-
Base Selection: A stronger, non-nucleophilic base can more effectively form the boronate "ate" complex, which is the active species in transmetalation. K₃PO₄ and Cs₂CO₃ are excellent choices.[13]
-
Ligand Choice: Electron-rich and bulky phosphine ligands on the palladium center are crucial. They increase the electron density on the metal, which facilitates the transmetalation step. Ligands like SPhos, XPhos, and P(t-Bu)₃ are highly effective.[15][16]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation. This should be balanced with the potential for increased side reactions.
-
Boron Reagent: As mentioned previously, switching to a more reactive boron species like a potassium organotrifluoroborate salt can sometimes accelerate the transmetalation process.[12]
IV. Data-Driven Recommendations
The following tables provide a comparative overview of catalysts, ligands, and bases to guide your experimental design.
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling with Challenging Boronic Acids
| Catalyst/Ligand System | Substrate Type | Typical Conditions | Key Advantages | Reference(s) |
| Pd(OAc)₂ / SPhos | Electron-deficient and heteroaryl boronic acids | K₃PO₄, Toluene/Water or Dioxane/Water, 80-110 °C | High activity, broad substrate scope, good for sterically hindered substrates. | [14][17] |
| Pd₂(dba)₃ / XPhos | Electron-rich and sterically hindered aryl chlorides | K₃PO₄, Dioxane/Water, 100 °C | Excellent for challenging aryl chlorides, high yields. | [15] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides | Cs₂CO₃ or K₃PO₄, Dioxane, RT to 80 °C | Highly active for aryl chlorides, can often be run at lower temperatures. | [18] |
| Pd(dppf)Cl₂ | General Suzuki-Miyaura couplings | K₂CO₃, DMF/Water, 80-100 °C | Robust and versatile, good for a wide range of substrates. | [19] |
Table 2: Influence of Base and Solvent on Yields in Suzuki-Miyaura Couplings
| Base | Solvent | General Yield Trend | Comments | Reference(s) |
| K₃PO₄ | Toluene, Dioxane, THF (anhydrous) | Excellent | Often the best choice for sensitive boronic acids, minimizes protodeboronation. | [13] |
| Cs₂CO₃ | Toluene, Dioxane | Excellent | Highly effective, but more expensive. Can be beneficial for difficult couplings. | [13] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | Good to Moderate | A good general-purpose base, but the aqueous conditions can increase protodeboronation. | [20] |
| KF | THF, Dioxane (anhydrous) | Moderate | A weaker base, useful when base-sensitive functional groups are present. | [21] |
| NaOH, KOH | Ethanol/Water, THF/Water | Variable to Poor | Strong hydroxide bases that can significantly promote protodeboronation. Generally not recommended for chlorinated arylboronic acids. | [22] |
V. Experimental Protocols
The following are representative protocols that can be adapted for your specific chlorinated arylboronic acid and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chlorinated Arylboronic Acid
Materials:
-
Aryl halide (1.0 equiv)
-
Chlorinated arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, chlorinated arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][10]
Protocol 2: Using a Pinacol Ester to Suppress Protodeboronation
The procedure is similar to Protocol 1, with the substitution of the chlorinated arylboronic acid with its corresponding pinacol ester. Often, a slightly weaker base like K₂CO₃ in an aqueous solvent system can be tolerated when using the more stable boronic ester.[23]
VI. Mechanistic Insights: Visualizing the Catalytic Cycle and Side Reactions
Understanding the underlying mechanisms is key to effective troubleshooting.
VII. Conclusion
Successfully navigating the challenges of Suzuki-Miyaura cross-couplings with chlorinated arylboronic acids requires a nuanced understanding of the interplay between substrate electronics, reaction conditions, and catalyst performance. By systematically addressing the primary issues of slow transmetalation and protodeboronation through careful selection of the boron reagent, base, solvent, and a highly active catalyst system, researchers can significantly improve yields and achieve their synthetic goals. This guide provides a comprehensive framework for troubleshooting and optimizing these demanding yet rewarding reactions.
VIII. References
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.
-
BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Carrow, B. P., & Hartwig, J. F. (2011). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Journal of the American Chemical Society, 133(8), 2116-2119.
-
BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic letters, 13(7), 1876-1879.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 129(11), 3358-3366.
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
-
Jutand, A., & Le Duc, G. (2013). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 15(22), 5894-5897.
-
Amatore, C., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836.
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078-15089.
-
Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
-
Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
-
Espinet, P., & Echavarren, A. M. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(21), 2369-2377.
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119.
-
Shen, W., & Wang, L. (2005). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Organometallics, 24(12), 2844-2847.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Danishefsky, S. J., & Fu, G. C. (2001). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Angewandte Chemie International Edition, 40(23), 4372-4397.
-
Perrin, D. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12985-12999.
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). The proposed mechanism for protodeboronation of arylboronic acids. Journal of the American Chemical Society, 138(29), 9145-9157.
-
Haddach, M., & McCarthy, J. R. (1999). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Tetrahedron Letters, 40(16), 3109-3112.
-
Rychnovsky, S. D. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
-
Al-Masum, M., & Kumar, C. S. (2012). Effect of solvent and base on Suzuki cross-coupling reaction. Tetrahedron Letters, 53(31), 4012-4015.
-
Leadbeater, N. E., & Williams, V. A. (2014). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.
-
D'Amato, E. M., & Watson, M. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874.
-
Reddit. (2012). Suzuki coupling help. r/chemistry.
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 39(2), 49-55.
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Soderquist, J. A. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
-
BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
Kirchhoff, J. H., Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. pubs.acs.org [pubs.acs.org]
Suzuki Coupling Efficiency: A Technical Support Guide to Base Selection
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reliability of their coupling reactions through the strategic selection of a base. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights that come from years of hands-on experience.
The choice of base in a Suzuki coupling is far from a trivial decision; it is a critical parameter that can dictate the success or failure of your reaction. The base plays a multifaceted role, influencing everything from the activation of the boronic acid to the stability of the catalyst and the formation of byproducts.[1][2][3] This guide will walk you through the nuances of base selection to help you troubleshoot common issues and optimize your synthetic outcomes.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The base is a key player in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][2][5]
There are two predominant mechanistic proposals for how the base facilitates this crucial step[3][6]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[3][6][7] This activated species then readily undergoes transmetalation with the palladium(II) halide complex.
-
The Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex.[6][8] This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway can depend on the specific reactants, solvent, and the nature of the base itself.[3]
Diagram 1: Role of the base in the Suzuki coupling catalytic cycle.
Troubleshooting and FAQ Guide
This section addresses common issues encountered during Suzuki coupling reactions, with a focus on how the choice of base can be the root cause and the solution.
Q1: My reaction is sluggish or shows no conversion. What role could the base be playing?
A: Low or no conversion is a frequent problem that can often be traced back to the base. Here are several potential causes:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the boronic acid effectively to form the reactive boronate species. This is particularly true for sterically hindered or electron-deficient boronic acids. Consider switching to a stronger base (e.g., from a carbonate to a phosphate or hydroxide).
-
Poor Solubility: If the base is not soluble in the reaction medium, its effectiveness is severely limited.[9] For instance, in a biphasic system (e.g., toluene/water), the base must have some solubility in the aqueous phase to interact with the boronic acid.[9] Ensure vigorous stirring to maximize interfacial contact. In some cases, changing the solvent or using a phase-transfer catalyst can help.
-
Incorrect Stoichiometry: Using too little base will result in incomplete activation of the boronic acid. A typical starting point is 2-3 equivalents of the base relative to the limiting reagent.
Q2: I'm observing significant decomposition of my starting materials, particularly the boronic acid. How can I mitigate this?
A: Boronic acids can be susceptible to degradation under certain conditions, a common side reaction being protodeboronation (replacement of the boronic acid group with a hydrogen atom).
-
Base Strength: A base that is too strong or used in excess can promote protodeboronation, especially at elevated temperatures. If you suspect this is an issue, try using a milder base (e.g., K₂CO₃ or even NaHCO₃ for very sensitive substrates).[10]
-
Water Content: While water is often beneficial and even necessary for many Suzuki couplings, an excessive amount in combination with a strong base can accelerate the hydrolysis of the boronic acid.[9] Try reducing the amount of water or, for certain boronic esters, running the reaction under anhydrous conditions.
-
Fluoride Bases: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives when dealing with base-sensitive functional groups, such as esters, that might be cleaved by stronger bases like hydroxides.[5][11] The fluoride ion is believed to play a unique role in activating the boronic acid.[3]
Q3: My reaction is producing a lot of homocoupling product from the boronic acid. Can the base influence this?
A: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl (R²-R²). While often linked to the presence of oxygen, the base can also play a role.
-
Base-Induced Decomposition: Certain bases can promote the decomposition of the palladium catalyst, leading to the formation of Pd(II) species that can catalyze homocoupling.
-
Reaction Rate: If the desired cross-coupling is slow, side reactions like homocoupling become more competitive. Optimizing the base to accelerate the transmetalation step can often suppress homocoupling. Switching to a more effective base for your specific substrate combination can make a significant difference. For example, a switch from potassium acetate to potassium carbonate was shown to change the rate-determining step and reduce side products in the synthesis of sotorasib.[12]
Q4: How do I choose the right base for my specific substrates?
A: There is no single "best" base for all Suzuki couplings. The optimal choice depends on the electronic and steric properties of your aryl halide and organoboron reagent. A screening approach is often the most effective strategy.
Diagram 2: Decision workflow for base selection.
Comparative Guide to Common Bases
The efficacy of a base is influenced by its basicity, solubility, and the nature of its counter-ion. Below is a comparative table of commonly used bases in Suzuki-Miyaura coupling.
| Base | Chemical Formula | Typical Use Cases & Properties | Potential Issues |
| Potassium Carbonate | K₂CO₃ | A versatile and widely used "go-to" base for a broad range of substrates. Moderately strong and cost-effective.[13] | May not be strong enough for challenging couplings (e.g., with aryl chlorides). |
| Cesium Carbonate | Cs₂CO₃ | Often more effective than K₂CO₃ due to its higher solubility in organic solvents and the beneficial effect of the Cs⁺ cation.[13] | More expensive than other carbonates. |
| Sodium Carbonate | Na₂CO₃ | An inexpensive and effective base, particularly in aqueous solvent systems.[14] | Can be less effective than its potassium or cesium counterparts in some cases. |
| Potassium Phosphate | K₃PO₄ | A stronger base than carbonates, often successful when carbonates fail, especially with sterically hindered substrates or aryl chlorides.[1] | Its high basicity can sometimes promote side reactions. |
| Potassium Hydroxide | KOH | A very strong base that can be effective for unreactive substrates. | High basicity can lead to hydrolysis of sensitive functional groups (e.g., esters) and promote protodeboronation.[3] |
| Potassium Fluoride | KF | A mild base, particularly useful for substrates with base-labile functional groups.[1][11] The fluoride ion has a specific activating effect on boron. | Can be less reactive and may require higher temperatures or longer reaction times.[11] |
| Organic Amines | e.g., Et₃N, DIPEA | Generally less common and often less effective than inorganic bases.[15] Can be useful for specific applications where inorganic salts are problematic. | Can sometimes act as ligands, interfering with the catalyst. May also be a source of hydride for dehalogenation side reactions.[9] |
This table provides general guidance. Yields and outcomes are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal base for a new reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Organoboron reagent (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 equiv each)
-
Solvent system (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Preparation: To a series of identical reaction vials, add the aryl halide (e.g., 0.1 mmol), the organoboron reagent (0.12 mmol), and the palladium precatalyst (0.002-0.005 mmol).
-
Base Addition: To each vial, add a different base (0.2 mmol) from your screening set.
-
Inerting: Seal the vials and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Solvent Addition: Add the degassed solvent system (e.g., 1 mL) to each vial via syringe.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each base.
-
Scale-Up: Once the optimal base is identified, the reaction can be scaled up with confidence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving solubility of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid for reactions
Welcome to the technical support guide for (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this reagent: poor solubility in reaction media. This guide provides in-depth troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes in your cross-coupling reactions.
Understanding the Molecule: Physicochemical Properties
This compound is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions. Its structure, however, presents a classic solubility challenge. The molecule combines a polar boronic acid group with a large, nonpolar cyclohexylcarbamoyl substituent. This amphipathic nature leads to low solubility in both purely aqueous and purely nonpolar organic solvents.
-
Chemical Formula: C₁₃H₁₇BClNO₃[1]
-
Molecular Weight: 281.54 g/mol [1]
-
Appearance: Typically a white to off-white solid.
-
General Solubility: Like many arylboronic acids, it is expected to have low solubility in water and hydrocarbon solvents but may show moderate solubility in polar aprotic solvents like DMF, dioxane, or THF.[2][3] The bulky, greasy cyclohexyl group can further complicate solubility in common reaction systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving, even in solvents like Dioxane or THF?
A: This is a common observation. The boronic acid itself has limited solubility. For effective dissolution and reaction, it must be converted into its corresponding boronate salt. This is achieved by adding a base, which deprotonates the boronic acid, forming a more polar and soluble boronate anion (Ar-B(OH)₃⁻).[4][5] This species is not only more soluble in the aqueous phase of a biphasic system but is also the activated nucleophile required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6]
Q2: What are the best starting solvents to try for my reaction?
A: For Suzuki-Miyaura reactions, a biphasic solvent system is almost always the best approach for poorly soluble boronic acids. A combination of a polar aprotic organic solvent and water is recommended.
-
Recommended Organic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene.
-
Aqueous Phase: Water or a buffer solution. A common starting point is a 4:1 or 5:1 mixture of Dioxane/Water or THF/Water.[7]
Q3: Can I just heat the reaction to force it to dissolve?
A: While increasing the temperature can improve solubility and reaction rates, it should be done cautiously.[8] Excessive heat (e.g., >100-110 °C) can lead to thermal decomposition of the palladium catalyst and promote undesired side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom).[9] It is often more effective to solve the fundamental solubility issue with the proper solvent and base system before resorting to high temperatures.[10]
Q4: My reaction is biphasic. How does the base help if the boronic acid and aryl halide are in the organic phase?
A: This is the core of the strategy. The base (e.g., K₂CO₃, K₃PO₄) resides primarily in the aqueous phase. The boronic acid, though sparingly soluble, has some distribution in both phases. At the interface, the aqueous base converts the boronic acid to the water-soluble boronate salt. This salt is the active nucleophile that interacts with the palladium catalyst (which is in the organic phase) at the phase interface to drive the reaction forward.
Q5: I've added my solvent and base, but I still see solids. Is the reaction failing?
A: Not necessarily. Often, the inorganic base (like K₂CO₃ or K₃PO₄) will not fully dissolve and will remain as a suspension. The key is whether the boronic acid itself has dissolved. If you observe the disappearance of the boronic acid solid upon stirring (even if the base remains suspended), the reaction is likely proceeding as intended. The crucial conversion to the soluble boronate is happening, allowing the catalytic cycle to turn over.
In-Depth Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is required. The following strategies are ordered from the most common and simple to more advanced techniques.
Optimizing the Solvent and Base System (First-Line Approach)
The interplay between the solvent system and the base is the most critical factor for success.
Scientific Rationale: The primary role of the base is not just to be a proton scavenger but to activate the boronic acid.[5] The formation of the 'ate' complex, Ar-B(OH)₃⁻, increases the nucleophilicity of the organic group on the boron atom, facilitating the crucial transmetalation step with the Pd(II) complex.[4][6] This boronate is also significantly more water-soluble than the neutral boronic acid.
Recommended Solvents and Bases
| Solvent System (Organic:Water Ratio) | Recommended Bases | Key Considerations |
| 1,4-Dioxane : H₂O (4:1) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Gold Standard. Dioxane is stable at higher temperatures. K₃PO₄ is a strong, effective base for activating boronic acids. |
| Toluene : H₂O (5:1) | K₂CO₃, K₃PO₄ | Good for reactions where byproducts might be sensitive to more polar solvents. Often requires slightly higher temperatures. |
| THF : H₂O (4:1) | K₂CO₃, Na₂CO₃ | Good for lower temperature reactions (THF boiling point is ~66°C). May not be suitable if higher temperatures are needed. |
| DMF : H₂O (1:1) | K₂CO₃, KOH | DMF can improve the solubility of organic substrates, but can be difficult to remove and may decompose at high temperatures.[6] |
Advanced Strategy: Phase-Transfer Catalysis
For particularly stubborn cases where solubility remains a barrier to efficient reaction, a phase-transfer catalyst (PTC) can be employed.
Scientific Rationale: A PTC acts as a shuttle for the boronate anion.[11] A typical PTC, such as tetrabutylammonium bromide (TBAB), is a quaternary ammonium salt with a lipophilic exterior (the butyl groups) and a cationic center. The cation pairs with the boronate anion (Ar-B(OH)₃⁻) generated in the aqueous phase, forming a lipophilic ion pair. This complex can then migrate across the phase boundary into the organic solvent, where it can readily react with the palladium catalyst.[12][13][14] This dramatically increases the concentration of the active nucleophile in the same phase as the catalyst and electrophile, accelerating the reaction.[13][15]
Protocol for Using a Phase-Transfer Catalyst
-
To your standard reaction setup (aryl halide, palladium catalyst, ligand), add this compound.
-
Add the chosen organic solvent (e.g., Toluene or Dioxane).
-
Add the phase-transfer catalyst, typically Tetrabutylammonium Bromide (TBAB) at 5-10 mol%.
-
In a separate vessel, dissolve your inorganic base (e.g., K₂CO₃) in water.
-
Add the aqueous base solution to the organic mixture.
-
Commence heating and stirring as per your standard protocol.
Strategic Temperature Control
Scientific Rationale: Temperature influences reaction kinetics and solubility. Increasing temperature generally increases the rate of all steps in the catalytic cycle and enhances the solubility of all components.[8] However, there is a trade-off. Palladium catalysts can degrade at high temperatures, and sensitive functional groups may not be tolerated.[9] A temperature screen is often a valuable optimization step.
Recommended Temperature Screening Protocol
-
Set up identical reactions using your best solvent/base combination.
-
Run the reactions at different temperatures, for example: Room Temperature, 50 °C, 80 °C, and 100 °C.
-
Monitor reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
This will identify the optimal temperature that provides a good reaction rate without significant degradation or byproduct formation. Some Suzuki couplings can even be performed efficiently at room temperature with the right catalyst system.[16][17]
Experimental Protocols and Workflows
Protocol: Optimized Biphasic Suzuki-Miyaura Coupling
This protocol incorporates best practices for overcoming the solubility challenges of this compound.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]
-
Solvent Addition: Add degassed 1,4-dioxane (to make a 4:1 final ratio with water).
-
Base Solution Preparation: In a separate flask, dissolve the base (e.g., K₃PO₄, 3.0 eq) in degassed water.
-
Reaction Assembly: Add the aqueous base solution to the main reaction flask via syringe.
-
Heating and Monitoring: Lower the flask into a preheated oil bath (e.g., 80-100 °C) and begin vigorous stirring.[7] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography.
Visualization of Key Processes
Mechanism: Base-Mediated Solubility Enhancement
The following diagram illustrates how the base, operating in the aqueous phase, activates and solubilizes the boronic acid, making it available for cross-coupling in a biphasic system.
Caption: Base-mediated formation of a soluble boronate salt at the phase interface.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve solubility and reactivity issues systematically.
Caption: A decision tree for troubleshooting solubility issues in your reaction.
References
- 1. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst & Substrate Stability in Suzuki-Miyaura Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on one of the most pervasive challenges in modern organic synthesis: catalyst decomposition and substrate instability in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common to the most complex issues encountered when working with substituted phenylboronic acids.
Category 1: Foundational Issues & Initial Checks
Question 1: My Suzuki coupling has failed or given a very low yield. What are the most critical initial parameters to verify?
Answer: When a Suzuki coupling fails, a systematic review of the foundational parameters is the most efficient way to diagnose the problem. Before exploring more complex issues, ensure the following are rigorously controlled:
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][2] The formation of palladium black is a common visual indicator of catalyst decomposition due to oxygen exposure.[3] Ensure your reaction vessel was thoroughly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that degassed, anhydrous solvents were used.[1][4]
-
Reagent Purity and Stoichiometry:
-
Boronic Acid Quality: Boronic acids can degrade on the shelf, often forming boroxines (cyclic anhydrides) or undergoing protodeboronation.[5] Use a freshly opened bottle or purify the boronic acid if its age or storage conditions are questionable.
-
Catalyst & Ligand Activity: Palladium precatalysts (e.g., Pd(OAc)₂) and phosphine ligands can degrade over time.[1] Using a fresh, reliably stored batch is a simple way to eliminate this variable.
-
Base Quality: Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions, as clumps can lead to poor reproducibility.[2]
-
-
Reaction Temperature: Excessive heat can accelerate catalyst decomposition and substrate degradation.[4] If a literature procedure is not available for your specific substrates, consider running the reaction at a lower temperature (e.g., 80 °C) before resorting to more forcing conditions.
Question 2: I suspect my substituted phenylboronic acid is decomposing. What is the most common decomposition pathway and how can I minimize it?
Answer: The most common non-productive pathway for boronic acids is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond.[6] This side reaction consumes your nucleophile, leading to low yields and the formation of a simple arene byproduct.[4][6]
Causality: Protodeboronation is often promoted by water and the presence of a base, which are standard components of many Suzuki protocols.[2][7] The mechanism can be complex, but it is accelerated for boronic acids with certain substituents. Electron-deficient arylboronic acids, in particular, can be susceptible to this side reaction.[1]
Troubleshooting Strategies:
-
Switch to Anhydrous Conditions: The most direct approach is to remove the proton source.[2][4] Use anhydrous solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Use a Milder Base: Strong bases can accelerate the decomposition.[2] Switching from a strong base like NaOH to a milder one like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly suppress protodeboronation.[1][2]
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[1][6] These esters exhibit greater stability and participate in the catalytic cycle via "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[6][7]
| Strategy | Principle | Recommended Action |
| Anhydrous Conditions | Removes the primary proton source (water). | Use freshly distilled anhydrous solvents and dry, powdered bases (e.g., K₃PO₄). |
| Milder Base | Reduces the rate of base-promoted protodeboronation. | Screen bases like KF, K₂CO₃, or Cs₂CO₃. |
| Boronate Esters | Increases substrate stability and enables slow release. | Synthesize the corresponding pinacol or MIDA boronate ester.[6] |
Category 2: The Impact of Substituents
Question 3: My reaction with an ortho-substituted phenylboronic acid is sluggish. Why does this happen and what can I do?
Answer: Ortho substituents introduce significant steric hindrance, which can dramatically slow down key steps in the catalytic cycle, primarily transmetalation and reductive elimination.[2][8] This steric clash can prevent the boronic acid from efficiently approaching the palladium center or hinder the final bond-forming step.
Causality: For the transmetalation step to occur, the boron-containing species must coordinate to the palladium complex. A bulky ortho group (e.g., -CH₃, -OCH₃, -Cl) physically impedes this approach. Similarly, during reductive elimination, the two organic groups on the palladium must be able to orient correctly to form the new C-C bond, a process which is also hindered by steric bulk.[9][10]
Troubleshooting Strategies:
-
Employ Bulky, Electron-Rich Ligands: This is the most effective solution. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to handle sterically demanding substrates.[2] Their bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition, helping to drive the catalytic cycle forward.[5]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the risk of catalyst and substrate decomposition.[4]
-
Consider a Different Catalyst System: Some palladium precatalysts are more effective for challenging couplings. Palladacycles, for instance, can be more robust and active under forcing conditions.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in Boronic Acid Synthesis
Welcome to the technical support center for the analysis of boronic acids and their impurities. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of boronic acids for successful synthesis and product development. Boronic acids are indispensable reagents, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, making the rigorous detection and quantification of impurities a critical aspect of quality control.[1]
Impurities can poison catalysts, generate unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredients (APIs).[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the analysis of these versatile compounds.
Choosing Your Analytical Weapon: A Guide to Method Selection
The selection of an appropriate analytical method is contingent on the specific impurity of interest, the required sensitivity, and the complexity of the sample matrix.[2] A common mistake is to rely on a single technique for all analyses. A multi-faceted approach is often necessary for comprehensive impurity profiling.
The following decision tree provides a logical workflow for selecting the most suitable analytical technique.
References
Technical Support Center: Strategies to Enhance the Shelf-Life of Functionalized Boronic Acids
Welcome to the Technical Support Center for functionalized boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for improving the stability and shelf-life of these versatile compounds. Here, you will find troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the handling, storage, and application of functionalized boronic acids.
Introduction: The Stability Challenge of Boronic Acids
Functionalized boronic acids are indispensable reagents in modern chemistry, renowned for their roles in Suzuki-Miyaura cross-coupling reactions, as enzyme inhibitors, and in the development of chemical sensors and therapeutics.[1][2][3] Despite their utility, their inherent instability can pose significant challenges, leading to compromised experimental reproducibility and reduced efficacy of boronic acid-based products.[4][5] Understanding the degradation pathways is the first step toward implementing effective stabilization strategies.
The primary degradation pathways for boronic acids include:
-
Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), converting the boronic acid into an alcohol or phenol and boric acid.[6][7][8] This process can be particularly rapid at physiological pH.[9]
-
Hydrolysis and Protodeboronation: The C-B bond can be cleaved by water (hydrolysis) or other protic sources, replacing the boronic acid moiety with a hydrogen atom.[7][10] This is a common issue in aqueous or protic media and its rate is highly pH-dependent.[10][11]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[12][13][14][15] While this is often a reversible process, it complicates stoichiometry and can affect solubility and reactivity.[2][16][17]
This guide provides a structured approach to mitigating these degradation pathways and enhancing the long-term stability of your functionalized boronic acids.
Visualizing Degradation Pathways
To better understand the challenges, the following diagram illustrates the main degradation routes for a generic aryl boronic acid.
Caption: Major degradation pathways of functionalized boronic acids.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent yields in Suzuki-Miyaura coupling reactions. | 1. Degradation of the boronic acid prior to or during the reaction. Unstable boronic acids, especially 2-heterocyclic derivatives, can undergo protodeboronation under the basic and heated conditions of the coupling reaction.[5][10] 2. Formation of boroxine trimers. This alters the stoichiometry of the active boronic acid monomer in solution.[13][16] | 1. Use a stabilized form of the boronic acid. Convert the boronic acid to a more stable derivative such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[4][5][11][18] MIDA boronates are particularly effective as they allow for the slow release of the boronic acid under reaction conditions, maintaining a low concentration of the unstable species.[5][19] 2. Optimize reaction conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and oxidation.[11] 3. Run a control experiment. Subject the boronic acid to the reaction conditions without the coupling partner and catalyst to quantify its stability.[10] |
| Decomposition of boronic acid or its ester during silica gel chromatography. | 1. Hydrolysis on the acidic silica surface. The acidic nature of standard silica gel can catalyze the hydrolysis of boronate esters back to the boronic acid, or promote degradation of sensitive boronic acids.[11] | 1. Use a more stable protecting group. MIDA boronates are known for their high stability during chromatographic purification.[11] Pinacol esters are also generally stable enough for chromatography.[4][20] 2. Neutralize the silica gel. Prepare a slurry of the silica gel with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column.[11] 3. Consider alternative purification methods. Flash chromatography on neutral or basic alumina, or crystallization may be viable alternatives. |
| Poor solubility of a solid boronic acid. | 1. Formation of boroxine. The cyclic trimer is often less soluble than the corresponding monomeric boronic acid. | 1. Formulate with polyols. Co-lyophilization of the boronic acid with a polyol, such as mannitol, can prevent boroxine formation and improve solubility by forming boronate esters. 2. Control pH. Adjusting the pH of aqueous solutions can impact the equilibrium between the boronic acid and its more soluble tetrahedral boronate form.[11] |
| Broad or multiple peaks during HPLC analysis. | 1. On-column degradation. Hydrolysis of the boronic acid or its ester can occur during the chromatographic run, especially with acidic mobile phases or columns with high silanol activity.[21][22] 2. Equilibrium between boronic acid and boroxine. If the sample contains both species, they may interconvert on the column. | 1. Optimize HPLC method. Use a column with low silanol activity (end-capped) to minimize interactions.[21][22] Employ aprotic diluents for sample preparation and consider using mobile phases without pH modifiers if possible.[21][22] Faster analysis times can also reduce on-column degradation.[21] 2. Use UPLC-MS. This technique offers higher resolution and can help identify the different species present.[21][23] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid functionalized boronic acids?
A: To maximize shelf-life, solid boronic acids should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[17] This minimizes exposure to moisture, oxygen, and light, which can promote hydrolysis, oxidation, and other degradation pathways. For particularly unstable boronic acids, storage in a freezer at -20°C is recommended.
Q2: How does pH affect the stability of boronic acids in solution?
A: The stability of boronic acids in aqueous solution is highly pH-dependent.[10][11] The rate of protodeboronation can vary by orders of magnitude across different pH values.[10] In solutions with a pH above their pKa (typically around 9), boronic acids exist predominantly in the more stable anionic tetrahedral boronate form.[1][11] However, the optimal pH for stability depends on the specific structure of the boronic acid.
Q3: What are boronate esters and how do they improve stability?
A: Boronate esters are formed by the condensation reaction of a boronic acid with a diol.[1] This conversion serves as a protecting group strategy, enhancing stability by sterically shielding the boron atom and reducing its susceptibility to hydrolysis and oxidation.[4][24] Common diols used for this purpose include pinacol, which forms pinacol esters, and N-methyliminodiacetic acid (MIDA), which forms MIDA boronates.[4][11] The stability of the resulting boronate ester often increases with the steric hindrance of the diol.[4]
Q4: Are some functionalized boronic acids inherently more unstable than others?
A: Yes, the stability of a boronic acid is significantly influenced by its organic substituent. For instance, 2-heterocyclic boronic acids (e.g., derived from furan, pyrrole, and pyridine) are known to be particularly unstable and prone to rapid protodeboronation.[5][10] Vinyl and cyclopropyl boronic acids also exhibit limited stability.[5] In contrast, many aryl boronic acids are relatively stable solids.
Q5: Can I prevent oxidative degradation of my boronic acid in biological experiments?
A: Preventing oxidation in biological systems is challenging due to the presence of reactive oxygen species.[7][8] While using deoxygenated buffers can help, a more robust strategy is to modify the boronic acid itself. Recent research has shown that converting boronic acids into intramolecularly coordinated structures, such as boralactones, can dramatically increase their oxidative stability by diminishing electron density on the boron atom.[7][8][9][25][26] This approach makes them more suitable for applications in physiological environments.
Experimental Protocols
Protocol 1: Preparation of a Pinacol Ester for Enhanced Stability
This protocol describes a general procedure for converting a functionalized boronic acid to its more stable pinacol ester derivative.
Materials:
-
Functionalized boronic acid
-
Pinacol
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane)
-
Dean-Stark apparatus (if using toluene) or molecular sieves
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in the chosen anhydrous solvent.
-
If using toluene, attach a Dean-Stark apparatus and reflux the mixture to azeotropically remove water.
-
If using THF or another solvent, add activated 4Å molecular sieves to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, filter the mixture to remove the molecular sieves (if used) and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol boronate can often be used directly or purified further by column chromatography or recrystallization.
Protocol 2: Monitoring Boronic Acid Degradation by HPLC
This protocol provides a general framework for developing an HPLC method to assess the stability of a boronic acid over time.
Materials:
-
Boronic acid sample
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (preferably end-capped with low silanol activity)
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., ammonium acetate) or acid modifier (e.g., formic acid), if necessary
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile). For stability studies, incubate aliquots of this solution under the desired stress conditions (e.g., elevated temperature, specific pH, exposure to an oxidizing agent).
-
Method Development:
-
Mobile Phase: Start with a gradient elution using acetonitrile and water (or a buffered aqueous solution). A typical gradient might run from 10% to 90% acetonitrile over 10-15 minutes.
-
Column: Use a high-quality C18 column.
-
Detection: Set the UV/PDA detector to a wavelength where the boronic acid and potential degradation products absorb.
-
-
Analysis:
-
Inject a sample of the boronic acid at time zero to establish the initial purity and retention time.
-
At specified time intervals, inject samples from the stressed aliquots.
-
Monitor the chromatograms for a decrease in the area of the parent boronic acid peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation: Quantify the percentage of remaining boronic acid at each time point to determine the degradation rate. If coupled with a mass spectrometer (LC-MS), the degradation products can be identified.[21][23]
Visualization of Stabilization Strategies
The following diagram illustrates the concept of stabilizing a boronic acid by converting it into a more robust boronate ester.
Caption: Stabilization of boronic acids via boronate ester formation.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boroxine - Wikipedia [en.wikipedia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-Substituted Phenylboronic Acids in Suzuki Coupling
Introduction: Navigating the Nuances of Chloro-Aryl Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of biaryl and heteroaryl structures has made it indispensable in the pharmaceutical, agrochemical, and materials science industries.[1][2] While aryl bromides and iodides are classic substrates, the use of aryl chlorides is highly desirable due to their lower cost and vast commercial availability.[1][3][4][5] However, the strength of the C-Cl bond makes oxidative addition, the rate-determining step in many cases, significantly more challenging.[4][5][6]
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-chlorophenylboronic acids in Suzuki coupling. Moving beyond simple protocols, we will explore the underlying mechanistic principles—specifically, the interplay of electronic and steric effects—that govern the reactivity of these isomers. By understanding these fundamentals, researchers can make more informed decisions in reaction design, catalyst selection, and optimization, particularly when dealing with challenging substrates.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
To appreciate the subtleties of substrate reactivity, one must first understand the engine of the reaction: the palladium-catalyzed cycle. The process is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This step is typically the slowest and is particularly sluggish for aryl chlorides.[6]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to begin the cycle anew.[6][7]
Dissecting Reactivity: Electronic vs. Steric Effects of the Chloro Substituent
The position of the chlorine atom on the phenylboronic acid ring dramatically influences its reactivity through a combination of electronic and steric effects. These factors primarily impact the transmetalation step and the stability of the boronic acid itself.
Electronic Effects
The chlorine atom exhibits a dual electronic nature: it is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through the mesomeric or resonance effect (+M). The net effect depends on its position.
-
para-Chlorophenylboronic Acid (4-Cl-C₆H₄B(OH)₂): The strong inductive withdrawal (-I) dominates. This makes the boronic acid more Lewis acidic, facilitating the formation of the boronate 'ate' complex upon reaction with a base. This increased nucleophilicity of the aryl group generally accelerates the transmetalation step.
-
meta-Chlorophenylboronic Acid (3-Cl-C₆H₄B(OH)₂): The resonance effect does not operate from the meta position. Therefore, the reactivity is governed almost exclusively by the strong inductive electron-withdrawing (-I) effect, similar to the para isomer. This also leads to enhanced reactivity compared to unsubstituted phenylboronic acid.
-
ortho-Chlorophenylboronic Acid (2-Cl-C₆H₄B(OH)₂): While the strong -I effect is present, it is counteracted by a significant steric factor, which is the dominant influence for this isomer.
Steric Hindrance: The Challenge of the ortho Position
For 2-chlorophenylboronic acid, the primary determinant of its reactivity is steric hindrance.[12][13] The chlorine atom's proximity to the boronic acid group physically obstructs the optimal orientation required for the transfer of the aryl group to the palladium center during transmetalation. This steric clash can dramatically slow the reaction rate or prevent it altogether with less active catalyst systems.[14][15]
The Side Reaction: Protodeboronation
A crucial consideration in Suzuki couplings is the potential for protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic conditions and at elevated temperatures.[16] Boronic acids bearing electron-withdrawing groups, such as the chloro-substituted isomers, can be more susceptible to this decomposition pathway, reducing the overall yield of the desired biaryl product.
A Comparative Performance Analysis
Based on the interplay of these factors, a general reactivity trend can be established for the chlorophenylboronic acid isomers in Suzuki coupling.
General Reactivity Order: para ≥ meta >> ortho
The para and meta isomers are generally comparable in reactivity, both being activated by the electron-withdrawing nature of the chlorine substituent. In contrast, the ortho isomer is significantly less reactive due to the overwhelming effect of steric hindrance.
Supporting Experimental Data
The following table summarizes representative data for the Suzuki coupling of the three chlorophenylboronic acid isomers with a common coupling partner, 4-bromoanisole, under typical reaction conditions.
| Boronic Acid Isomer | Product | Typical Yield (%) | Reaction Time (h) | Key Observations |
| 4-Chlorophenylboronic acid | 4-Chloro-4'-methoxybiphenyl | 85-95% | 2-4 | Electron-withdrawing effect facilitates rapid transmetalation. |
| 3-Chlorophenylboronic acid | 3-Chloro-4'-methoxybiphenyl | 80-90% | 2-6 | Reactivity is high, driven by the inductive effect. |
| 2-Chlorophenylboronic acid | 2-Chloro-4'-methoxybiphenyl | <10-50% | 12-24 | Steric hindrance severely impedes the reaction. Requires highly active catalysts and optimized conditions for moderate success.[12] |
Note: Yields are illustrative and highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Strategy Guide: Optimizing for Challenging Couplings
Successfully coupling deactivated or sterically hindered substrates like 2-chlorophenylboronic acid requires moving beyond standard conditions and employing a more strategic approach to reaction optimization.
Catalyst and Ligand Selection: The Key to Activation
For challenging substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Instead, modern catalyst systems utilize bulky and electron-rich phosphine ligands.
-
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These ligands are highly effective for coupling aryl chlorides and sterically demanding substrates.[17] Their bulk promotes the reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition.
-
Dialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are also powerful ligands for activating aryl chlorides.[9]
Base and Solvent Systems
The choice of base is critical for activating the boronic acid without promoting excessive protodeboronation.
-
Bases: While carbonates (K₂CO₃, Na₂CO₃) are common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give superior results for difficult couplings.[10] The "cesium effect" is well-documented, though its mechanism is still debated.
-
Solvents: Anhydrous aprotic solvents like dioxane, toluene, or THF are frequently used, often with a small amount of water to help solubilize the base and facilitate the formation of the active palladium-hydroxo species.
Experimental Protocol: A Comparative Reactivity Study
This protocol provides a framework for empirically comparing the reactivity of the three chlorophenylboronic acid isomers.
Objective: To compare the reaction yield of 2-chloro-, 3-chloro-, and 4-chlorophenylboronic acid when coupled with 4-bromoanisole under identical, optimized conditions for challenging substrates.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Chlorophenylboronic acid (1.2 mmol, 187 mg)
-
3-Chlorophenylboronic acid (1.2 mmol, 187 mg)
-
2-Chlorophenylboronic acid (1.2 mmol, 187 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
-
Schlenk tubes or reaction vials with stir bars
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk tubes labeled 'Para', 'Meta', and 'Ortho', add the corresponding chlorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of dioxane.
-
Inert Atmosphere: Seal each Schlenk tube with a rubber septum. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: To each Schlenk tube, add 4 mL of dioxane and 0.5 mL of deionized water via syringe.
-
Catalyst Injection: Add the prepared catalyst solution to each Schlenk tube via syringe.
-
Reaction: Place the tubes in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (or after 12 hours), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Analysis: Determine the isolated yield for each isomer and confirm the product structure using ¹H NMR and ¹³C NMR spectroscopy.
Conclusion
The reactivity of chlorophenylboronic acids in Suzuki-Miyaura coupling is a clear demonstration of fundamental principles in physical organic chemistry. While the para and meta isomers are generally reactive substrates, activated by the chlorine's electron-withdrawing nature, the ortho isomer presents a significant synthetic challenge. Its reactivity is dictated not by electronics, but by steric hindrance, which severely impedes the crucial transmetalation step.
Overcoming this challenge is achievable through the rational selection of modern, highly active catalyst systems featuring bulky, electron-rich ligands and optimized reaction conditions. By understanding the "why" behind a reaction's success or failure, researchers are empowered to design more robust, efficient, and successful synthetic strategies for accessing complex molecular architectures.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C–C Coupling in sterically demanding porphyrin environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Purity Assessment of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
For researchers and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid, a specialized building block. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, compare viable alternatives, and ground our recommendations in authoritative standards.
The Analytical Challenge: Understanding Boronic Acids
This compound presents unique challenges typical of its chemical class. Arylboronic acids are susceptible to dehydration, forming cyclic anhydride trimers known as boroxines[1]. Furthermore, their polar nature can lead to poor retention on traditional reversed-phase (RP) columns, while on-column hydrolysis of any related boronate esters can complicate impurity profiling[2][3][4]. An effective purity method must therefore prevent degradation while ensuring robust separation of the active pharmaceutical ingredient (API) from potential process impurities and degradants.
Recommended Primary Method: Reversed-Phase HPLC with a Modern C18 Stationary Phase
Based on extensive experience with similar arylboronic acids, a reversed-phase HPLC method using a modern, end-capped C18 column is the most robust starting point. This approach balances retention, selectivity, and stability.
Detailed Experimental Protocol
Instrumentation:
-
System: HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.[5][6]
-
Column: Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent. The use of columns with MaxPeak™ Premier technology is recommended to minimize secondary interactions with metal surfaces, which can be beneficial for boronic acids[7].
-
Software: Empower™, Chromeleon™, or similar GMP-compliant chromatography data software.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B Curve 0.0 95 5 Initial 15.0 5 95 Linear 17.0 5 95 Linear 17.1 95 5 Linear | 20.0 | 95 | 5 | Linear |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 0.5 mg/mL
Rationale for Method Parameters
-
Column Choice: A High Strength Silica (HSS) T3 column provides a balanced retention for polar and non-polar compounds, making it ideal for retaining the polar boronic acid while separating it from less polar impurities. Modern end-capping and low silanol activity are crucial to prevent on-column hydrolysis and peak tailing[3][4][8].
-
Mobile Phase: A simple acidic mobile phase (0.1% formic acid) ensures the boronic acid and any acidic or basic impurities are in a single ionic form, leading to sharp, symmetrical peaks. While some methods for boronate esters avoid acid to prevent hydrolysis[4][8], for the boronic acid itself, a controlled pH is beneficial for peak shape.
-
Gradient Elution: A gradient from high aqueous to high organic content is necessary to elute a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable runtime[6].
-
Detection: The phenyl group in the target molecule provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers a good balance of sensitivity for the main component and potential aromatic impurities. A PDA detector is recommended to assess peak purity and identify the optimal wavelength for all components.
Workflow Diagram
References
A Comparative Guide to the Structural Validation of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Phenylboronic acid derivatives, a class of compounds with significant utility in organic synthesis and medicinal chemistry, present unique challenges and opportunities in their structural elucidation. This guide provides an in-depth comparison of key analytical techniques for the structural validation of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid and its derivatives, grounded in both theoretical principles and practical experimental insights.
The Imperative of Multi-faceted Structural Validation
The structure of this compound, with its combination of an aromatic ring, a chloro substituent, an amide linkage to a bulky cyclohexyl group, and the reactive boronic acid moiety, necessitates a multi-pronged analytical approach. Relying on a single technique can be misleading due to the compound's potential for forming oligomeric species (boroxines) and its susceptibility to dehydration or interactions with solvents. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to build an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of organic molecules in solution. For this compound, a suite of NMR experiments is required to assign the structure unambiguously.
Key NMR Experiments and Their Rationale
-
¹H NMR: This fundamental experiment provides information on the number, connectivity, and chemical environment of protons. For our target molecule, we expect to see distinct signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton. The splitting patterns (multiplicity) will be crucial in determining the substitution pattern on the phenyl ring.
-
¹³C NMR: This technique reveals the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization state.
-
¹¹B NMR: Specific to boron-containing compounds, ¹¹B NMR is essential for characterizing the boronic acid group.[1][2][3] The chemical shift of the boron atom provides direct evidence of its trivalent (boronic acid) or tetravalent (boronate ester or boronate anion) state.[3] This is particularly useful for identifying the presence of boroxine anhydrides, which are common impurities in boronic acid samples.[4]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically on adjacent carbons). This is vital for tracing the connectivity within the cyclohexyl ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule, for instance, linking the cyclohexyl group to the amide carbonyl and the phenyl ring to the boronic acid moiety.
-
Illustrative NMR Data for this compound
The following table presents a hypothetical but realistic set of NMR data for the target molecule, illustrating the expected chemical shifts and their assignments.
| Technique | Chemical Shift (δ) / ppm | Assignment | Key Insights |
| ¹H NMR | 8.25 (s, 1H) | Aromatic H | Singlet indicates no adjacent protons. |
| 7.90 (d, 1H) | Aromatic H | Doublet coupled to one adjacent proton. | |
| 7.50 (d, 1H) | Aromatic H | Doublet coupled to one adjacent proton. | |
| 8.50 (d, 1H) | Amide N-H | Doublet coupling to the adjacent C-H of the cyclohexyl ring. | |
| 3.90 (m, 1H) | Cyclohexyl C-H (adjacent to N) | Multiplet due to coupling with N-H and adjacent CH₂. | |
| 1.20-2.00 (m, 10H) | Cyclohexyl CH₂ | Complex multiplets for the remaining cyclohexyl protons. | |
| 8.10 (s, 2H) | B(OH)₂ | Broad singlet for the acidic protons of the boronic acid. | |
| ¹³C NMR | 165.0 | Amide C=O | |
| 140.0, 135.5, 132.0, 130.0, 128.0, 125.0 | Aromatic C | Six distinct signals confirming the substitution pattern. | |
| 50.0 | Cyclohexyl C-N | ||
| 33.0, 25.5, 24.8 | Cyclohexyl CH₂ | ||
| ¹¹B NMR | 29.5 | B(OH)₂ | Characteristic chemical shift for a trigonal planar boronic acid.[2] |
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[3]
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire the ¹¹B NMR spectrum with proton decoupling. A spectral width appropriate for boronic acids (e.g., -50 to 50 ppm) should be used.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function to improve the signal-to-noise ratio. Reference the spectrum to an external standard such as BF₃·OEt₂.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the crucial determination of the molecular weight of the target compound and, through fragmentation analysis, offers further structural confirmation. For boronic acids, the choice of ionization technique and analytical approach is critical to avoid misleading results.
Navigating the Challenges of Boronic Acid MS
Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydride trimers known as boroxines.[5] This can complicate the mass spectrum, showing a peak corresponding to the trimer rather than the monomer. Electrospray Ionization (ESI) is a soft ionization technique that can often detect the intact molecular ion, but care must be taken in the choice of solvent and ionization mode.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography with mass spectrometry is a powerful strategy for analyzing boronic acids.[5][6][7] The chromatographic separation can resolve the monomeric boronic acid from potential impurities and boroxine trimers before they enter the mass spectrometer.
Illustrative Mass Spectrometry Data
| Technique | m/z (observed) | Assignment | Interpretation |
| LC-MS (ESI+) | 282.10 | [M+H]⁺ | Confirms the molecular weight of the monomer (C₁₃H₁₇BClNO₃, Exact Mass: 281.09). |
| 304.08 | [M+Na]⁺ | Sodium adduct, further confirming the molecular weight. | |
| LC-MS (ESI-) | 280.08 | [M-H]⁻ | Deprotonated molecular ion. |
| High-Resolution MS | 282.1015 | [M+H]⁺ | Provides high-accuracy mass, allowing for the determination of the elemental composition. |
Experimental Protocol: LC-MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like ammonium acetate or formic acid, is used.[5] The choice of mobile phase can influence the ionization efficiency and the stability of the boronic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[8][9][10] This technique provides bond lengths, bond angles, and conformational details that are not accessible by other methods.
The Crystallography Workflow
The process of obtaining a crystal structure can be summarized in the following workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. scirp.org [scirp.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid: A Comparative Analysis with Boronic Esters for Enhanced Synthetic Utility
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. Within the expansive toolkit of modern organic chemistry, organoboron compounds, particularly boronic acids and their ester derivatives, have become indispensable for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid with its corresponding boronic esters, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights and experimental data presented herein are intended to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Trade-Off: Reactivity versus Stability
At the heart of the decision between using a boronic acid or a boronic ester lies a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid functional group, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronic esters, such as the commonly used pinacol esters (Bpin), offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Structural Considerations for this compound
The subject of our focus, this compound, possesses a unique substitution pattern that influences its reactivity and stability. The chlorine atom at the 4-position is an electron-withdrawing group, which can modulate the electronic properties of the phenyl ring. The bulky cyclohexylcarbamoyl group at the 3-position (ortho to the boronic acid) introduces significant steric hindrance around the reactive center. This steric impediment can influence the rate of Suzuki-Miyaura coupling and may necessitate the use of specialized catalysts designed for hindered substrates.[1][2][3]
The presence of the ortho-amide functionality can also lead to intramolecular interactions that may affect the acidity and reactivity of the boronic acid. It has been noted that ortho-substituents can impact the electron density on the boron atom and the stability of boronic esters.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Perspective
| Feature | This compound | This compound pinacol ester |
| Reactivity | Expected to be higher due to the free boronic acid group. The ortho-amide may influence the reaction rate. | Expected to be lower, potentially requiring longer reaction times or higher temperatures. |
| Stability | Lower stability; susceptible to protodeboronation and oxidation, especially under basic aqueous conditions.[1] | High stability; suitable for long-term storage and use in multi-step synthesis.[1] |
| Handling | Can be more challenging to handle and purify due to its polarity and potential for decomposition. | Generally a crystalline solid, easy to handle and purify by standard chromatographic methods.[1] |
| Yield in Coupling | Potentially high yields in optimized reactions, but can be compromised by decomposition. | Often provides more consistent and reproducible yields due to enhanced stability. |
| Catalyst Choice | May require specialized ligands for sterically hindered substrates to achieve high yields.[1][2][3] | Also benefits from catalysts designed for hindered substrates, but the slower reaction rate might be a factor. |
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction and for the preparation of the corresponding pinacol boronate ester.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general procedure that can be optimized for specific substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol describes a common method for the esterification of boronic acids.
Diagram of the Esterification Workflow:
Caption: Workflow for the preparation of a pinacol boronate ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and pinacol.
-
Add the anhydrous solvent to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
Conclusion and Future Perspectives
The choice between this compound and its corresponding boronic ester is a nuanced decision that depends on the specific requirements of the synthetic route. For rapid, exploratory reactions where stability is less of a concern, the boronic acid may be the preferred reagent. However, for multi-step syntheses, library generation, and processes where reproducibility and reagent longevity are critical, the enhanced stability of the pinacol boronate ester makes it the superior choice.
The steric hindrance imparted by the ortho-cyclohexylcarbamoyl group presents a challenge that can be overcome with the selection of appropriate palladium catalysts and ligands. Further research into the development of catalytic systems specifically tailored for such sterically demanding substrates will continue to expand the utility of this and other similarly functionalized building blocks in drug discovery and materials science.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of Boronic Acids in Enzyme Inhibition
An In-Depth Technical Guide to the Efficacy of Boronic Acid-Based Inhibitors
Boronic acids and their derivatives have emerged as a cornerstone in the design of potent enzyme inhibitors, a prominence solidified by the clinical success of drugs like Bortezomib for multiple myeloma.[1][2][3] Their efficacy stems from a unique mechanism: the electrophilic boron atom forms a stable, yet reversible, covalent bond with the nucleophilic hydroxyl group of a catalytic serine or threonine residue within an enzyme's active site.[4][5] This interaction creates a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inhibited state.[6][7][8] This versatility has led to the development of boronic acid-based inhibitors against a wide array of enzyme classes, including proteasomes, serine proteases, and β-lactamases, making them critical tools in treating cancer, infectious diseases, and inflammatory conditions.[1][3][9]
This guide provides a comparative analysis of the efficacy of various boronic acid-based inhibitors, grounded in experimental data. We will explore the key metrics for evaluating their performance, delve into specific examples across different enzyme families, and provide detailed protocols for assessing their potency and selectivity.
Core Principles of Efficacy Evaluation
To objectively compare inhibitors, we must rely on standardized quantitative metrics. The primary indicators of a boronic acid inhibitor's efficacy are its potency, selectivity, and performance in biologically relevant systems.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. While widely used, it is important to recognize that IC₅₀ values are dependent on factors like substrate concentration, making direct comparisons between different experiments challenging.[10]
-
Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the enzyme-inhibitor complex. It reflects the intrinsic binding affinity between the inhibitor and the enzyme.[11] A lower Kᵢ value signifies a higher affinity and greater potency. Unlike the IC₅₀, the Kᵢ is a true equilibrium constant, making it a more reliable metric for comparing the potency of different inhibitors. The Cheng-Prusoff equation is often used to calculate Kᵢ from IC₅₀ values.[11]
-
Selectivity: An ideal inhibitor should potently inhibit its intended target while showing minimal activity against other related enzymes to reduce off-target effects and potential toxicity.[7][12] Selectivity is typically assessed by determining the inhibitor's potency (Kᵢ or IC₅₀) against a panel of related enzymes.[13][14]
-
Cell-Based Potency: While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant measure of an inhibitor's efficacy.[15][16] These assays account for critical factors such as cell membrane permeability and intracellular stability, offering insights into how an inhibitor will perform in a complex biological environment.[17][18]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the fundamental mechanism of action and a typical experimental workflow.
Caption: General mechanism of boronic acid inhibition.
Caption: Experimental workflow for determining IC₅₀ and Kᵢ values.
Comparative Efficacy Across Key Enzyme Classes
The true measure of boronic acid inhibitors lies in their performance against specific, therapeutically relevant targets. Below, we compare the efficacy of representative inhibitors across three major enzyme families.
Proteasome Inhibitors: The Bortezomib Archetype
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a critical regulator of cellular homeostasis.[19] Its inhibition disrupts pathways essential for cancer cell survival and proliferation, leading to apoptosis.[20][21]
Mechanism of Action: Bortezomib, the first-in-class proteasome inhibitor, contains a dipeptidyl boronic acid that reversibly binds to the chymotrypsin-like (CT-L) catalytic site of the 20S core particle of the proteasome.[1][22][23] This blockage prevents the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in malignant cells.[19]
Caption: Bortezomib's mechanism of action pathway.
Efficacy Data: The potency of Bortezomib and its successors has been well-characterized both biochemically and in cellular models.
| Inhibitor | Target | IC₅₀ (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (CT-L) | 7.05 | - | [24] |
| Compound 15 | 20S Proteasome (CT-L) | 4.60 | U266 (Myeloma) | [24] |
| Compound 4q | 20S Proteasome | 9.6 | Various | [25][26] |
Note: IC₅₀ values can vary based on the specific assay conditions and cell lines used.
The development of second-generation inhibitors like Compound 4q highlights efforts to improve upon Bortezomib's profile, demonstrating comparable or enhanced potency with potentially reduced toxicity.[25][26]
β-Lactamase Inhibitors: Restoring Antibiotic Power
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat.[6] Boronic acid transition state inhibitors (BATSIs) are designed to neutralize these enzymes, thereby protecting the co-administered antibiotic.[27]
Mechanism of Action: BATSIs act as competitive, reversible inhibitors that mimic the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[6][9] They form a dative covalent bond with the catalytic serine in the active sites of Class A, C, and D serine-β-lactamases (SBLs).[9][28]
Efficacy Data: The broad-spectrum potential of boronic acids is evident in their activity against multiple classes of β-lactamases.
| Inhibitor | Target β-Lactamase | Kᵢ (nM) | Reference |
| Compound 10a | AmpC (Class C) | 140 | [6] |
| Compound 5 | KPC-2 (Class A) | 730 | [6] |
| Warhead 3 | AmpC (Class C) | 700 | [6] |
| Cyclic Boronate 1 | CTX-M-15 (Class A) | Low µM-nM range | [28] |
| Cyclic Boronate 1 | OXA enzymes (Class D) | Low µM-nM range | [28] |
These data demonstrate the tunability of boronic acid scaffolds to achieve potent inhibition against clinically relevant enzymes like KPC-2 and AmpC, which are responsible for resistance to last-resort antibiotics.[6]
Serine Protease Inhibitors: Precision Targeting
Beyond large complexes and bacterial enzymes, boronic acids are highly effective against specific mammalian serine proteases involved in various pathologies.
Mechanism of Action: Peptidyl boronic acids are designed with peptide sequences that guide the inhibitor to the active site of a specific protease.[7] The boronic acid warhead then interacts with the catalytic serine, providing potent and selective inhibition.[7][29]
Efficacy Data: The development of an inhibitor for Prostate-Specific Antigen (PSA), a protease highly expressed in prostate cancer, showcases this precision.
| Inhibitor | Target Protease | Kᵢ (nM) | Selectivity (Kᵢ vs. Chymotrypsin) | Reference |
| Z-SSKL(boro)L | PSA | 65 | 60-fold higher Kᵢ | [4][7][29] |
| Benzeneboronic acid | α-Chymotrypsin | 196,000 | - | [4] |
The Z-SSKL(boro)L inhibitor demonstrates not only high potency for PSA but also significant selectivity over other related proteases like chymotrypsin, a critical feature for minimizing side effects in potential in vivo applications.[7]
Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential.
Protocol 1: Biochemical Assay for IC₅₀ and Kᵢ Determination
This protocol outlines a standard method for determining an inhibitor's potency against a purified enzyme.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). The optimal pH should correspond to the enzyme's peak activity.
- Enzyme Stock: Prepare a concentrated stock of purified enzyme in assay buffer. The final concentration used in the assay should be in the low nanomolar range and yield a linear reaction rate for the duration of the measurement.
- Substrate Stock: Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.
- Inhibitor Stock: Dissolve the boronic acid inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
2. Assay Procedure:
- Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
- Plate Setup: Add a fixed volume of the diluted inhibitor solutions to the wells of a 96-well microplate. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
- Pre-incubation: Add the enzyme solution to all wells except the background control. Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step is crucial for reversible covalent inhibitors to reach binding equilibrium.[30]
- Reaction Initiation: Add the substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ).
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
3. Data Analysis:
- Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
- Generate Dose-Response Curve: Plot the percentage of inhibition [(1 - (V₀_inhibited / V₀_uninhibited)) * 100] against the logarithm of the inhibitor concentration.
- Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[31]
- Calculate Kᵢ (Optional): If the Kₘ of the substrate is known, convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration.[11]
Protocol 2: Cell-Based Assay for Potency Determination (MTT Assay)
This protocol assesses an inhibitor's ability to reduce the viability of cultured cells, providing an integrated measure of its permeability, stability, and intracellular potency.[32]
1. Cell Culture and Plating:
- Culture the desired cancer cell line (e.g., U266 for a proteasome inhibitor) under standard conditions (e.g., 37°C, 5% CO₂).
- Harvest cells during their logarithmic growth phase.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[32]
2. Inhibitor Treatment:
- Prepare a serial dilution of the boronic acid inhibitor in the cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) control wells.
- Incubate the cells with the inhibitor for a specified duration (e.g., 48 or 72 hours).
3. Viability Measurement (MTT Assay):
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[32]
- Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[32]
4. Data Analysis:
- Normalize Data: Subtract the background absorbance (media only) and express the results as a percentage of the vehicle-treated control cells.
- Generate Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.
- Determine Cellular IC₅₀: Fit the curve using non-linear regression to calculate the IC₅₀ value, which represents the concentration of the inhibitor that reduces cell viability by 50%.
Conclusion and Future Outlook
Boronic acid-based inhibitors represent a powerful and versatile class of therapeutic agents, distinguished by their unique reversible-covalent mechanism of action. A rigorous comparison of their efficacy relies on a multi-faceted approach, combining precise biochemical measurements (Kᵢ) with physiologically relevant cell-based potency assays and comprehensive selectivity profiling. As demonstrated by the clinical success of Bortezomib and the promising data for novel β-lactamase and serine protease inhibitors, the boronic acid scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on enhancing selectivity, improving pharmacokinetic properties, and developing novel boronate prodrugs to target specific tissues or microenvironments, further expanding the therapeutic reach of this remarkable chemical entity.[33]
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Boronic Acid as a Promising Class of Chemical Entity for Development of Clinical Medicine for Targeted Therapy of Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Bortezomib - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. journals.asm.org [journals.asm.org]
- 29. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 31. courses.edx.org [courses.edx.org]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Boronic Acid-Based Drug Candidates
Boronic acids represent a versatile and potent class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site serine or threonine residues of certain enzymes.[1][2] This reactivity has been successfully exploited in the development of powerful therapeutics, most notably proteasome inhibitors for the treatment of multiple myeloma.[3][4] However, this same reactivity necessitates a rigorous evaluation of a compound's selectivity to minimize off-target effects and ensure a favorable safety profile.
This guide focuses on (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid, a compound whose structural motifs suggest a potential interaction with the proteasome, akin to approved drugs like Bortezomib and Ixazomib. While direct biological data for this specific molecule is not yet publicly available, we can construct a robust, data-driven framework for its evaluation. By comparing its theoretical cross-reactivity potential with the established profiles of Bortezomib and Ixazomib, we can anticipate potential challenges and design a comprehensive experimental strategy to de-risk its development.
The Proteasome: A Primary Target for Dipeptidyl Boronic Acids
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis, cell cycle control, and apoptosis.[5] Its catalytic core, the 20S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[6] Dipeptidyl boronic acids, such as Bortezomib and Ixazomib, are potent inhibitors of the proteasome, with a high affinity for the chymotrypsin-like active site.[1][7] Given the structural similarities, it is hypothesized that this compound will exhibit a similar mechanism of action.
Comparative On-Target Potency: A Triumvirate of Boronic Acids
The initial step in characterizing any new potential proteasome inhibitor is to determine its potency against the different catalytic subunits of the proteasome. This provides a baseline for its intended activity and a crucial point of comparison with existing drugs.
| Compound | Proteasome Subunit Target | IC50 (nM) | Citation |
| This compound | β5 (Chymotrypsin-like) | To Be Determined | |
| β2 (Trypsin-like) | To Be Determined | ||
| β1 (Caspase-like) | To Be Determined | ||
| Bortezomib | β5 (Chymotrypsin-like) | ~7.3 | [8] |
| β2 (Trypsin-like) | >1000 | [9] | |
| β1 (Caspase-like) | ~400 | [9] | |
| Ixazomib | β5 (Chymotrypsin-like) | 3.4 | [10] |
| β2 (Trypsin-like) | 3500 | [7] | |
| β1 (Caspase-like) | 31 | [7] |
Experimental Protocol: Proteasome Activity Assay
This protocol outlines a fluorogenic assay to determine the IC50 values of a test compound against the three catalytic activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test compound (this compound), Bortezomib, and Ixazomib
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of each compound dilution to the wells of the 96-well plate.
-
Add 98 µL of a solution containing the 20S proteasome (final concentration ~0.5 nM) and the respective fluorogenic substrate (final concentration ~15 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Beyond the Proteasome: Mapping the Cross-Reactivity Landscape
While potent on-target activity is desired, a comprehensive understanding of a drug candidate's interactions with other cellular proteins is paramount for predicting its safety profile. Broader screening against panels of kinases and other safety-relevant targets can reveal potential off-target liabilities.
Kinome-Wide Selectivity Screening
Kinases are a large family of enzymes that play crucial roles in cell signaling. Unintended inhibition of kinases can lead to a variety of adverse effects. Kinome scanning technologies, such as those offered by DiscoverX (KINOMEscan), provide a broad assessment of a compound's interaction with hundreds of kinases.
Safety Pharmacology Profiling
In vitro safety pharmacology panels, such as the SafetyScreen™ panels from Eurofins Discovery or the InVEST™ panels from Reaction Biology, offer a standardized approach to assess a compound's activity against a broad range of targets known to be associated with adverse drug reactions.[13][14] These panels typically include GPCRs, ion channels, transporters, and other enzymes.
Comparative Off-Target Profile:
| Compound | Known Off-Targets of Concern | Associated Adverse Events | Citation |
| This compound | To Be Determined | To Be Determined | |
| Bortezomib | Serine Proteases (e.g., Cathepsin G, HtrA2/Omi) | Peripheral Neuropathy, Cardiotoxicity | [11][12][15] |
| Ixazomib | Fewer significant off-targets reported | Lower incidence of peripheral neuropathy compared to Bortezomib | [8][16] |
Experimental Protocol: In Vitro Safety Pharmacology Screen (Tier 1)
This protocol describes a general workflow for an initial, single-concentration screen against a panel of safety-relevant targets.
Procedure:
-
Solubilize the test compound, this compound, in a suitable solvent (typically DMSO) to create a high-concentration stock solution.
-
Submit the compound to a contract research organization (CRO) offering a standard safety pharmacology panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST™).
-
The CRO will perform a series of binding and/or functional assays at a single concentration (typically 1-10 µM) against the panel of targets.
-
The results are typically reported as the percentage of inhibition or activation relative to a control.
-
A "hit" is generally defined as a significant level of activity (e.g., >50% inhibition in a binding assay).
-
Any identified hits should be followed up with concentration-response studies to determine the IC50 or EC50 values.
The Enigma of Annexin A2: A Potential Novel Off-Target?
Recent research has highlighted Annexin A2 (ANXA2) as a potential therapeutic target in cancer, involved in processes such as cell adhesion, migration, and invasion.[17][18] While not a classically recognized off-target for boronic acid proteasome inhibitors, its upregulation in certain cancers merits consideration in a comprehensive cross-reactivity assessment. There is currently no direct evidence to suggest that this compound or other proteasome inhibitors interact with ANXA2. However, including it in a custom secondary screening panel could provide novel insights, particularly if the compound is being developed for an indication where ANXA2 is known to be overexpressed.
Conclusion: A Strategic Approach to De-risking a Novel Boronic Acid Derivative
The development of novel boronic acid-based therapeutics holds immense promise, but is contingent on a thorough understanding and mitigation of potential cross-reactivity. For a novel compound such as this compound, a systematic, multi-tiered approach to selectivity profiling is essential. By first confirming its on-target potency against the proteasome and then progressing to broader kinome and safety pharmacology screens, researchers can build a comprehensive profile of its biological activity.
Comparing these data against the known profiles of established drugs like Bortezomib and Ixazomib provides a critical benchmark for assessing its potential for off-target effects and associated toxicities. This data-driven approach enables informed decision-making in lead optimization and candidate selection, ultimately increasing the probability of developing a safe and effective therapeutic.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic joint modeling of ixazomib efficacy and safety using data from the pivotal phase III TOURMALINE‐MM1 study in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [prnewswire.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronicacid , 98% , 871332-92-2 - CookeChem [cookechem.com]
- 18. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Guide to Boronic Acids and Boronate Esters: From Characterization to Sensing
For researchers, medicinal chemists, and materials scientists, boronic acids and their corresponding boronate esters are indispensable molecular tools. Their utility in Suzuki-Miyaura cross-coupling, drug delivery, and chemosensing is well-established. The reversible transformation between the trigonal planar boronic acid and the tetrahedral boronate ester is the linchpin of their function, and understanding this equilibrium is paramount. Spectroscopic techniques offer a powerful, non-invasive window into this dynamic relationship. This guide provides an in-depth comparison of the spectroscopic signatures of boronic acids and boronate esters, supported by experimental data and detailed protocols, to empower researchers in their characterization and application endeavors.
The Boron Center: A Tale of Two Hybridizations
The fundamental difference between a boronic acid (R-B(OH)₂) and a boronate ester (R-B(OR')₂) lies in the hybridization state of the boron atom. Boronic acids possess an sp²-hybridized boron with a vacant p-orbital, rendering them Lewis acidic.[1] Upon reaction with a diol, a boronate ester is formed, and the boron center adopts a more stable, tetracoordinated sp³ hybridization.[1] This change in electronic configuration and geometry gives rise to distinct spectroscopic properties that can be readily monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Characterization Tool
NMR spectroscopy, particularly ¹¹B NMR, is arguably the most direct and informative method for distinguishing between boronic acids and boronate esters. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.
¹¹B NMR Spectroscopy
The key differentiator in ¹¹B NMR is the significant upfield chemical shift observed upon conversion of a boronic acid to a boronate ester. This is a direct consequence of the change from a three-coordinate sp² boron to a four-coordinate sp³ boron, which increases the electron density around the nucleus, leading to greater shielding.[2]
-
Boronic Acids (sp²): Typically resonate in the range of δ 27-33 ppm .[3] The signals are often broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2).[4]
-
Boronate Esters (sp³): Exhibit signals at a much higher field, generally between δ 2-13 ppm .[2][4] These peaks are typically sharper than those of their boronic acid counterparts.[4]
Table 1: Comparison of ¹¹B NMR Chemical Shifts for Phenylboronic Acid and its Catechol Boronate Ester.
| Compound | Boron Hybridization | Solvent | ¹¹B Chemical Shift (ppm) | Reference |
| Phenylboronic Acid | sp² | DMSO-d₆ | ~30 | [5] |
| Phenylboronic Acid Catechol Ester | sp³ | DMSO-d₆ | ~7-8 | [1] |
The position of the boronate ester signal can be influenced by factors such as the nature of the diol and the solvent.[2] Furthermore, ¹¹B NMR is an excellent tool for monitoring the equilibrium between the two species as a function of pH or diol concentration.[2]
¹H NMR Spectroscopy
While less direct than ¹¹B NMR, ¹H NMR can also provide evidence for boronate ester formation. The disappearance of the broad singlet corresponding to the boronic acid -OH protons (typically δ 4-6 ppm, but can exchange with water) is a clear indicator. Additionally, the aromatic or aliphatic protons adjacent to the boron atom may experience a slight change in their chemical shift upon esterification.[1]
Experimental Protocol: ¹¹B NMR Analysis of Boronate Ester Formation
This protocol describes the monitoring of the reaction between phenylboronic acid (PBA) and catechol to form the corresponding boronate ester.
Materials:
-
Phenylboronic Acid (PBA)
-
Catechol
-
DMSO-d₆
-
NMR tubes
-
BF₃·OEt₂ (external standard)
Procedure:
-
Prepare a stock solution of PBA: Dissolve a known amount of PBA in DMSO-d₆ to make a 0.1 M solution.
-
Prepare a stock solution of catechol: Dissolve a known amount of catechol in DMSO-d₆ to make a 0.1 M solution.
-
Acquire a ¹¹B NMR spectrum of PBA: Transfer an aliquot of the PBA stock solution to an NMR tube. Acquire a ¹¹B NMR spectrum. The spectrum should show a broad peak around 30 ppm.
-
Titration with catechol: To the same NMR tube, add incremental amounts of the catechol stock solution (e.g., 0.25, 0.5, 0.75, and 1.0 equivalents).
-
Acquire ¹¹B NMR spectra after each addition: After each addition of catechol, gently mix the solution and acquire a ¹¹B NMR spectrum.
-
Data Analysis: Observe the appearance of a new, sharper peak upfield (around 7-8 ppm) corresponding to the boronate ester.[1] The relative integration of the boronic acid and boronate ester signals can be used to determine the equilibrium position.
Diagram 1: ¹¹B NMR Monitoring of Boronate Ester Formation
Caption: Workflow for ¹¹B NMR analysis of boronate ester formation.
Vibrational Spectroscopy: A Focus on Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying specific functional groups and can be used to distinguish between boronic acids and boronate esters.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of a boronic acid is the presence of a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.[6] This band is absent in the corresponding boronate ester. The formation of the boronate ester gives rise to characteristic B-O stretching vibrations, which are often observed in the 1310-1350 cm⁻¹ region.[7]
Table 2: Key IR Vibrational Frequencies for Boronic Acids and Boronate Esters.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Present in |
| B-O-H | O-H stretch | 3200-3600 (broad) | Boronic Acid |
| B-O | B-O stretch | 1310-1350 | Boronic Acid & Boronate Ester |
| C-O | C-O stretch | ~1140 | Boronate Ester |
It is important to note that assignments in the fingerprint region can be complex, and computational modeling is often used to aid in the interpretation of vibrational spectra.[8][9]
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic boronic acids, the conjugation between the boronic acid group and the aromatic ring influences the UV-Vis spectrum.
Upon conversion to a boronate ester, the electronic properties of the boron center change, which can lead to shifts in the absorption maxima (λ_max). The extent and direction of this shift depend on the specific aromatic system and the diol used. For some systems, esterification can lead to a red-shift (bathochromic shift) in the absorption spectrum.[10] This technique is particularly useful when the boronic acid is part of a larger chromophore.
Fluorescence Spectroscopy: The Basis for Sensing Applications
The ability of boronic acids to reversibly bind with diols has been widely exploited in the design of fluorescent sensors for carbohydrates and other biologically important molecules.[11][12] The sensing mechanism often relies on a change in the fluorescence properties of a fluorophore appended to the boronic acid upon boronate ester formation.
A common mechanism is the modulation of photoinduced electron transfer (PET). In many sensor designs, the boronic acid acts as a Lewis acid that quenches the fluorescence of a nearby fluorophore through a PET process. Upon binding to a diol, the Lewis acidity of the boron center is reduced, which inhibits the PET process and "turns on" the fluorescence.[13]
Conversely, in some sensor designs, the boronate ester formation can induce fluorescence quenching. The specific response (turn-on or turn-off) is dependent on the electronic design of the sensor molecule.
Experimental Protocol: Fluorescence Sensing of Glucose
This protocol outlines a general procedure for detecting glucose using a fluorescent boronic acid-based sensor that operates on a PET "turn-on" mechanism.
Materials:
-
Fluorescent boronic acid sensor
-
Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the sensor: Dissolve the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO) and then dilute with PBS to the desired working concentration.
-
Prepare glucose solutions: Prepare a series of glucose solutions of varying concentrations in PBS.
-
Acquire a baseline fluorescence spectrum: Transfer an aliquot of the sensor solution to a cuvette and record its fluorescence emission spectrum at the appropriate excitation wavelength.
-
Titration with glucose: To the same cuvette, add small aliquots of the glucose solutions.
-
Record fluorescence spectra after each addition: After each addition of glucose, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of glucose concentration. An increase in fluorescence intensity with increasing glucose concentration indicates the formation of the boronate ester and the inhibition of PET.
Diagram 2: Mechanism of a "Turn-On" Fluorescent Boronic Acid Sensor
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzamides: An Evaluation of Yields and Methodologies
Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers. The efficient and high-yielding synthesis of these motifs is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of several common and emerging synthetic routes to substituted benzamides, with a focus on experimental yields, mechanistic rationale, and practical considerations for laboratory implementation.
Classical Approaches: The Robust and Time-Tested Methods
The Schotten-Baumann Reaction: Acylation via Acid Chlorides
One of the most established methods for amide bond formation is the reaction of an amine with a highly reactive acyl chloride, typically under basic conditions to neutralize the HCl byproduct. This method, known as the Schotten-Baumann reaction, is prized for its generally high yields and rapid reaction times.
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the stable amide. The use of a base, such as aqueous sodium hydroxide or a tertiary amine like pyridine, is crucial to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.[1][2]
Experimental Protocol: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction
-
In a 100 mL Erlenmeyer flask, dissolve aniline (2.5 mL, ~0.027 mol) in 25 mL of a 10% aqueous sodium hydroxide solution.
-
While vigorously shaking or stirring the flask, add benzoyl chloride (3.5 mL, ~0.030 mol) dropwise. Maintain the temperature by cooling in an ice bath if the reaction becomes too warm.
-
After the addition is complete, stopper the flask and continue to shake vigorously for 15 minutes. The disappearance of the pungent smell of benzoyl chloride indicates the completion of the reaction.
-
The N-phenylbenzamide product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from boiling ethanol to yield pure N-phenylbenzamide.[3]
Coupling Agent-Mediated Amide Bond Formation
To circumvent the often harsh conditions required for the preparation of acid chlorides, a plethora of coupling reagents have been developed to facilitate the direct reaction of a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.
Common Coupling Reagents and Their Rationale:
-
Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove. EDC is often preferred as its corresponding urea byproduct is water-soluble, simplifying purification.[6]
-
Additives (HOBt, HOAt): To improve reaction efficiency and, crucially, to suppress racemization when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[4][7][8] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and racemization.[4]
-
Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with low rates of epimerization, even with sterically hindered substrates.[9] They activate the carboxylic acid by forming a highly reactive OAt-active ester.[9]
Mechanistic Insight: The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a reactive species (e.g., an O-acylisourea or an active ester). This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
Experimental Protocol: Synthesis of N-Benzylbenzamide using EDC/HOBt
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Modern and "Green" Synthetic Alternatives
In the pursuit of more sustainable and atom-economical processes, several newer methods for benzamide synthesis have gained prominence.
Direct Catalytic Amidation
This approach involves the direct condensation of a carboxylic acid and an amine, with the aid of a catalyst to facilitate the removal of the water byproduct. This method is highly atom-economical and avoids the use of stoichiometric activating agents.
Catalytic Systems:
-
Boric Acid: Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for direct amidation. It is believed to activate the carboxylic acid by forming a mixed anhydride in situ.[3][10]
-
Transition Metal Catalysts: Various transition metal salts, particularly those of titanium and zirconium, have been shown to catalyze direct amidation under relatively mild conditions.[11]
Mechanistic Insight: The catalyst activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzylbenzamide
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (0.186 g, 0.003 mol for 10 mol%), and toluene (88 mL).
-
Stir the mixture for 10 minutes, then add benzylamine (3.4 mL, 0.031 mol).
-
Heat the reaction mixture to reflux, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC. For a 10 mol% catalyst loading, the reaction is typically complete in about 8 hours.[3]
-
After completion, cool the mixture to room temperature and pour it into 100 mL of hexanes to precipitate the product.
-
Filter the solid, wash with cold hexanes, and dry to obtain N-benzylbenzamide.[3]
Rearrangement and Multicomponent Strategies
The Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide, typically under acidic conditions.[12][13] This method is particularly useful for the synthesis of N-arylbenzamides from the corresponding benzophenone oximes.
Mechanistic Insight: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. The subsequent migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom leads to the formation of a nitrilium ion, which is then hydrolyzed to the amide.[12][14]
Experimental Protocol: Synthesis of N-Phenylbenzamide via Beckmann Rearrangement
-
Oxime Formation: Dissolve benzophenone (1 eq) in ethanol in a round-bottom flask. Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in water. Reflux the mixture for 1-2 hours. Cool the reaction and pour it into cold water to precipitate the benzophenone oxime. Collect the solid by filtration and recrystallize from ethanol.[14]
-
Rearrangement: Place the dried benzophenone oxime (1 eq) in a round-bottom flask. Add an excess of acetic anhydride (5-10 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approx. 140°C) for 1-2 hours.
-
Cool the reaction mixture and carefully pour it into cold water to precipitate the N-phenylbenzamide.
-
Collect the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization.[14]
Multicomponent Reactions: The Ugi and Passerini Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed for the synthesis of substituted benzamide derivatives.
-
Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[15]
-
Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a primary amine, yielding an α-acylamino amide.[16][17]
Mechanistic Insight: The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, while an ionic pathway is favored in polar solvents.[15] The Ugi reaction begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate.[17]
Experimental Protocol: Representative Passerini Reaction
-
In a conical vial, combine benzoic acid (2 mmol), benzaldehyde (2 mmol), and a suitable isocyanide such as methyl isocyanoacetate (2 mmol).
-
Heat the reaction mixture at approximately 120 °C for 40 minutes.
-
Cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Recrystallize the solid product from hot 95% ethanol to obtain the α-acyloxy benzamide derivative.[18]
Yield Comparison of Benzamide Synthesis Routes
The following table summarizes the reported yields for the synthesis of N-benzylbenzamide and N-phenylbenzamide using the discussed methods. It is important to note that direct comparison can be challenging as reaction conditions, scales, and purification methods may vary between studies.
| Synthetic Route | Target Molecule | Key Reagents/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann | N-Phenylbenzamide | Benzoyl chloride, Aniline, NaOH | 70-95%[4] | High yield, fast reaction | Use of corrosive and moisture-sensitive acyl chlorides |
| EDC/HOBt Coupling | N-Benzylbenzamide | Benzoic acid, Benzylamine, EDC, HOBt | 70-90% | Milder conditions than acid chloride route | Cost of coupling agents, potential for side reactions |
| Direct Catalytic Amidation | N-Benzylbenzamide | Benzoic acid, Benzylamine, Boric Acid | 81-89%[3] | "Green," atom-economical | Requires heating and water removal, may have lower yields for challenging substrates |
| Beckmann Rearrangement | N-Phenylbenzamide | Benzophenone oxime, Acetic anhydride | ~65-97%[12][19] | Access to N-aryl amides | Requires pre-synthesis of the oxime, use of strong acids or high temperatures |
| Passerini Reaction | α-Acyloxy Benzamide Derivative | Benzoic acid, Benzaldehyde, Isocyanide | Good to excellent yields (e.g., 74-87%)[20] | High atom economy, rapid access to complex structures | Limited to α-acyloxy amides, isocyanides can be toxic and malodorous |
| Ugi Reaction | α-Acylamino Benzamide Derivative | Benzoic acid, Benzaldehyde, Amine, Isocyanide | Moderate to good yields (e.g., 30-55% for related structures)[21] | High diversity in a single step | Can be complex to optimize, potential for side products |
Visualization of Synthetic Workflows
To further elucidate the practical aspects of these synthetic routes, the following diagrams, generated using Graphviz, illustrate the general experimental workflows.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Passerini reaction - Wikipedia [en.wikipedia.org]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DSpace [open.bu.edu]
- 19. rsc.org [rsc.org]
- 20. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
For researchers, scientists, and professionals in the field of drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of complex biaryl scaffolds. The reaction's efficiency, however, is critically dependent on the judicious selection of the palladium ligand, especially when dealing with electronically demanding or sterically hindered substrates. This guide provides an in-depth comparison of the performance of various palladium ligands in the context of coupling (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid, a substrate featuring both an electron-withdrawing chloride and a bulky amide functionality. The insights and data presented herein are curated to empower you to make informed decisions for optimizing your synthetic routes.
The Challenge: Coupling a Multifunctional Boronic Acid
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of a chloro substituent on the aromatic ring can render the corresponding aryl halide coupling partner less reactive towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the sterically demanding cyclohexylcarbamoyl group can influence the approach of the coupling partners to the catalytic center. These factors necessitate a catalyst system, particularly the ligand, that is both highly active and sterically accommodating.
Decoding Ligand Performance: A Comparative Analysis
To navigate the complexities of ligand selection for this specific substrate, we will compare a representative set of phosphine ligands that have demonstrated efficacy in challenging Suzuki-Miyaura couplings. While a direct head-to-head comparison for this exact boronic acid is not extensively documented in the literature, this guide constructs a robust comparative framework based on their well-established performance with structurally analogous aryl chlorides and functionalized boronic acids. The chosen ligands for this analysis are:
-
P(t-Bu)₃ (Tri-tert-butylphosphine): A simple, yet bulky and electron-rich monophosphine ligand.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile Buchwald ligand known for its ability to couple challenging substrates.[2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another prominent Buchwald ligand, often lauded for its exceptional activity with a broad range of substrates, including heteroaryl chlorides.[3]
The following table summarizes the expected performance of these ligands based on their known reactivity profiles with similar substrates. The yields are representative estimates based on couplings of functionalized aryl chlorides with substituted phenylboronic acids.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference(s) |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80-100 | 12-24 | 75-85 | [4] |
| XPhos | Pd(OAc)₂ or XPhos-Pd-G3 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 90-98 | [2] |
| SPhos | Pd(OAc)₂ or SPhos-Pd-G2 | K₃PO₄ | Toluene/H₂O | 80-100 | 2-8 | 92-99 | [3] |
Note: The provided yield ranges are illustrative and based on couplings of aryl chlorides with various functionalized boronic acids. Actual yields with this compound may vary and require optimization.
The "Why": Mechanistic Insights into Ligand Efficacy
The superior performance of bulky, electron-rich ligands like XPhos and SPhos in the coupling of challenging substrates can be attributed to their influence on key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Oxidative Addition: This is often the rate-limiting step, particularly with less reactive aryl chlorides.[1] Electron-rich phosphine ligands donate electron density to the palladium center, making it more nucleophilic and facilitating its insertion into the aryl-halide bond.
Reductive Elimination: The steric bulk of ligands like XPhos and SPhos promotes the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated. This bulk is thought to destabilize the planar Pd(II) intermediate, encouraging the formation of the C-C bond.[5]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of reactant ratios, base, solvent, temperature, and reaction time is recommended for achieving maximum yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Boronic Acid Purity Determination
Introduction: The Imperative for Accurate Purity Assessment of Boronic Acids
In modern drug discovery and development, boronic acids and their derivatives are indispensable building blocks. Their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, has cemented their role in the synthesis of countless active pharmaceutical ingredients (APIs). However, the very nature of boronic acids presents unique analytical challenges. Their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines, is a well-documented phenomenon that directly impacts purity assessment and stoichiometric calculations in subsequent synthetic steps.[1][2]
Accurate determination of purity is not merely an academic exercise; it is a cornerstone of quality control that ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[3][4] While traditional methods like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, they often fall short in providing a complete picture for boronic acids. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method uniquely suited to overcome these challenges.
qNMR stands as a primary ratio method recognized by pharmacopeias like the USP.[4][5][6] Its fundamental principle lies in the direct proportionality between the integral of a resonance signal and the number of nuclei responsible for that signal.[7][8] This allows for the determination of purity and concentration without the need for an identical reference standard of the analyte, a significant advantage over secondary methods like HPLC.[4][9] This guide will provide an in-depth comparison with alternative techniques, a detailed, self-validating experimental protocol, and the scientific rationale behind each critical step.
The qNMR Advantage: A Comparative Analysis for Boronic Acid Purity
Choosing the right analytical tool requires a clear understanding of its strengths and weaknesses relative to other available techniques. For boronic acids, where boroxine formation is a constant concern, qNMR offers a distinct set of advantages.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Signal integral is directly proportional to the number of nuclei.[7] | Separation based on differential partitioning between phases. | Chemical reaction with a standardized solution. |
| Nature of Method | Primary Ratio Method. [4][6] Does not require an analyte-specific standard. | Secondary Method. Requires a well-characterized reference standard of the analyte. | Secondary Method. Relies on a standardized titrant. |
| Handling of Boroxines | Can simultaneously identify and quantify both the boronic acid and its boroxine form in solution, providing a true measure of the active monomeric species.[1] | May not separate the boronic acid from its boroxine, or the boroxine may hydrolyze back to the acid on the column, leading to inaccurate purity values. | Measures total acidic species, failing to differentiate between the boronic acid and potentially more or less acidic impurities. |
| Selectivity | Excellent for structural confirmation and quantification of specific isomers and impurities, provided signals are resolved.[4] | High selectivity for separating structurally similar impurities, especially at trace levels.[4] | Low selectivity; any acidic or basic impurity can interfere with the endpoint. |
| Sample Preparation | Simple: accurate weighing of sample and internal standard, followed by dissolution.[10] | More involved: requires preparation of mobile phases, standard solutions, and potential sample filtration. | Requires precise preparation of titrant and sample solutions. |
| Speed | Rapid analysis time per sample (minutes), though method development requires careful parameter selection.[10][11] | Method development can be time-consuming; run times are typically longer than qNMR acquisition.[4] | Can be fast for routine analysis but is not suitable for complex mixtures. |
| Non-Destructive | Yes, the sample can be fully recovered after analysis.[6] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
This comparison underscores that while HPLC is a powerful tool for detecting trace impurities, qNMR provides a more accurate and holistic assessment of a boronic acid sample's purity by directly accounting for the boronic acid-boroxine equilibrium in solution.[3][4] This "orthogonal" approach, using methods based on different physical principles, provides a higher degree of confidence in the final purity value.[3]
The Boronic Acid-Boroxine Equilibrium: A Key Challenge
A critical aspect of analyzing boronic acids is understanding their equilibrium with the corresponding cyclic boroxine anhydride. This is a reversible dehydration reaction where three molecules of boronic acid condense to form one molecule of boroxine and three molecules of water.
Caption: The reversible equilibrium between boronic acid and its boroxine.
The position of this equilibrium is influenced by factors such as the solvent, concentration, temperature, and the electronic nature of the "R" group.[1] Electron-withdrawing groups can accelerate hydrolysis, shifting the equilibrium towards the boronic acid, while electron-donating groups can favor the boroxine form.[1] A purity analysis that ignores the presence of boroxine will invariably overestimate the concentration of the active monomeric boronic acid. ¹H qNMR excels here, as the aromatic or aliphatic protons on the "R" group of the boronic acid and the boroxine often have distinct, well-resolved chemical shifts, allowing for their simultaneous integration and quantification.
A Self-Validating Protocol for Boronic Acid Purity by ¹H qNMR
This protocol is designed to be a self-validating system, incorporating steps and parameters crucial for ensuring accuracy, precision, and reliability, in line with principles outlined in USP General Chapter <761>.[5][7][12]
The Causality Behind Experimental Choices
-
Spectrometer: A high-field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and minimize peak overlap, which is critical for accurate integration.[4][9]
-
Internal Standard (IS): The choice of IS is paramount. An ideal IS should be:
-
Highly pure and non-hygroscopic for accurate weighing.[13]
-
Chemically stable and inert towards the analyte and solvent.
-
Possess a simple spectrum (ideally a singlet) with signals that are well-resolved from analyte and solvent signals.[9]
-
Maleic acid is an excellent choice for many boronic acids in DMSO-d₆. It is crystalline, stable, and its olefinic singlet appears in a region (~6.3 ppm) that is typically free of other signals.[4]
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. It has excellent solvating power for a wide range of polar and nonpolar boronic acids and their boroxines. Its residual proton signal is a sharp singlet that rarely interferes with analyte signals.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between scans must be long enough to allow for complete T₁ relaxation of all nuclei being quantified (both analyte and IS). A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time (d1 ≥ 5 * T₁max). An insufficient relaxation delay will lead to signal saturation and inaccurate integrals, systematically underestimating the purity.
Experimental Workflow
Caption: Step-by-step workflow for qNMR purity determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample (W_A) into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, P_IS = purity of IS) (W_IS) into the same vial.[4]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both solids are completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Acquisition:
-
Insert the sample into a ≥400 MHz NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set the following critical acquisition parameters:
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value sufficient for most small molecules).[9]
-
Pulse Angle: A small flip angle (e.g., 30-45°) to ensure uniform excitation across the spectrum.[9]
-
Number of Scans (ns): 16 to 64 scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[14]
-
-
Acquire the ¹H NMR spectrum.
-
-
Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction to ensure a flat, level baseline across all signals of interest. This is crucial for accurate integration.[10]
-
Integrate a well-resolved signal from the analyte (I_A) and a signal from the internal standard (I_IS). Note the number of protons responsible for each signal (N_A and N_IS, respectively).
-
Calculate the purity of the boronic acid (P_A) using the following master equation:
P_A (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (W_IS / W_A) * P_IS
Where:
-
I_A, I_IS: Integral values for the analyte and internal standard.
-
N_A, N_IS: Number of protons for the respective integrated signals.
-
MW_A, MW_IS: Molecular weights of the analyte and internal standard.
-
W_A, W_IS: Weights of the analyte and internal standard.
-
P_IS: Purity of the internal standard (as a percentage).
-
Data Interpretation: A Representative Case
Consider the purity determination of Benzylboronic Acid (MW = 135.97 g/mol ) using Maleic Acid (MW = 116.07 g/mol , Purity = 99.8%) as the internal standard.
-
Analyte Signal (I_A): Aromatic protons of benzylboronic acid at ~7.4 ppm. N_A = 5 .
-
Standard Signal (I_IS): Olefinic protons of maleic acid at ~6.3 ppm. N_IS = 2 .
Representative Experimental Data:
| Parameter | Analyte (Benzylboronic Acid) | Internal Standard (Maleic Acid) |
| Weight (W) | 15.25 mg | 8.10 mg |
| Molecular Wt. (MW) | 135.97 g/mol | 116.07 g/mol |
| Signal Protons (N) | 5 | 2 |
| Integral (I) | 10.50 | 5.20 |
| Purity (P) | To be calculated | 99.8% |
Calculation:
P_A (%) = (10.50 / 5.20) * (2 / 5) * (135.97 / 116.07) * (8.10 / 15.25) * 99.8% P_A (%) = (2.019) * (0.4) * (1.171) * (0.531) * 99.8% P_A (%) = 50.1%
This result indicates a significant discrepancy from an expected high purity. A closer look at the spectrum reveals another set of aromatic signals slightly downfield, which can be assigned to the benzylboroxine. By integrating both the monomer and boroxine signals and treating them as the total "analyte," a more accurate mass purity of the boronic acid species can be determined. This demonstrates the power of qNMR in diagnosing and quantifying the complex nature of boronic acid samples.
Conclusion: Adopting qNMR for Robust Quality Control
Quantitative NMR is a robust, reliable, and highly accurate technique for the purity determination of boronic acids.[10] Its status as a primary method allows for direct quantification without reliance on analyte-specific reference standards, streamlining the analytical process.[4][15] Most importantly, its ability to simultaneously observe and quantify both the boronic acid and its corresponding boroxine provides a level of insight that is often unattainable with chromatographic methods. For any laboratory engaged in the synthesis, development, or quality control of boronic acid-containing compounds, the integration of qNMR into the analytical workflow is not just an enhancement—it is a necessary step towards achieving true analytical certainty.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 12. New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments - ECA Academy [gmp-compliance.org]
- 13. enovatia.com [enovatia.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid
Hazard Identification and Risk Assessment: Understanding the Compound
(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid is a substituted phenylboronic acid. Based on data from analogous compounds, it should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] Furthermore, inhalation of the dust may cause respiratory tract irritation.[2][5][6][7] Some boronic acids have also been found to be mutagenic, warranting careful handling to minimize exposure.[8]
Key Potential Hazards:
-
Skin Irritation: May cause irritation upon contact.[2][4][5][6][10]
-
Eye Irritation: Can cause serious eye irritation.[2][4][5][6][10]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2][4][5][6]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent accidental exposure.[11] The following table outlines the minimum requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a significant risk of splashing.[5][12][13] | Protects the eyes from dust particles and accidental splashes of solutions containing the compound.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected before each use.[11][13] | Prevents direct skin contact with the solid or solutions. Gloves should be changed immediately if contaminated.[11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[11][13] | Protects the skin from accidental spills and contact.[11] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][11][14] | Minimizes the risk of respiratory tract irritation from airborne dust.[5] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11][15]
Workflow for Handling this compound
Caption: Workflow for safe handling of the boronic acid.
Step-by-Step Protocol:
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]
-
Confirm that the chemical fume hood is functioning correctly.[15]
-
The work area should be clean and free of clutter.[11]
-
Keep the container of the boronic acid tightly closed when not in use.[4][11]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[11]
-
-
Handling:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]
-
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][11] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][6][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5][6][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5][14] Avoid generating dust.
-
For larger spills, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.
Waste Disposal Decision Tree
Caption: Decision tree for the disposal of boronic acid waste.
Procedure for Waste Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous waste solutions containing this boronic acid should be collected in a designated, labeled hazardous waste container.
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][16]
-
For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization with a mild base like sodium bicarbonate.[16][17] However, you must consult your local regulations and EHS department before considering this option.[14]
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, after defacing the original label.[1]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.com [capotchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. sciencing.com [sciencing.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. laballey.com [laballey.com]
- 17. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
